Azido-PEG9-azide
Description
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Structure
2D Structure
Properties
Molecular Formula |
C20H40N6O9 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C20H40N6O9/c21-25-23-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-20-18-34-16-14-32-12-10-30-8-6-28-4-2-24-26-22/h1-20H2 |
InChI Key |
SWOJCRLGINETDK-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG9-azide: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG9-azide is a discrete polyethylene glycol (dPEG®) derivative that serves as a hydrophilic, bifunctional crosslinker. Its structure, featuring an azide group at each end of a nine-unit polyethylene glycol chain, makes it a valuable tool in bioconjugation, drug delivery, and the development of complex biomolecules. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.
Core Properties of this compound
This compound is a well-defined compound with consistent physicochemical properties, which are crucial for reproducible experimental outcomes. The presence of the PEG linker enhances the solubility of conjugated molecules in aqueous media.
| Property | Value | Reference |
| Molecular Weight | 508.57 g/mol | [1] |
| Chemical Formula | C20H40N6O9 | [1] |
| Physical Form | Colorless oil | [2] |
| Purity | > 96% | [1] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, DMSO | [2] |
| Storage | 0-10 °C |
Key Applications in Research and Drug Development
The terminal azide groups of this compound are key to its utility, allowing for efficient and specific conjugation to molecules containing alkyne groups through "click chemistry". This bioorthogonal reaction is highly efficient and forms a stable triazole linkage.
PROTAC Synthesis: this compound is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The length of the PEG linker is a critical parameter that can be optimized to improve the efficacy of the PROTAC.
Antibody-Drug Conjugate (ADC) Development: In the field of targeted cancer therapy, this compound can be used in the synthesis of ADCs. These conjugates link a potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells. The bifunctional nature of the linker allows for the attachment of the antibody at one end and the drug at the other.
Bioconjugation and Surface Modification: The azide groups can react with alkyne-modified proteins, peptides, or other biomolecules to form stable conjugates. This is useful for labeling proteins with fluorescent dyes or other reporter molecules, as well as for immobilizing biomolecules on surfaces for various bioassays.
Experimental Protocols
While specific protocols will vary depending on the application, the following provides a general methodology for the use of Azido-PEG-azide linkers in the synthesis of a PROTAC via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a common type of "click chemistry".
General Protocol for PROTAC Synthesis using an Azido-PEG-Azide Linker
This protocol outlines the steps for conjugating an alkyne-functionalized ligand for a target protein of interest (POI) with an alkyne-functionalized ligand for an E3 ubiquitin ligase using a central this compound linker.
Materials:
-
Alkyne-functionalized POI ligand
-
Alkyne-functionalized E3 ligase ligand
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-BuOH and water)
-
Purification supplies (e.g., HPLC)
Procedure:
-
Dissolution of Components: Dissolve the alkyne-functionalized POI ligand, the alkyne-functionalized E3 ligase ligand, and this compound in a suitable solvent mixture (e.g., t-BuOH/H₂O).
-
Preparation of Catalyst: In a separate vial, prepare a fresh solution of sodium ascorbate in water. In another vial, prepare a solution of CuSO₄ in water.
-
Initiation of Click Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.
-
Reaction Incubation: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction using an appropriate analytical technique, such as LC-MS, to confirm the formation of the desired PROTAC.
-
Purification: Once the reaction is complete, purify the resulting PROTAC using preparative HPLC to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the identity and purity of the final PROTAC product using analytical techniques such as LC-MS and NMR.
Visualizing Workflows and Reactions
The following diagrams, created using the DOT language, illustrate the logical flow of PROTAC synthesis and the underlying click chemistry reaction.
Caption: A generalized workflow for the synthesis of a PROTAC using a bifunctional this compound linker.
Caption: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming a stable triazole linkage.
References
An In-depth Technical Guide to Azido-PEG9-azide: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG9-azide is a bifunctional, hydrophilic linker molecule that has become an invaluable tool in the fields of bioconjugation, drug delivery, and materials science. Its structure, featuring a nine-unit polyethylene glycol (PEG) spacer flanked by two azide (N3) groups, provides a versatile platform for covalently linking molecules through highly efficient and specific "click chemistry" reactions. This guide provides a detailed overview of its chemical properties, applications, and the experimental workflows it enables.
Core Properties and Specifications
This compound is a well-defined, monodisperse PEG linker, which ensures reproducibility in conjugation and predictable pharmacokinetics for in-vivo applications. The central PEG chain enhances the solubility and biocompatibility of the resulting conjugates while reducing steric hindrance.[1][2]
| Property | Value | Reference |
| Molecular Formula | C20H40N6O9 | [3] |
| Molecular Weight | 508.57 g/mol | [3][4] |
| CAS Number | 1171122-72-7 | |
| SMILES | [N-]=[N+]=NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Purity | >96% | |
| Physical Form | Colorless oil | |
| Solubility | Soluble in water, aqueous buffers, DCM, THF, acetonitrile, DMF, DMSO. | |
| Storage | Store at 0-10°C or -20°C for long-term storage. |
Key Applications in Research and Drug Development
The terminal azide groups on this compound are key to its functionality. Azides are stable functional groups that can participate in highly specific bio-orthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This reactivity makes it a staple in several advanced applications:
-
PROTACs Synthesis: this compound serves as a flexible linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, forming a Proteolysis-Targeting Chimera (PROTAC). The PEG spacer helps to ensure the proper orientation and distance between the two ends of the PROTAC for efficient ubiquitination and subsequent degradation of the target protein.
-
Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach cytotoxic drugs to antibodies. The hydrophilic nature of the PEG chain can improve the solubility and pharmacokinetic profile of the final ADC.
-
Bioconjugation: It is widely used to link various biomolecules, including proteins, peptides, and oligonucleotides, to other molecules or surfaces without compromising their biological function.
-
Surface Functionalization: The linker is employed to modify the surfaces of nanoparticles, hydrogels, and biosensors to enhance their biocompatibility or to attach specific targeting ligands.
Experimental Protocols
While specific reaction conditions should always be optimized for the substrates involved, the following provides a general methodology for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a primary application for this compound.
General Protocol for CuAAC "Click" Reaction:
This protocol describes the conjugation of an alkyne-containing molecule to this compound.
-
Reagent Preparation:
-
Dissolve the alkyne-containing molecule and this compound separately in a suitable solvent such as DMF or a mixture of water and a miscible organic solvent (e.g., t-butanol, DMSO).
-
Prepare a stock solution of a copper(I) source, typically copper(II) sulfate (CuSO4).
-
Prepare a stock solution of a reducing agent to reduce Cu(II) to the catalytic Cu(I) in situ. Sodium ascorbate is commonly used.
-
Prepare a stock solution of a copper(I)-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), if performing the reaction in organic solvents or to prevent catalyst degradation.
-
-
Reaction Assembly:
-
In a reaction vessel, combine the dissolved alkyne-containing molecule and a molar equivalent or slight excess of this compound.
-
Add the copper(I) source (e.g., CuSO4) to a final concentration of 1-10 mol%.
-
Add the reducing agent (e.g., sodium ascorbate) in a 5-fold molar excess relative to the copper source. If using a ligand, it is typically added at a similar concentration to the copper source.
-
Vortex the mixture to ensure homogeneity.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature. Reactions are often complete within 1-4 hours but may be left longer to ensure completion.
-
The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the triazole product.
-
-
Purification:
-
Once the reaction is complete, the resulting triazole-linked conjugate can be purified from the catalyst and unreacted starting materials.
-
Purification methods will vary based on the nature of the conjugate but may include dialysis or size-exclusion chromatography for biomolecules, or column chromatography for small molecules.
-
Visualizing Workflows and Logical Relationships
Diagrams created using the DOT language help illustrate the role and application of this compound in complex biological constructs and chemical reactions.
Caption: Role of this compound as a linker in PROTAC synthesis.
Caption: Workflow of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
A Technical Guide to the Synthesis and Properties of Azido-PEG9-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG9-azide is a homobifunctional crosslinker featuring a central polyethylene glycol (PEG) chain of nine ethylene oxide units terminated on both ends by an azide group. This structure imparts desirable aqueous solubility and a defined spacer length, making it a valuable tool in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). The terminal azide groups are amenable to "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and specific ligation of alkyne-containing molecules. This guide provides an in-depth overview of its chemical properties and a detailed protocol for its synthesis.
Chemical Properties and Data
This compound is a well-defined molecule with specific chemical and physical properties crucial for its application in scientific research. A summary of its key quantitative data is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₄₀N₆O₉ | [1] |
| Molecular Weight | 508.57 g/mol | [1] |
| Purity | > 96% | [1] |
| CAS Number | 1171122-72-7 | [1] |
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the activation of the terminal hydroxyl groups of nonaethylene glycol, followed by a nucleophilic substitution with an azide source. A common and effective method involves the mesylation of the diol, followed by reaction with sodium azide.
Experimental Protocol
Step 1: Synthesis of Nonaethylene glycol dimesylate
This initial step involves the activation of the terminal hydroxyl groups of nonaethylene glycol by converting them into mesylates, which are excellent leaving groups for the subsequent nucleophilic substitution.
Materials:
-
Nonaethylene glycol (1 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (2.2 equivalents)
-
Methanesulfonyl chloride (MsCl) (2.2 equivalents)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Brine solution
Procedure:
-
Dissolve nonaethylene glycol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Add methanesulfonyl chloride dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nonaethylene glycol dimesylate.
Step 2: Synthesis of this compound
In the second step, the mesylate groups of the intermediate are displaced by azide ions to yield the final product.
Materials:
-
Nonaethylene glycol dimesylate (1 equivalent)
-
Dimethylformamide (DMF)
-
Sodium azide (NaN₃) (10 equivalents)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve the crude nonaethylene glycol dimesylate in DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 80-90 °C and stir overnight.
-
After cooling to room temperature, dilute the reaction mixture with water.
-
Extract the aqueous layer multiple times with DCM.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product using column chromatography (e.g., silica gel with a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Synthetic Workflow
The synthesis of this compound can be visualized as a two-step experimental workflow. The following diagram illustrates the logical progression from the starting material to the final product.
Caption: Synthetic workflow for this compound.
Applications in Research and Drug Development
This compound serves as a versatile linker in various scientific applications. Its primary utility lies in its ability to conjugate different molecular entities through "click chemistry."
-
PROTACs: In the field of targeted protein degradation, this compound can be used as a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, forming a PROTAC.[2]
-
Bioconjugation: The azide functionalities allow for the attachment of the PEG linker to proteins, peptides, or other biomolecules that have been modified to contain an alkyne group. This is useful for improving the pharmacokinetic properties of therapeutic proteins or for attaching imaging agents.
-
Drug Delivery: The hydrophilic PEG chain can enhance the solubility and stability of hydrophobic drugs, and the terminal azides provide a means for attaching targeting ligands to direct the drug to specific cells or tissues.
Conclusion
This compound is a valuable chemical tool for researchers in chemistry, biology, and medicine. Its well-defined structure, water solubility, and reactive azide end groups make it an ideal linker for a variety of applications, particularly in the burgeoning field of PROTACs and other targeted therapies. The synthetic protocol provided in this guide offers a reliable method for its preparation, enabling its wider use in the scientific community.
References
The Art and Science of PEGylation: An In-depth Guide for Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG), a process known as PEGylation, has emerged as a cornerstone technology in drug delivery, transforming the therapeutic landscape for a wide array of molecules, from small pharmaceuticals to large biologics.[1][2] This in-depth technical guide provides a comprehensive overview of the core principles of PEGylation, its profound impact on drug pharmacokinetics and pharmacodynamics, detailed experimental methodologies, and the critical considerations for its successful implementation in drug development.
Core Principles of PEGylation
PEGylation is the process of covalently attaching one or more PEG chains to a therapeutic molecule.[1] PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer, making it an ideal candidate for modifying drug properties.[3][4] The primary goal of PEGylation is to improve the pharmacokinetics and pharmacodynamics of a therapeutic agent, leading to enhanced efficacy and safety.
The "Stealth" Effect and Its Consequences
The attachment of PEG chains to a drug molecule creates a hydrophilic shield that imparts a "stealth" effect, masking the therapeutic from the host's immune system and proteolytic enzymes. This steric hindrance leads to several significant advantages, but also presents certain challenges.
Advantages of PEGylation:
-
Prolonged Circulating Half-Life: By increasing the hydrodynamic size of the molecule, PEGylation reduces its renal clearance, leading to a significantly extended circulation time in the bloodstream.
-
Reduced Immunogenicity: The PEG shield can mask antigenic epitopes on the surface of protein drugs, reducing the likelihood of an immune response and the formation of anti-drug antibodies (ADAs).
-
Enhanced Solubility and Stability: PEGylation can dramatically increase the aqueous solubility of hydrophobic drugs and protect proteins from aggregation and enzymatic degradation.
-
Improved Pharmacokinetics: The altered size and properties of PEGylated drugs can lead to more favorable tissue distribution and reduced dosing frequency.
Disadvantages and Challenges of PEGylation:
-
Reduced Biological Activity: The steric hindrance from the PEG chain can sometimes interfere with the drug's interaction with its target receptor or enzyme, leading to a decrease in biological activity.
-
Anti-PEG Antibodies: Despite its low immunogenicity, PEG itself can elicit an immune response, leading to the production of anti-PEG antibodies. These antibodies can lead to accelerated blood clearance (ABC) of the PEGylated drug and, in some cases, hypersensitivity reactions.
-
Manufacturing Complexity: The PEGylation process adds complexity and cost to drug manufacturing, requiring precise control to ensure batch-to-batch consistency.
-
Potential for Vacuolation: In some instances, the accumulation of high molecular weight PEG in tissues has been associated with cellular vacuolation, although the long-term toxicological significance is still under investigation.
The Chemistry of PEGylation
The choice of PEGylation chemistry is critical for achieving the desired modification and preserving the biological activity of the drug. PEGylation strategies have evolved from random, non-specific "first-generation" approaches to more controlled and site-specific "second-generation" methods.
Common PEGylation Chemistries
The most common functional groups on proteins targeted for PEGylation are the ε-amino group of lysine residues and the N-terminal α-amino group. Other targetable groups include the thiol group of cysteine and the carboxylic acid groups of aspartic and glutamic acids.
-
Amine-Reactive PEGylation (NHS Esters): N-Hydroxysuccinimide (NHS) esters of PEG are widely used to react with primary amines on proteins under mild pH conditions (pH 7-9) to form stable amide bonds.
-
Thiol-Reactive PEGylation (Maleimides): Maleimide-activated PEGs react specifically with free thiol groups of cysteine residues at a slightly acidic to neutral pH (pH 6.5-7.5) to form a stable thioether bond.
-
Carboxyl-Reactive PEGylation: Carboxylic acid groups can be targeted for PEGylation using a carbodiimide-mediated coupling reaction.
The choice of chemistry depends on the desired site of attachment and the need to preserve specific functional domains of the protein.
Quantitative Impact of PEGylation
The benefits of PEGylation can be quantified by examining its effects on various physicochemical and pharmacokinetic parameters. The following tables summarize representative data for several clinically approved PEGylated drugs.
| Drug | Native Half-Life | PEGylated Half-Life | Fold Increase | Reference(s) |
| Filgrastim (G-CSF) | 3.5 - 3.8 hours | 15 - 80 hours | ~4-21 | |
| Interferon alfa-2a | 3 - 4 hours | ~160 hours | ~40-53 | |
| Interferon alfa-2b | Not specified | ~108-192 hours | - | |
| Asparaginase | ~1.25 days | ~5.7 days | ~4.6 | |
| Certolizumab pegol | Not applicable (Fab') | ~14 days | - | |
| Recombinant human IL-6 | ~55 minutes | ~20 hours | ~22 |
Table 1: Impact of PEGylation on Drug Half-Life. This table illustrates the significant extension of circulating half-life achieved through PEGylation for various therapeutic proteins.
| Drug/Protein | Fold Increase in Solubility | Reference(s) |
| Lysozyme | > 11-fold | |
| Insulin | Improved | |
| Interferon-alpha | Retained native aqueous solubility |
Table 2: Enhancement of Solubility by PEGylation. This table provides examples of the significant improvement in aqueous solubility that can be achieved with PEGylation.
| Drug | Observation | Reference(s) |
| α-momorcharin (α-MMC) | Titer of specific IgG in rats was approximately one-third of the native protein. | |
| Gas Vesicles (GVs) | Number of mature dendritic cells (CD80+/CD86+) significantly decreased with PEG-GVs. | |
| PEG-asparaginase | Lower incidence of hypersensitivity reactions compared to native asparaginase. |
Table 3: Reduction of Immunogenicity by PEGylation. This table highlights the ability of PEGylation to reduce the immunogenic potential of therapeutic proteins.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the PEGylation, purification, and characterization of therapeutic proteins.
Amine-Reactive PEGylation using NHS Ester
This protocol describes the conjugation of an amine-reactive PEG-NHS ester to a model protein.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., 0.1 M PBS, pH 7.4)
-
mPEG-NHS ester
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Dialysis or gel filtration equipment for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform buffer exchange via dialysis or desalting.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
PEGylation Reaction:
-
Calculate the required volume of the PEG stock solution to achieve the desired molar excess of PEG to protein (a 20-fold molar excess is a common starting point).
-
Slowly add the PEG solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Reaction Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 10-20 mM to react with any unreacted PEG-NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove unreacted PEG and byproducts by dialysis against an appropriate buffer or by using size exclusion chromatography.
Thiol-Reactive PEGylation using Maleimide
This protocol outlines the site-specific PEGylation of a protein containing a free cysteine residue using a PEG-maleimide reagent.
Materials:
-
Cysteine-containing protein solution in a thiol-free buffer (e.g., PBS, pH 7.0)
-
PEG-Maleimide
-
Reaction Buffer (e.g., Phosphate buffer, pH 6.5-7.5, containing EDTA to prevent disulfide bond formation)
-
Purification equipment (size exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation: Dissolve or exchange the protein into the reaction buffer.
-
PEG Reagent Preparation: Prepare a stock solution of PEG-Maleimide in the reaction buffer (e.g., 100 mg/mL).
-
PEGylation Reaction:
-
Add the PEG-Maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of PEG-Maleimide over the thiol groups.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification: Purify the final conjugate using size exclusion chromatography or dialysis to remove unreacted PEG-Maleimide.
Purification of PEGylated Proteins
Purification is a critical step to separate the desired PEGylated conjugate from unreacted protein, excess PEG, and multi-PEGylated species.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Due to the significant increase in size upon PEGylation, SEC is effective at separating PEGylated proteins from the smaller, unreacted native protein and excess PEG reagent.
-
Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein. This change in charge can be exploited for separation using IEX. The PEG chains can shield the protein's charges, leading to weaker interactions with the IEX resin and allowing for the separation of mono-PEGylated from multi-PEGylated species and positional isomers.
Characterization of PEGylated Proteins
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the PEGylated product.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE can be used to visualize the increase in molecular weight upon PEGylation and to assess the purity of the conjugate.
-
High-Performance Liquid Chromatography (HPLC):
-
Size Exclusion HPLC (SEC-HPLC): Used to determine the extent of PEGylation and to quantify aggregates and fragments.
-
Reversed-Phase HPLC (RP-HPLC): Can be used to separate different PEGylated species and to assess purity.
-
-
Mass Spectrometry (MS):
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: Provides information on the molecular weight distribution of the PEGylated protein, allowing for the determination of the number of attached PEG chains.
-
Electrospray Ionization (ESI) MS: Can be coupled with liquid chromatography (LC-MS) for detailed characterization of the PEGylated product, including the identification of PEGylation sites.
-
Visualizing the Impact and Workflow of PEGylation
Diagrams are powerful tools for understanding complex biological processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of PEGylation.
Conclusion
PEGylation has proven to be a robust and versatile platform for improving the therapeutic properties of a wide range of drugs. By carefully selecting the PEG reagent, conjugation chemistry, and purification methods, researchers can tailor the pharmacokinetic and pharmacodynamic profiles of therapeutics to enhance their efficacy and safety. The detailed protocols and quantitative data presented in this guide offer a valuable resource for scientists and drug development professionals seeking to harness the power of PEGylation in their research and development endeavors. As our understanding of the nuances of PEGylation, including the challenges of immunogenicity, continues to grow, so too will the opportunities for developing novel and improved PEGylated therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the effects of pegylated granulocyte-colony stimulating factor and granulocyte-colony stimulating factor on cytopenia induced by dose-dense chemotherapy in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. src.gov.sc [src.gov.sc]
- 4. DOT Language | Graphviz [graphviz.org]
Azido-PEG9-azide: A Technical Guide to Solubility and Biocompatibility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG9-azide is a homobifunctional crosslinker that has garnered significant interest in the fields of bioconjugation, drug delivery, and materials science. Its structure, featuring a nine-unit polyethylene glycol (PEG) spacer flanked by two azide groups, offers a versatile platform for creating well-defined macromolecular architectures through "click chemistry." The PEG backbone imparts favorable physicochemical properties, such as hydrophilicity, while the terminal azide groups provide handles for efficient and specific conjugation to alkyne-containing molecules. This technical guide provides an in-depth overview of the solubility and biocompatibility of this compound, critical parameters for its successful application in biomedical research and development.
Solubility Profile
The solubility of a crosslinking agent is a critical factor that dictates its utility in various reaction conditions, particularly in aqueous environments relevant to biological systems. The polyethylene glycol (PEG) component of this compound is known to enhance water solubility.
Qualitative Solubility
Vendor-supplied data indicates that this compound and structurally similar short-chain azido-PEG derivatives exhibit solubility in a range of common organic solvents. This broad solubility profile provides flexibility in designing conjugation strategies.
| Solvent | Solubility |
| Water & Aqueous Buffers | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Chloroform | Soluble |
| Methylene Chloride | Soluble |
| Acetonitrile | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Alcohol (e.g., Ethanol) | Less Soluble |
| Toluene | Less Soluble |
| Ether | Not Soluble |
Quantitative Solubility Estimation
| Solvent | Quantitative Solubility of PEG 400 (at 20°C) |
| Water | Miscible (≥1000 g/L)[1] |
| Ethanol | Miscible |
| DMSO | Soluble (100 mg/mL)[1] |
It is important to note that the terminal azide groups may slightly alter the overall solubility compared to unmodified PEG 400. Therefore, experimental determination of solubility for specific applications is recommended.
Biocompatibility Profile
The biocompatibility of materials intended for biomedical applications is of paramount importance to ensure they do not elicit adverse biological responses. Polyethylene glycol and its derivatives are widely regarded as biocompatible materials with a long history of use in FDA-approved pharmaceuticals and medical devices.
General Biocompatibility of PEG
PEG is known for its:
-
Low Toxicity: PEG is generally considered non-toxic and is used in a variety of pharmaceutical formulations.[1]
-
Low Immunogenicity: The hydrophilic nature of PEG creates a hydration shell that can reduce recognition by the immune system.
-
Non-specific Protein Adsorption: PEGylation, the process of attaching PEG chains to molecules, is a common strategy to reduce protein adsorption and improve the pharmacokinetic profile of therapeutic agents.
While PEG itself is highly biocompatible, the introduction of functional groups and the overall architecture of the final conjugate should be evaluated for their specific biological effects. Studies on various PEG derivatives have shown that cytotoxicity can be influenced by the nature of the conjugated molecule and the linkage chemistry.[2][3]
Biocompatibility Assessment Framework
The biocompatibility of this compound and its conjugates should be assessed within a risk management framework, often guided by standards such as ISO 10993. This typically involves a series of in vitro and in vivo tests to evaluate potential biological risks.
| Biocompatibility Endpoint | Standard Assay(s) | Purpose |
| Cytotoxicity | MTT Assay, XTT Assay, LDH Assay (ISO 10993-5) | To assess the potential of a material to cause cell death. |
| Hemocompatibility | Hemolysis Assay (ISO 10993-4) | To evaluate the effect of the material on red blood cells. |
| Sensitization | In vivo models (e.g., Guinea Pig Maximization Test) (ISO 10993-10) | To determine the potential for the material to cause an allergic reaction. |
| Irritation | Intracutaneous, Primary Skin, and Ocular Irritation Tests (ISO 10993-10) | To assess the potential for the material to cause local irritation. |
| Systemic Toxicity | Acute, Subacute, Subchronic, and Chronic Toxicity Studies (ISO 10993-11) | To evaluate the potential for systemic adverse effects. |
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate assessment of solubility and biocompatibility. Below are representative methodologies for key experiments.
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
0.22 µm syringe filters
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Add a known volume of the solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Analyze the concentration of the dissolved this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore, or HPLC with a suitable detector).
-
Calculate the solubility in units such as mg/mL or mol/L.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cell line of interest (e.g., NIH-3T3 fibroblasts, HeLa cells)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a biocompatible solvent like sterile PBS or DMSO at a concentration that is non-toxic to the cells)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used for the stock solution) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Calculate the cell viability as a percentage relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Hemolysis Assay
This assay evaluates the potential of a substance to damage red blood cells (RBCs).
Materials:
-
Fresh whole blood (e.g., from a healthy donor, with an anticoagulant like heparin or EDTA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound solutions of varying concentrations in PBS
-
Positive control: 1% Triton X-100 in PBS
-
Negative control: PBS
-
Centrifuge tubes
-
Spectrophotometer or plate reader
Procedure:
-
Collect fresh whole blood and centrifuge it to pellet the RBCs.
-
Carefully remove the supernatant (plasma and buffy coat) and wash the RBCs three times with PBS.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
In separate tubes, mix the RBC suspension with equal volumes of the different concentrations of this compound solutions, the positive control, and the negative control.
-
Incubate the tubes at 37°C for a specified time (e.g., 1-4 hours) with gentle agitation.
-
After incubation, centrifuge the tubes to pellet the intact RBCs and any cell debris.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released from lysed RBCs.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control)] * 100
Logical Workflow for Evaluation
The successful implementation of this compound in a biomedical application requires a systematic evaluation of its key properties. The following diagram illustrates a logical workflow for this process.
Caption: Evaluation workflow for this compound.
Conclusion
This compound is a valuable tool for researchers in drug development and biomaterials science, offering a balance of hydrophilicity and reactive functionality. Its solubility in a wide range of solvents provides versatility in experimental design. Based on the well-established biocompatibility of polyethylene glycol, this compound is expected to have a favorable safety profile. However, as with any chemical reagent intended for biomedical use, a thorough and application-specific evaluation of its biocompatibility is essential. The experimental protocols and evaluation workflow provided in this guide offer a framework for researchers to confidently assess the suitability of this compound for their specific applications.
References
A Technical Deep Dive: Azido-PEG9-azide Versus Other Short-Chain PEG Linkers in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, particularly in the construction of antibody-drug conjugates (ADCs) and other targeted therapies, the choice of a chemical linker is a critical determinant of success. Polyethylene glycol (PEG) linkers have become indispensable tools due to their ability to enhance solubility, stability, and pharmacokinetic profiles of bioconjugates.[1][2] This technical guide provides an in-depth comparison of Azido-PEG9-azide, a homobifunctional linker, with other short-chain PEG linkers, offering insights into their respective advantages and applications.
Introduction to Azido-PEG-Azide Linkers
Azido-PEG-azide linkers are characterized by the presence of an azide (-N3) group at both ends of a polyethylene glycol chain. This homobifunctional nature makes them ideal for crosslinking applications or for conjugating two different molecules in a stepwise fashion. The azide groups are particularly valuable for their participation in "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[3] Specifically, azides readily react with alkynes in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.[4][5]
The PEG component of the linker imparts several beneficial properties to the resulting conjugate:
-
Increased Hydrophilicity: The PEG chain enhances the water solubility of hydrophobic molecules, which is crucial for preventing aggregation of ADCs, especially those with high drug-to-antibody ratios (DARs).
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of a molecule, which can reduce renal clearance and extend its circulation half-life.
-
Reduced Immunogenicity: The flexible PEG chain can shield the bioconjugate from the immune system, potentially lowering its immunogenicity.
Comparative Analysis of Short-Chain Azido-PEG-Azide Linkers
The length of the PEG chain is a critical parameter that can be fine-tuned to optimize the properties of a bioconjugate. Shorter PEG linkers (typically with 2 to 12 PEG units) are often favored when a more compact and rigid connection is desired. Here, we compare this compound with other commonly used short-chain homobifunctional azide linkers.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its shorter and longer chain counterparts. This data is essential for researchers to select the appropriate linker based on the desired spacing and molecular weight contribution.
| Linker | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| Azido-PEG3-azide | C8H16N6O3 | 244.25 | 101187-39-7 |
| Azido-PEG4-azide | C8H16N6O3 | 244.25 | 101187-39-7 |
| Azido-PEG6-azide | C14H28N6O6 | 376.41 | 1243536-56-2 |
| Azido-PEG8-azide | C18H36N6O8 | 464.5 | 361543-07-9 |
| This compound | C20H40N6O9 | 508.57 | 1171122-72-7 |
| Azido-PEG12-azide | C26H52N6O12 | 640.7 | 361543-08-0 |
Data compiled from various chemical suppliers.
Impact of Linker Length on Bioconjugate Properties
The length of the PEG linker can have a profound impact on the stability, efficacy, and pharmacokinetic profile of an antibody-drug conjugate. The optimal linker length often represents a trade-off between these factors and must be determined empirically for each specific ADC.
The following table summarizes qualitative and quantitative data from various studies on the effect of PEG linker length on ADC performance. It is important to note that this data is compiled from studies using different antibodies, payloads, and experimental models.
| Parameter | Effect of Increasing PEG Linker Length | Quantitative Insights (from various studies) |
| Solubility | Generally increases, mitigating aggregation of hydrophobic payloads. | A PEG8 spacer improved the solubility of a PBD dimer payload, allowing for conjugation in aqueous buffer with only 10% DMSO. |
| Pharmacokinetics (PK) | Generally leads to a longer plasma half-life and reduced clearance. | In one study, a PEG8 side chain was the minimum length to achieve optimal slower clearance, with longer chains (PEG12, PEG24) not providing a significant further advantage. |
| In Vitro Cytotoxicity | Can decrease with longer linkers, potentially due to steric hindrance at the target site. | A study on an affibody-drug conjugate showed that a 10 kDa PEG linker (much longer than the short linkers discussed here) led to a 22-fold reduction in cytotoxicity compared to a non-PEGylated conjugate. |
| In Vivo Efficacy | Often improves due to enhanced PK and tumor accumulation, despite potentially lower in vitro potency. | For some ADCs, longer PEG linkers have been shown to lead to improved in vivo antitumor activity. |
| Drug-to-Antibody Ratio (DAR) | The effect can be complex. Intermediate lengths (e.g., PEG6, PEG8, PEG12) have sometimes yielded higher DARs than very short (PEG4) or longer (PEG24) linkers. | In one case, a PEG12 spacer increased the DAR for a more hydrophobic linker-payload, while it decreased the DAR for a less hydrophobic one. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of Azido-PEG-azide linkers. Below are representative protocols for the synthesis of a homobifunctional azido-PEG linker and its use in common bioconjugation reactions.
Synthesis of Homobifunctional Azido-PEG Linker (General Protocol)
This protocol describes a general method for the synthesis of an Azido-PEG-azide linker from a di-hydroxy PEG.
Materials:
-
Polyethylene glycol (e.g., nonaethylene glycol for PEG9)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium azide (NaN3)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Mesylation:
-
Dissolve the di-hydroxy PEG in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C in an ice bath.
-
Add TEA to the solution, followed by the dropwise addition of MsCl.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the di-mesylated PEG.
-
-
Azidation:
-
Dissolve the di-mesylated PEG in DMF.
-
Add NaN3 to the solution and heat the reaction mixture (e.g., to 80°C).
-
Stir the reaction overnight.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pure Azido-PEG-azide linker.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating an alkyne-containing molecule to an azide-functionalized biomolecule using a CuAAC reaction.
Materials:
-
Azide-functionalized biomolecule (e.g., protein, antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-containing molecule (e.g., drug, fluorescent dye) dissolved in a compatible solvent (e.g., DMSO)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Ligand stock solution (e.g., THPTA, 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
Procedure:
-
In a reaction tube, combine the azide-functionalized biomolecule with the alkyne-containing molecule (typically at a molar excess).
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO4 and THPTA stock solutions (a 1:5 molar ratio of copper to ligand is common).
-
Add the copper/ligand complex to the biomolecule/alkyne mixture. The final copper concentration is typically 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is usually 5-10 times that of copper.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE for proteins).
-
Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA.
-
Purify the resulting conjugate using a suitable method such as size-exclusion chromatography (SEC) to remove excess reagents.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a general procedure for a copper-free click chemistry reaction between an azide-modified biomolecule and a DBCO-functionalized molecule.
Materials:
-
Azide-labeled biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized molecule dissolved in a compatible solvent (e.g., DMSO)
Procedure:
-
In a reaction vessel, combine the azide-labeled biomolecule with the DBCO-functionalized molecule. A 2- to 10-fold molar excess of the DBCO reagent is a common starting point.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (ideally <10%) to maintain the integrity of the biomolecule.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The reaction can be monitored by techniques like SDS-PAGE, which may show a molecular weight shift for the conjugated protein.
-
Purify the resulting bioconjugate to remove any unreacted DBCO-functionalized molecule using an appropriate method such as SEC or dialysis.
Visualizing Workflows and Concepts
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and relationships in the use of Azido-PEG-azide linkers.
Experimental Workflow for ADC Development
Caption: Workflow for ADC development using Azido-PEG linkers.
Signaling Pathway of a Generic ADC
Caption: Generalized signaling pathway of an antibody-drug conjugate.
Logical Relationships in Linker Selection
Caption: Logical relationships in selecting an optimal PEG linker.
Conclusion
The selection of an appropriate linker is a multifaceted process that requires careful consideration of the specific application and the desired properties of the final bioconjugate. This compound and other short-chain homobifunctional PEG linkers offer a versatile platform for the construction of advanced therapeutics. While longer PEG chains generally enhance pharmacokinetic properties, this can sometimes come at the cost of reduced in vitro potency. The optimal PEG linker length is therefore highly dependent on the specific antibody, payload, and target, necessitating empirical evaluation. The detailed protocols and comparative data presented in this guide are intended to aid researchers, scientists, and drug development professionals in making informed decisions for the rational design of more effective and safer bioconjugates.
References
The Theoretical Application of Diazo-PEG Linkers in Proteomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of proteomics, the identification and characterization of protein function, interactions, and modifications are paramount. Chemical proteomics has emerged as a powerful discipline that utilizes chemical probes to explore the proteome in its native environment. Central to many of these approaches are linker molecules that facilitate the connection between a probe and a reporter or affinity tag. Among these, diazo-PEG linkers have garnered significant attention due to their unique combination of properties, including a cleavable diazobenzene moiety and a biocompatible polyethylene glycol (PEG) spacer. This technical guide delves into the theoretical applications of diazo-PEG linkers in proteomics, providing a comprehensive overview of their core principles, experimental workflows, and potential in advancing our understanding of complex biological systems.
Core Principles of Diazo-PEG Linkers
Diazo-PEG linkers are bifunctional molecules characterized by two key components: a diazo-containing group and a PEG chain. The diazo group, typically in the form of a diazobenzene, serves as a chemically cleavable linkage. This feature is crucial for the selective release of captured proteins from affinity resins, a critical step in many chemical proteomics workflows. The PEG spacer enhances the linker's aqueous solubility, reduces non-specific protein binding, and minimizes steric hindrance, thereby improving the accessibility of the reactive groups.[1][2][3]
These linkers are often functionalized with reactive handles on either end to enable conjugation to molecules of interest. For instance, a diazo-PEG linker can be equipped with an azide or alkyne group for bioorthogonal "click" chemistry reactions, and a biotin moiety for high-affinity binding to streptavidin-coated resins.[4][5] This modular design allows for a wide range of applications in proteomics research.
Key Applications in Proteomics
The unique properties of diazo-PEG linkers make them well-suited for a variety of applications in proteomics, including:
-
Affinity-Based Protein Profiling (ABPP): ABPP utilizes activity-based probes that covalently bind to specific enzyme classes. A diazo-PEG-biotin linker can be attached to these probes to enable the enrichment of target enzymes from complex biological samples. Subsequent cleavage of the diazo linker allows for the elution of the captured proteins for identification by mass spectrometry.
-
Target Identification of Bioactive Molecules: To elucidate the mechanism of action of a drug or a natural product, it is essential to identify its protein targets. By attaching a photoreactive group (such as a diazirine) and a diazo-PEG-biotin linker to the bioactive molecule, researchers can covalently crosslink it to its binding partners upon photoactivation. The biotin tag then facilitates the enrichment of the crosslinked protein-ligand complexes, and the cleavable diazo linker enables their subsequent release and identification.
-
Mapping Protein-Protein Interactions: Photoreactive crosslinking coupled with mass spectrometry has become a powerful tool for studying protein-protein interactions. Heterobifunctional diazo-PEG linkers containing a photoreactive group (e.g., diazirine) and a protein-reactive group (e.g., NHS ester) can be used to capture transient or weak protein interactions within their native cellular context. The PEG spacer helps to bridge the distance between interacting proteins, while the cleavable diazo linker facilitates the analysis of the crosslinked peptides by mass spectrometry.
Quantitative Data Summary
The efficiency of both the synthesis and cleavage of diazo-PEG linkers is critical for their successful application in proteomics. The following tables summarize available quantitative data from the literature.
| Linker Type | Synthesis Step | Reported Yield (%) | Reference |
| Biotin-PEG-PATA | Biotin conjugation with diamine | Not Specified | |
| Biotin-PEG-PATA | PATA conjugation | 47 | |
| Biotin-PEG-PATA (long linker) | Biotin conjugation with diamine | Not Specified | |
| Biotin-PEG-PATA (long linker) | PATA conjugation | 64 |
Table 1: Synthesis Yields of Biotin-PEG Linkers. PATA (p-(N-propynoylamino)toluic acid) is an activated triple bond donor used for click chemistry. While not a diazo linker, this data provides insight into the yields achievable for similar multi-step linker syntheses.
| Linker | Cleavage Condition | Time | Cleavage Efficiency (%) | Reference |
| Azido-diazo-biotin (1) | 25 mM Sodium Dithionite | 1 min | ~100 | |
| Azidoethoxy-diazo-biotin (3) | 25 mM Sodium Dithionite | 1 min | ~60 (with ~40% intermediate) | |
| Alkynylmethoxy-diazo-biotin (4) | 25 mM Sodium Dithionite | 1 min | ~60 (with ~40% intermediate) | |
| ortho-hydroxyl-azidoethoxy-diazo-biotin (5) | 25 mM Sodium Dithionite | 1 min | Comparable to (1) | |
| Bromo-azido-diazo-biotin (6) | 25 mM Sodium Dithionite | 1 min | ~90 (with ~10% intermediate) | |
| Azidoethoxy-diazo-biotin (3) | 300 mM Sodium Dithionite | 1 hour | ~65-80 (with 20-35% intermediate) | |
| Alkynylmethoxy-diazo-biotin (4) | 300 mM Sodium Dithionite | 1 hour | ~65-80 (with 20-35% intermediate) |
Table 2: Cleavage Efficiency of Diazobenzene-Based Affinity Tags. The data highlights the importance of the linker's chemical structure on the efficiency of cleavage with sodium dithionite. The presence of an ortho-hydroxyl group significantly enhances cleavage efficiency.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involving diazo-PEG linkers in a typical chemical proteomics workflow.
Protocol 1: Protein Labeling with a Diazo-PEG-Biotin Linker via Click Chemistry
This protocol describes the labeling of a target protein that has been metabolically or enzymatically tagged with an alkyne or azide group.
Materials:
-
Alkyne- or azide-modified protein sample in a suitable buffer (e.g., PBS, pH 7.4)
-
Diazo-PEG-Biotin linker with a complementary azide or alkyne handle (e.g., Diazo Biotin-PEG3-azide or Diazo Biotin-PEG3-alkyne)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 250 mM in water)
-
Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared)
-
Streptavidin-agarose or magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20, high salt buffer, urea buffer)
-
Elution buffer: 25 mM sodium dithionite in PBS, pH 7.4 (freshly prepared)
Procedure:
-
Protein Preparation: Prepare the alkyne- or azide-modified protein sample at a concentration of 1-5 mg/mL in a reaction buffer free of primary amines if using NHS ester chemistry for other purposes.
-
Click Chemistry Reaction:
-
To the protein sample, add the Diazo-PEG-Biotin linker to a final concentration of 100-200 µM.
-
Add THPTA to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 200 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2 mM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Removal of Excess Reagents: Remove unreacted linker and click chemistry reagents by buffer exchange using a desalting column or by dialysis.
Protocol 2: Affinity Enrichment of Biotinylated Proteins
Procedure:
-
Bead Preparation: Wash the streptavidin beads three times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove any storage buffer.
-
Binding: Add the biotinylated protein sample to the washed streptavidin beads. Incubate for 1-2 hours at 4°C with gentle rotation to allow for efficient binding.
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.
-
Wash the beads sequentially with a series of buffers to remove non-specifically bound proteins. A typical washing series could be:
-
PBS with 0.5% SDS
-
High salt buffer (e.g., 1 M NaCl in PBS)
-
Urea buffer (e.g., 2 M urea in PBS)
-
PBS
-
-
Perform each wash step at least three times.
-
Protocol 3: On-Bead Digestion and Elution of Labeled Peptides
Procedure:
-
Reduction and Alkylation:
-
Resuspend the beads in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.
-
Cool to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate for 20 minutes in the dark to alkylate free cysteines.
-
-
Digestion:
-
Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl, pH 8.5.
-
Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Cleavage and Elution:
-
Pellet the beads and discard the supernatant containing unlabeled peptides.
-
Wash the beads with PBS.
-
Add freshly prepared elution buffer (25 mM sodium dithionite in PBS, pH 7.4) to the beads and incubate for 30-60 minutes at room temperature with gentle mixing to cleave the diazo linker.
-
Pellet the beads and collect the supernatant containing the eluted peptides.
-
Repeat the elution step once and combine the supernatants.
-
-
Sample Preparation for Mass Spectrometry: Desalt the eluted peptides using a C18 StageTip or a similar desalting column before analysis by LC-MS/MS.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a chemical proteomics experiment using a cleavable diazo-PEG-biotin linker for the enrichment of target proteins.
Caption: General workflow for chemical proteomics using diazo-PEG-biotin linkers.
Signaling Pathway Example: Simplified EGFR Signaling
Diazo-PEG linkers can be employed in chemical proteomics studies to identify components and interaction partners within signaling pathways. The following diagram depicts a simplified version of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often a subject of such investigations.
Caption: Simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Conclusion
Diazo-PEG linkers represent a versatile and powerful tool in the chemical proteomics toolbox. Their cleavable nature, coupled with the beneficial properties of the PEG spacer, enables the efficient enrichment and identification of proteins from complex biological systems. The ability to incorporate various reactive groups allows for their application in a wide range of experimental designs, from activity-based protein profiling to the mapping of protein-protein interactions and the identification of drug targets. As mass spectrometry techniques continue to advance in sensitivity and resolution, the use of intelligently designed chemical linkers, such as the diazo-PEG variants, will undoubtedly play an increasingly crucial role in unraveling the complexities of the proteome and accelerating discoveries in both basic research and drug development.
References
- 1. Quantitative Phospho-proteomic Analysis of TNFα/NFκB Signaling Reveals a Role for RIPK1 Phosphorylation in Suppressing Necrotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative analysis of cleavable diazobenzene-based affinity tags for bioorthogonal chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diazo Biotin Cleavable Linkers - CD Bioparticles [cd-bioparticles.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Azido-PEG9-azide in Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azido-PEG9-azide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This versatile, homobifunctional polyethylene glycol (PEG) linker is an invaluable tool for a range of applications, including bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs.[1][2][3]
Introduction to this compound and CuAAC Chemistry
This compound is a PEG-based linker featuring two terminal azide groups separated by a nine-unit polyethylene glycol chain. This structure allows for the conjugation of two alkyne-containing molecules through a stable triazole linkage formed via CuAAC, a highly efficient and bioorthogonal reaction.[1][3] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media.
The CuAAC reaction is a cornerstone of click chemistry, prized for its high yields, selectivity, and compatibility with a wide range of functional groups under mild, aqueous conditions. The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate. Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are often employed to stabilize the Cu(I) oxidation state and protect biomolecules from oxidative damage.
Applications of this compound
The homobifunctional nature of this compound makes it ideal for crosslinking applications where two alkyne-modified molecules are to be joined. Key applications include:
-
Protein Crosslinking: Studying protein-protein interactions or creating stabilized protein complexes for structural analysis.
-
Antibody-Drug Conjugate (ADC) Development: Linking two drug molecules to an antibody, or creating multivalent antibody constructs.
-
PROTAC Synthesis: Assembling proteolysis-targeting chimeras by linking a target-binding ligand and an E3 ligase-binding ligand.
-
Biomaterial Modification: Crosslinking components to form hydrogels or functionalize surfaces.
Experimental Protocols
The following protocols provide a general framework for using this compound in CuAAC reactions. Optimization of reaction conditions, such as reagent concentrations and reaction times, may be necessary for specific applications.
General Protocol for Bioconjugation using this compound
This protocol describes the crosslinking of two different alkyne-modified proteins.
Materials:
-
Alkyne-modified Protein A
-
Alkyne-modified Protein B
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
THPTA ligand
-
Sodium Ascorbate
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving reagents
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Affinity Chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA ligand in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified Protein A and Protein B in an amine-free buffer. The final concentration of each protein will depend on the specific application but is typically in the low micromolar to millimolar range.
-
Add the this compound stock solution to the protein mixture. The molar ratio of this compound to the limiting alkyne-protein will need to be optimized, with a 1.5 to 2-fold excess of the linker being a good starting point.
-
Prepare the copper catalyst by mixing the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. Let the mixture stand for a few minutes to allow for complex formation.
-
Add the Cu(I)/THPTA complex to the reaction mixture. A final copper concentration of 0.1 to 1 mM is typically effective.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 to 5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1 to 4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
-
Purification:
-
Purify the crosslinked product to remove unreacted reagents, catalyst, and byproducts. Size-exclusion chromatography is a common method for separating the larger crosslinked product from smaller reactants.
-
Quantitative Data Summary
The following table provides a summary of typical reaction conditions and expected yields for CuAAC reactions with PEG linkers. Note that these are general ranges and optimal conditions should be determined empirically for each specific application.
| Parameter | Typical Range | Reference |
| Alkyne-Molecule Concentration | 10 µM - 10 mM | |
| This compound:Alkyne Molar Ratio | 1.1:1 to 3:1 | |
| CuSO₄ Concentration | 50 µM - 1 mM | |
| Ligand (THPTA/TBTA) Concentration | 250 µM - 5 mM | |
| Sodium Ascorbate Concentration | 1 mM - 10 mM | |
| Reaction Time | 1 - 24 hours | |
| Reaction Temperature | 4 - 37 °C | |
| Expected Yield | >70% to near quantitative |
Mandatory Visualizations
Experimental Workflow for Protein Crosslinking
Caption: Workflow for crosslinking two alkyne-modified proteins with this compound.
Logical Relationship of CuAAC Components
Caption: Key components and their roles in the CuAAC reaction with this compound.
Purification and Characterization of Products
The purification of PEGylated products can be challenging due to the heterogeneity of the reaction mixture, which may contain unreacted starting materials, mono-conjugated species, and the desired crosslinked product.
Purification Techniques:
-
Size-Exclusion Chromatography (SEC): This is one of the most common methods for purifying PEGylated proteins, as it separates molecules based on their hydrodynamic radius. The crosslinked product will have a significantly larger size than the starting materials.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. The PEG chains can shield surface charges on proteins, altering their elution profile and allowing for separation from un-PEGylated proteins.
-
Reverse-Phase Chromatography (RP-HPLC): This method separates molecules based on hydrophobicity and is often used for the analysis and purification of peptides and small proteins.
Characterization Methods:
-
SDS-PAGE: A simple and effective way to visualize the formation of the higher molecular weight crosslinked product.
-
Mass Spectrometry (MS): Provides definitive confirmation of the crosslinked product's identity and can be used to determine the efficiency of the conjugation.
-
NMR Spectroscopy: Can be used to confirm the formation of the triazole ring, although the PEG signals can sometimes complicate the analysis.
By following these guidelines and protocols, researchers can effectively utilize this compound for a wide range of bioconjugation and crosslinking applications.
References
Application Notes and Protocols for Protein Labeling with Azido-PEG9-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG9-azide is a homobifunctional crosslinker containing two azide (-N₃) groups at either end of a 9-unit polyethylene glycol (PEG) spacer. This reagent is a valuable tool in bioconjugation and chemical biology, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions.[1][2] The PEG spacer enhances aqueous solubility and provides a flexible linker between conjugated molecules.[3]
The primary application of this compound in protein science is to crosslink two alkyne-containing molecules. For this to occur with proteins, the proteins of interest must first be functionalized with alkyne groups. This can be achieved through various methods, including:
-
Metabolic labeling: Incorporating alkyne-bearing unnatural amino acids (e.g., homopropargylglycine) into the protein structure during cell culture and protein expression.
-
Chemical modification: Using hetero-bifunctional reagents (e.g., NHS-alkyne) to attach alkyne groups to reactive amino acid side chains, such as lysines.
Once the target proteins are alkyne-modified, this compound can be used to form a stable triazole linkage, effectively crosslinking the two protein molecules. This strategy is employed in studying protein-protein interactions, creating protein dimers or oligomers, and assembling protein complexes.
Data Presentation
The following table summarizes typical quantitative parameters for a copper(I)-catalyzed click chemistry reaction for crosslinking alkyne-modified proteins with this compound. These are starting recommendations and may require optimization for specific applications.
| Parameter | Recommended Range/Value | Notes |
| Reactants | ||
| Alkyne-modified Protein 1 | 1-10 µM | |
| Alkyne-modified Protein 2 | 1-10 µM | For hetero-crosslinking. For homo-dimerization, only one protein is needed. |
| This compound | 10-50 µM (10-50 fold molar excess over the limiting protein) | The optimal molar excess should be determined empirically. |
| Catalyst and Ligand | ||
| Copper(II) Sulfate (CuSO₄) | 50-100 µM | |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | 250-500 µM | A water-soluble ligand that stabilizes the Cu(I) catalyst. |
| Reducing Agent | ||
| Sodium Ascorbate | 1-5 mM | Freshly prepared solution is recommended. |
| Reaction Conditions | ||
| Buffer | Phosphate-buffered saline (PBS), pH 7.4 | Avoid buffers containing chelating agents like EDTA. |
| Temperature | Room temperature (20-25°C) | |
| Incubation Time | 1-4 hours | Reaction progress can be monitored by SDS-PAGE. |
| Light Conditions | Protect from light | Especially if using fluorescently tagged proteins. |
Experimental Protocols
This protocol describes a general procedure for crosslinking two alkyne-modified proteins using this compound and a copper-catalyzed click reaction.
Materials:
-
Alkyne-modified Protein A
-
Alkyne-modified Protein B
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Sodium Ascorbate
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Desalting column or dialysis cassette for purification
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh for each experiment.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified proteins (Protein A and Protein B) in the reaction buffer to the desired final concentration (e.g., 1-10 µM each).
-
Add the this compound stock solution to the protein mixture to achieve the desired final concentration (e.g., 10-50 µM).
-
Add the THPTA stock solution to the reaction mixture to a final concentration of 250-500 µM.
-
Add the CuSO₄ stock solution to a final concentration of 50-100 µM.
-
-
Initiation of the Click Reaction:
-
To initiate the crosslinking reaction, add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.
-
-
Purification of the Crosslinked Protein:
-
Remove unreacted reagents and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization and Storage:
-
Analyze the crosslinking efficiency by SDS-PAGE. The appearance of a higher molecular weight band corresponding to the crosslinked protein dimer is expected.
-
Further characterization can be performed using techniques such as mass spectrometry.
-
Store the purified crosslinked protein under conditions that are optimal for the unlabeled proteins.
-
Mandatory Visualization
Caption: Experimental workflow for crosslinking two alkyne-modified proteins with this compound.
Caption: Logical relationship of components in the CuAAC reaction for protein crosslinking.
References
Step-by-step guide for antibody-drug conjugate synthesis with Azido-PEG9-azide.
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a detailed guide for the synthesis of antibody-drug conjugates (ADCs) utilizing the homobifunctional Azido-PEG9-azide linker. The protocol outlines a two-step conjugation strategy involving the initial formation of a drug-linker intermediate, followed by conjugation to a modified monoclonal antibody (mAb). This method allows for the production of ADCs with a polyethylene glycol (PEG) spacer, which can enhance solubility, stability, and pharmacokinetic properties. The protocols provided are intended as a comprehensive guide and may require optimization for specific antibodies and drug payloads.
Introduction to ADC Synthesis with this compound
Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug.[1] The linker connecting the antibody and the payload is a critical component influencing the ADC's stability and efficacy.[2] this compound is a homobifunctional, hydrophilic linker featuring a nine-unit polyethylene glycol chain flanked by two azide (N3) groups.
The synthesis strategy described herein employs click chemistry, a set of biocompatible and highly efficient reactions.[3] Specifically, this protocol focuses on the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction between an azide and a strained alkyne, such as dibenzocyclooctyne (DBCO).[4] This approach avoids the potential toxicity associated with copper-catalyzed reactions.
The use of a homobifunctional linker necessitates a two-step conjugation process to prevent undesirable crosslinking of the antibody. First, one azide group of the this compound linker is reacted with an alkyne-functionalized cytotoxic payload to form a drug-linker intermediate. Following purification, the remaining azide group on the drug-linker intermediate is then conjugated to an alkyne-modified antibody.
Experimental Workflow Overview
The overall workflow for the synthesis of an ADC using this compound is a sequential process involving the preparation of the individual components, their conjugation, and subsequent purification and characterization of the final product.
Experimental Protocols
Materials and Reagents
-
Antibody: Monoclonal antibody (mAb) of interest, functionalized with a strained alkyne (e.g., DBCO).
-
Payload: Cytotoxic drug of interest, functionalized with a strained alkyne (e.g., DBCO). A common example is DBCO-PEG4-MMAE.
-
Linker: this compound.
-
Solvents: Anhydrous Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).
-
Buffers: Phosphate-buffered saline (PBS), pH 7.4; 0.1 M sodium bicarbonate buffer, pH 8.3; 1 M Tris-HCl, pH 8.0.
-
Purification: Size-exclusion chromatography (SEC) columns, Hydrophobic Interaction Chromatography (HIC) columns, tangential flow filtration (TFF) system.
-
Analytical Equipment: UV-Vis spectrophotometer, HPLC system (SEC and HIC), mass spectrometer.
Protocol 1: Synthesis of Drug-Linker Intermediate
This protocol describes the reaction of an alkyne-modified payload with the this compound linker.
-
Reagent Preparation:
-
Dissolve the alkyne-modified payload (e.g., DBCO-PEG4-MMAE) in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 100-200 mM (a 10-fold molar excess to the payload).
-
-
Conjugation Reaction:
-
In a suitable reaction vessel, add the alkyne-modified payload solution.
-
Slowly add the this compound solution to the payload solution while gently mixing.
-
Incubate the reaction mixture at room temperature for 4-12 hours, protected from light. The reaction progress can be monitored by HPLC or LC-MS.
-
-
Purification of Drug-Linker Intermediate:
-
Upon reaction completion, purify the drug-linker intermediate from excess this compound and unreacted payload using reverse-phase HPLC or a similar chromatographic technique.
-
Collect the fractions containing the desired product.
-
Confirm the identity and purity of the drug-linker intermediate by mass spectrometry.
-
Lyophilize the purified product for storage.
-
Protocol 2: Antibody-Drug Conjugation
This protocol details the conjugation of the purified drug-linker intermediate to the alkyne-modified antibody via SPAAC.
-
Antibody Preparation:
-
Prepare the alkyne-functionalized antibody in PBS (pH 7.4) at a concentration of 5-10 mg/mL.
-
Ensure the antibody solution is free of any azide-containing contaminants.
-
-
Drug-Linker Preparation:
-
Dissolve the purified and lyophilized drug-linker intermediate in anhydrous DMSO to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the required volume of the antibody solution.
-
Add the drug-linker stock solution to the antibody solution. A 5-10 fold molar excess of the drug-linker to the antibody is a common starting point to achieve a desired Drug-to-Antibody Ratio (DAR).
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction mixture at room temperature for 2-8 hours with gentle agitation.
-
-
Purification of the ADC:
-
Remove unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The purified ADC can be concentrated using an appropriate method, such as centrifugal filtration.
-
Characterization of the ADC
Thorough characterization of the final ADC product is crucial to ensure its quality and consistency.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to one antibody. Hydrophobic Interaction Chromatography (HIC) is a widely used method for DAR determination. The hydrophobicity of the ADC increases with the number of conjugated drug molecules, allowing for the separation of different drug-loaded species.
Table 1: Representative HIC-HPLC Data for DAR Calculation
| Peak | Retention Time (min) | Peak Area (%) | Drug Load | Weighted Area (%) |
| 1 | 8.5 | 10.2 | 0 | 0.0 |
| 2 | 12.1 | 25.5 | 2 | 51.0 |
| 3 | 15.3 | 45.8 | 4 | 183.2 |
| 4 | 18.2 | 15.3 | 6 | 91.8 |
| 5 | 20.5 | 3.2 | 8 | 25.6 |
| Total | 100.0 | 351.6 |
Average DAR Calculation: Average DAR = (Sum of Weighted Area %) / (Total Peak Area %) Average DAR = 351.6 / 100.0 = 3.52
Purity and Aggregation Analysis
Size-Exclusion Chromatography (SEC) is used to assess the purity of the ADC and quantify the presence of aggregates.
Table 2: Representative SEC-HPLC Data for ADC Purity
| Peak | Retention Time (min) | Peak Area (%) | Species |
| 1 | 9.2 | 2.1 | Aggregates |
| 2 | 11.5 | 97.5 | Monomeric ADC |
| 3 | 14.8 | 0.4 | Fragments |
| Purity | 97.5% | Monomer |
Mass Spectrometry
Mass spectrometry can be used to confirm the identity and integrity of the ADC, providing information on the molecular weight of the conjugate and the distribution of drug-loaded species.
Mechanism of Action of Payload: MMAE Example
Monomethyl auristatin E (MMAE) is a potent antimitotic agent commonly used as a payload in ADCs. Upon internalization of the ADC into the target cancer cell and cleavage of the linker, MMAE is released and disrupts the microtubule network, leading to cell cycle arrest and apoptosis.
Conclusion
The use of this compound in a two-step conjugation process provides a robust method for the synthesis of ADCs with a defined hydrophilic spacer. This approach, leveraging the efficiency of click chemistry, allows for the production of more homogeneous ADCs with controlled drug-to-antibody ratios. The inclusion of the PEG linker can improve the overall physicochemical and pharmacokinetic properties of the resulting ADC, potentially leading to an enhanced therapeutic window. Careful purification and thorough characterization are essential to ensure the quality and consistency of the final ADC product.
References
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that has become an indispensable tool in chemical biology, drug development, and materials science.[1][2] Also known as copper-free click chemistry, SPAAC involves a [3+2] cycloaddition between a strained cyclooctyne and an azide to form a stable triazole linkage.[1][3] This reaction proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[4]
The driving force for this reaction is the high ring strain of the cyclooctyne, which lowers the activation energy of the cycloaddition. The azide and cyclooctyne functional groups are largely absent from and non-reactive with native biological molecules, ensuring the reaction's high specificity. The versatility of SPAAC allows for its use in a wide array of applications, including biomolecular labeling, in vivo imaging, targeted drug delivery, and the synthesis of antibody-drug conjugates. The choice of cyclooctyne is critical as it significantly influences the reaction kinetics, stability, and solubility of the conjugate.
Data Presentation: Reaction Kinetics of Common Cyclooctynes
The efficiency of a SPAAC reaction is highly dependent on the structure of the cyclooctyne. Modifications to the cyclooctyne ring can dramatically increase reaction rates, which is crucial for reactions at low in vivo concentrations. The reactivity of strained alkynes is typically quantified by the second-order rate constant (k₂).
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne | DBCO | ~0.1 - 0.9 | High reactivity and stability, widely used. |
| Dibenzoazacyclooctyne | DIBAC | ~0.3 | High reactivity. |
| Biarylazacyclooctynone | BARAC | ~0.9 | Very high reactivity, but can be less stable. |
| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.07 | Small, hydrophilic, and relatively stable with good reactivity. |
| Difluorinated Cyclooctyne | DIFO | ~0.4 | Increased reactivity due to electron-withdrawing fluorine atoms. |
| 4-Dibenzocyclooctynol | DIBO | ~0.1 | Good balance of reactivity and stability. |
Note: Reaction rates can vary depending on the specific azide, solvent, temperature, and pH.
Factors Influencing SPAAC Reaction Rates
Several factors can be optimized to improve the kinetics of SPAAC reactions:
| Factor | Effect on Reaction Rate | Recommendations and Considerations |
| Buffer Selection | Can significantly impact reaction rates. | HEPES buffer (pH 7) has been shown to result in higher rate constants compared to PBS (pH 7). Reactions in DMEM cell culture media have been observed to be faster than in RPMI. |
| pH Level | Generally, higher pH values tend to increase reaction rates. | This effect can be buffer-dependent. Optimization of pH should be compatible with the stability of the biomolecules involved. |
| Temperature | Increasing the reaction temperature can accelerate the reaction. | For bioconjugation, reactions are often carried out at room temperature or 37°C to maintain the integrity of biological molecules. |
| Reactant Concentration | Higher concentrations of cyclooctyne and azide lead to a faster reaction. | If solubility is a limiting factor, consider using co-solvents like DMSO or cyclooctyne derivatives with enhanced aqueous solubility. |
| Azide Structure | The electronic properties of the azide influence kinetics. | Electron-donating groups on the azide can increase the reaction rate. For example, 1-azido-1-deoxy-β-D-glucopyranoside reacts more rapidly than 3-azido-L-alanine. |
| PEG Linker | The presence of a PEG linker on the cyclooctyne can enhance reaction rates. | A PEG linker can improve solubility and may increase the accessibility of the reactive group. |
Experimental Protocols
Protocol 1: General Protein Labeling with a Cyclooctyne-NHS Ester
This protocol describes the initial step of labeling a protein with a cyclooctyne moiety, preparing it for subsequent conjugation to an azide-functionalized molecule.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne-NHS ester (e.g., DBCO-NHS ester) dissolved in DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein solution is in a buffer free of primary amines (like Tris) that would compete with the NHS ester reaction. If necessary, perform a buffer exchange into PBS.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the Cyclooctyne-NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quenching of Unreacted NHS Ester: Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted Cyclooctyne-NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess cyclooctyne reagent and quenching agent by size-exclusion chromatography or dialysis.
Protocol 2: SPAAC Reaction for Bioconjugation
This protocol details the conjugation of the cyclooctyne-labeled protein to a molecule functionalized with an azide group.
Materials:
-
Cyclooctyne-labeled protein (from Protocol 1)
-
Azide-containing molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: In the reaction buffer, mix the cyclooctyne-labeled protein with a 1.5- to 5-fold molar excess of the azide-containing molecule.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. Reaction times may need to be optimized based on the reactivity of the specific cyclooctyne and azide pair.
-
Monitoring the Reaction (Optional): The reaction progress can be monitored by suitable analytical methods such as SDS-PAGE, HPLC, or mass spectrometry.
-
Final Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove any unreacted azide-modified molecule.
Protocol 3: Determining Second-Order Rate Constants by UV-Vis Spectrophotometry
This protocol describes how to follow the progress of the SPAAC reaction by monitoring the disappearance of the DBCO absorbance peak.
Materials:
-
DBCO-functionalized molecule
-
Azide-containing molecule
-
Reaction buffer
-
UV-Vis spectrophotometer
Procedure:
-
Spectrophotometer Setup: Set up a UV-Vis spectrophotometer to measure absorbance at approximately 309 nm, which is characteristic of DBCO.
-
Sample Preparation: Prepare the reaction mixture as described in Protocol 2. The concentration of the DBCO reagent should be such that the initial absorbance at 309 nm is within the linear range of the spectrophotometer. Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.
-
Data Acquisition: Initiate the reaction by adding the azide-containing reagent to the cuvette with the DBCO-modified molecule. Immediately start monitoring the absorbance at 309 nm over time.
-
Data Analysis: The decrease in absorbance corresponds to the consumption of the DBCO reagent. From this data, pseudo-first-order or second-order rate constants can be determined.
Visualizations
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: General experimental workflow for SPAAC-mediated bioconjugation.
References
Application Notes and Protocols for Bioconjugation with Azido-PEG9-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG9-azide is a homobifunctional crosslinker containing two terminal azide groups connected by a nine-unit polyethylene glycol (PEG) spacer.[1] This hydrophilic linker is a versatile tool in bioconjugation, primarily utilized in "click chemistry" reactions to conjugate various molecules of interest.[2] The PEG spacer enhances solubility in aqueous media, reduces aggregation, and can improve the pharmacokinetic properties of the resulting conjugates.[3][4]
The terminal azide groups enable highly specific and efficient covalent bond formation with alkyne-containing molecules through two main types of bioorthogonal reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and high-yielding reaction that forms a stable 1,4-disubstituted triazole linkage.[3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative ideal for live-cell applications and sensitive biomolecules, which utilizes strained cyclooctynes (e.g., DBCO, BCN) to react with azides.
These application notes provide detailed protocols for utilizing this compound in both CuAAC and SPAAC reactions for bioconjugation, along with quantitative data and workflow diagrams to guide researchers in their experimental design.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C20H40N6O9 | |
| Molecular Weight | 508.57 g/mol | |
| Physical Form | Colorless oil | |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO. Moderately to highly soluble in water and aqueous buffers. | |
| Storage | Store at 0-10°C. For long-term storage, -20°C in a desiccated environment is recommended. Avoid repeated freeze-thaw cycles of solutions. |
Safety Precautions: Azido compounds should be handled with care, especially at high concentrations. Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes the general procedure for conjugating an alkyne-containing molecule to this compound using a copper(I) catalyst.
Experimental Workflow: CuAAC
Figure 1. General workflow for a CuAAC reaction.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper(I)-stabilizing ligand (e.g., THPTA, TBTA)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other appropriate buffer
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Purification system (e.g., size-exclusion chromatography, HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Dissolve the alkyne-containing molecule in DMSO to a final concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 250 mM stock solution of the chosen ligand (e.g., THPTA) in deionized water.
-
Freshly prepare a 1 M stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a reaction vial, combine the this compound and the alkyne-containing molecule in the desired molar ratio (a 1.2 to 2-fold molar excess of one reactant is often used to drive the reaction to completion).
-
Add the reaction buffer to the mixture. The final concentration of reactants can range from micromolar to millimolar, depending on the specific application. The final DMSO concentration should ideally be kept below 10% (v/v).
-
-
Catalyst Preparation and Addition:
-
In a separate tube, prepare the CuSO₄:Ligand premix by mixing the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of CuSO₄ to ligand is commonly used.
-
Add the CuSO₄:Ligand premix to the reaction mixture. The final concentration of CuSO₄ typically ranges from 50 µM to 250 µM.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS).
-
-
Purification and Analysis:
-
Once the reaction is complete, purify the conjugate using a suitable method such as size-exclusion chromatography (SEC) or reverse-phase HPLC to remove unreacted starting materials and the copper catalyst.
-
Characterize the purified conjugate by LC-MS to confirm the molecular weight and by NMR if further structural verification is needed.
-
Quantitative Data for CuAAC Reactions
| Parameter | Typical Range/Value | Notes | Reference(s) |
| Molar Ratio (Alkyne:Azide) | 1:1.2 to 1.2:1 | A slight excess of one component can drive the reaction to completion. | |
| CuSO₄ Concentration | 50 - 250 µM | Higher concentrations can increase reaction rate but may also lead to protein precipitation. | |
| Ligand:CuSO₄ Ratio | 5:1 | The ligand stabilizes the Cu(I) oxidation state and protects biomolecules. | |
| Sodium Ascorbate:CuSO₄ Ratio | 5:1 to 10:1 | A reducing agent to generate Cu(I) in situ. | |
| Reaction Time | 1 - 4 hours | Can be extended for less reactive substrates. | |
| Temperature | Room Temperature | Mild conditions are generally sufficient. | |
| Typical Yield | >80% | Can be nearly quantitative under optimized conditions. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol outlines the general procedure for conjugating a strained alkyne (e.g., DBCO)-containing molecule to this compound without a copper catalyst.
Experimental Workflow: SPAAC
Figure 2. General workflow for a SPAAC reaction.
Materials:
-
This compound
-
Strained alkyne-functionalized molecule (e.g., DBCO, BCN)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other appropriate amine-free buffer
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
-
Analytical instruments (e.g., LC-MS, SDS-PAGE for proteins)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in the reaction buffer to the desired concentration.
-
Prepare a stock solution of the strained alkyne-functionalized molecule in anhydrous DMSO (e.g., 10 mM).
-
-
Reaction Setup:
-
In a suitable reaction vessel, combine the this compound solution with the strained alkyne stock solution. A 2-4 fold molar excess of the strained alkyne over the azide is a common starting point.
-
Ensure the final concentration of DMSO in the reaction mixture is kept low (ideally below 5% v/v) to minimize potential effects on biomolecule structure.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction times can vary depending on the reactivity of the specific strained alkyne.
-
The reaction progress can be monitored by LC-MS for small molecules or SDS-PAGE for proteins, where a band shift would indicate successful conjugation.
-
-
Purification and Analysis:
-
Once the reaction is complete, remove the excess, unreacted strained alkyne and any byproducts. Suitable purification methods include size-exclusion chromatography (SEC) or dialysis.
-
Analyze the purified conjugate by LC-MS to confirm the molecular weight.
-
Quantitative Data for SPAAC Reactions
| Parameter | Typical Range/Value | Notes | Reference(s) |
| Molar Ratio (Alkyne:Azide) | 2:1 to 4:1 | An excess of the strained alkyne is typically used. | |
| Reaction Time | 2-12 hours (RT) or 12-24 hours (4°C) | Dependent on the specific strained alkyne and reactants. | |
| Temperature | 4°C to Room Temperature | Milder temperatures are often preferred for sensitive biomolecules. | |
| pH | 7.0 - 8.0 | Higher pH values generally increase SPAAC reaction rates. | |
| Typical Yield | High to quantitative | SPAAC is generally a very efficient reaction. |
Application: PROTAC Synthesis
This compound is a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker provides spatial separation between the target protein ligand and the E3 ligase ligand, which is crucial for the formation of a stable ternary complex.
Logical Workflow for PROTAC Synthesis using this compound
Figure 3. Modular synthesis of a PROTAC using a homobifunctional linker.
The synthesis is typically modular, involving the sequential coupling of the target protein ligand and the E3 ligase ligand to the this compound linker using either CuAAC or SPAAC conditions as described in the protocols above. Each step requires purification to isolate the desired intermediate before proceeding to the next reaction. The final PROTAC is then purified and characterized to ensure its identity and purity.
References
Application Notes & Protocols: Techniques for Purifying Azido-PEG9-azide Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG9-azide is a homobifunctional, hydrophilic linker used in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics through "click chemistry".[1][2] The polyethylene glycol (PEG) spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate.[3][4] Effective purification of the final conjugate is a critical step to remove unreacted starting materials, excess PEG linker, and reaction byproducts. The presence of these impurities can interfere with downstream applications, complicate characterization, and lead to inaccurate quantification.[5]
This document provides detailed protocols for the most common and effective techniques for purifying biomolecules conjugated with this compound. The primary purification strategies leverage the significant size difference between the high molecular weight conjugate and the small molecule reactants and byproducts.
Core Purification Techniques
The choice of purification method depends on the scale of the reaction, the nature of the conjugated biomolecule (e.g., protein, antibody, peptide), and the required final purity. The most effective methods separate molecules based on their size (hydrodynamic radius).
Key techniques include:
-
Size Exclusion Chromatography (SEC): A high-resolution method ideal for separating large conjugated biomolecules from smaller unreacted linkers and byproducts.
-
Dialysis / Buffer Exchange: A straightforward method for removing small molecules from macromolecular solutions.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Suitable for high-purity analytical assessment and preparative purification, separating molecules based on hydrophobicity.
A logical workflow for purification often involves an initial bulk removal of impurities followed by a high-resolution polishing step.
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their size in solution. Larger molecules, such as the desired conjugate, cannot enter the pores of the chromatography beads and thus elute first. Smaller molecules, like the unreacted this compound linker, enter the pores, extending their path and causing them to elute later. This method is highly effective for separating PEGylated proteins from their unmodified precursors.
Methodology:
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your target conjugate. For antibody conjugates (e.g., IgG, ~150 kDa), a column with a separation range of 10-600 kDa is suitable.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase. A common choice is Phosphate-Buffered Saline (PBS) at pH 7.4. The mobile phase should be filtered and degassed.
-
System Equilibration: Equilibrate the SEC column with at least two column volumes (CV) of the mobile phase at the desired flow rate (e.g., 0.5-1.0 mL/min for an analytical-scale column) until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the crude reaction mixture (e.g., at 14,000 x g for 5 minutes) to remove any precipitated material.
-
Injection: Inject the clarified sample onto the column. The injection volume should typically not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Elution and Fractionation: Perform an isocratic elution and collect fractions. Monitor the elution profile using a UV detector, typically at 280 nm for protein-containing conjugates.
-
Analysis: The desired conjugate will elute in the earlier fractions, followed by the smaller, unreacted biomolecule (if any), and finally the very small excess PEG linker and other reagents. Analyze collected fractions by SDS-PAGE or analytical HPLC to confirm purity.
-
Pooling: Pool the fractions containing the purified conjugate.
Quantitative Data Example: SEC Purification
| Parameter | Value / Condition | Purpose | Reference |
| Column | TSKgel G4000SWXL (7.8 mm x 300 mm) | Separation of high MW variants (50 to >1000 kDa) | |
| Mobile Phase | 100 mM Sodium Phosphate, 300 mM Arginine, pH 6.2 | Optimized for resolution and stability | |
| Flow Rate | 0.5 mL/min | Standard for analytical/semi-prep SEC | |
| Detection | UV at 280 nm | Protein detection | |
| Expected Result | Baseline separation of conjugate from unreacted species | High purity of the final product |
Protocol 2: Purification by Dialysis
Dialysis is a simple and effective method for removing small molecules (<10 kDa) from solutions containing larger macromolecules. It relies on selective diffusion across a semi-permeable membrane with a defined molecular weight cut-off (MWCO).
Methodology:
-
Membrane Selection: Choose a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your conjugate but much larger than the this compound linker (MW ≈ 508.57 Da). For a typical antibody conjugate (~150 kDa), a 10-20 kDa MWCO membrane is appropriate.
-
Membrane Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Sample Loading: Load the crude conjugation reaction mixture into the dialysis tubing or cassette.
-
Dialysis: Place the sealed tubing/cassette in a large volume of dialysis buffer (e.g., PBS, pH 7.4). The buffer volume should be at least 100 times the sample volume. Stir the buffer gently at 4°C.
-
Buffer Exchange: Perform at least three buffer exchanges over 24-48 hours to ensure complete removal of small molecular weight impurities. For example, change the buffer after 4 hours, 12 hours, and 24 hours.
-
Sample Recovery: Carefully remove the purified conjugate solution from the dialysis tubing/cassette.
Quantitative Data Example: Dialysis Parameters
| Parameter | Value / Condition | Purpose | Reference |
| Biomolecule Size | ~150 kDa (e.g., IgG) | Target conjugate to be retained | |
| Impurity Size | ~509 Da (this compound) | To be removed | |
| MWCO | 10 kDa | Retain conjugate, allow impurity to pass | |
| Buffer:Sample Ratio | >100:1 | Establish a high concentration gradient | |
| Number of Exchanges | 3 or more | Ensure near-complete removal of impurities | |
| Temperature | 4°C | Maintain protein stability |
Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their relative hydrophobicity. While SEC is generally preferred for purifying large biomolecules, RP-HPLC is an excellent high-resolution technique for analytical characterization and can be used for preparative purification, especially for smaller conjugates like peptides. It can effectively separate PEGylated species from un-PEGylated ones and even resolve molecules with different numbers of attached PEG chains.
Methodology:
-
Column Selection: A C8 or C18 column is typically used. The choice depends on the hydrophobicity of the conjugate.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Filter and degas both mobile phases.
-
-
Gradient Elution: Develop a gradient elution method. Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase the concentration to elute molecules of increasing hydrophobicity. The PEG moiety generally increases the retention time of a peptide on an RP column.
-
System Equilibration: Equilibrate the column with the starting mobile phase composition until a stable baseline is achieved.
-
Injection and Fractionation: Inject the sample and collect fractions as peaks elute. Monitor at 220 nm (for peptide bonds) and 280 nm (for aromatic residues).
-
Analysis and Pooling: Analyze fractions to identify those containing the pure conjugate. Pool the relevant fractions and remove the solvent (e.g., by lyophilization).
Quantitative Data Example: RP-HPLC Parameters
| Parameter | Value / Condition | Purpose | Reference |
| Column | C18 Core-Shell | High-resolution separation of PEG homologs | |
| Mobile Phase A | Water + 0.1% TFA | Aqueous phase | |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Organic phase | |
| Gradient | 10-70% B over 30 min (Example) | Elute components based on hydrophobicity | |
| Detection | UV at 220/280 nm | Peptide/protein detection | - |
| Expected Result | Sharp, well-resolved peak for the pure conjugate | High purity for analytical or final formulation |
Summary and Best Practices
-
Orthogonal Methods: For the highest purity, combine different purification techniques. A common strategy is to use dialysis or SEC for initial cleanup, followed by a high-resolution SEC or ion-exchange chromatography step as a final polish.
-
Analytical Confirmation: Always confirm the purity and identity of the final conjugate using appropriate analytical techniques, such as analytical SEC, RP-HPLC, SDS-PAGE, and mass spectrometry.
-
Prevent Aggregation: PEGylation can sometimes lead to aggregation. Including additives like arginine in the mobile phase can help mitigate this.
-
Quantification: Due to the lack of a strong chromophore in PEG, direct UV quantification of the PEG moiety is difficult. Quantification of the conjugate should be based on the biomolecule's extinction coefficient at 280 nm or other protein quantification assays. Charged aerosol detection (CAD) can be used for direct PEG quantification if available.
References
Application Notes and Protocols for the Bioconjugation of Amine-Containing Molecules Using Azido-PEG Linkers
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a premier strategy for enhancing the therapeutic properties of molecules such as proteins, peptides, and small-molecule drugs.[1][2][3][4] PEGylation can improve a molecule's solubility and stability, reduce its immunogenicity, and prolong its circulatory half-life by increasing its hydrodynamic size.[2] In advanced drug development, such as the creation of Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), PEG linkers serve as flexible spacers to connect different molecular components.
This document provides detailed protocols for attaching azide-functionalized PEG linkers to molecules containing primary amines (e.g., the side chain of lysine residues). It is important to clarify the chemical reactivity of the specified linker, Azido-PEG9-azide . This is a homobifunctional linker, meaning it has the same reactive group (azide) at both ends. Azide groups do not react directly with amines under standard bioconjugation conditions. Instead, azides are exceptionally useful for "click chemistry," a highly efficient and specific reaction with alkyne-containing molecules.
Therefore, to functionalize an amine-containing molecule with an azide-PEG linker, a heterobifunctional linker is required—one end that reacts with amines and another that presents the azide group. A common choice for this is an Azido-PEGn-NHS ester . The N-hydroxysuccinimide (NHS) ester end reacts efficiently with primary amines to form a stable amide bond, thereby labeling the target molecule with an azide-terminated PEG chain.
These application notes will cover two primary workflows:
-
Protocol 1: The standard method for labeling an amine-containing molecule using a heterobifunctional Azido-PEGn-NHS ester, preparing it for subsequent conjugation via click chemistry.
-
Protocol 2: A conceptual protocol describing the use of the homobifunctional this compound as a crosslinker between two molecules that have been pre-functionalized with alkyne groups.
Application Note 1: Labeling of Amine-Containing Molecules with Azido-PEGn-NHS Ester
This workflow is the most direct method for introducing a PEG-azide moiety to a protein, peptide, or other amine-bearing molecule. The process involves two key stages: first, the reaction of the molecule's primary amine(s) with the NHS ester of the PEG linker, and second, the subsequent conjugation of the now azide-functionalized molecule to a partner molecule containing an alkyne group via a click reaction.
Experimental Protocol 1: Amine-Reactive Labeling with Azido-PEGn-NHS Ester
This protocol details the procedure for conjugating an Azido-PEGn-NHS ester to a protein with available primary amines (e.g., lysine residues).
A. Materials and Reagents
-
Amine-containing molecule (e.g., Protein, Peptide)
-
Azido-PEGn-NHS Ester (n = 9 for Azido-PEG9-NHS Ester)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-8.0. Avoid buffers containing primary amines like Tris or glycine.
-
Solvent for PEG Reagent: Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Purification System: Size-exclusion chromatography (SEC) column, dialysis cassettes (appropriate MWCO), or tangential flow filtration (TFF) system.
B. Procedure
-
Reagent Preparation:
-
Equilibrate the vial of Azido-PEGn-NHS ester to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the protein in the Reaction Buffer at a known concentration (e.g., 5-10 mg/mL).
-
Immediately before use, dissolve the Azido-PEGn-NHS ester in DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM). Do not store the reconstituted NHS-ester solution, as it is susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the Azido-PEGn-NHS ester solution to the protein solution. The optimal molar ratio depends on the number of available amines and desired degree of labeling and must be determined empirically. A 10- to 20-fold molar excess is a common starting point.
-
Ensure the final concentration of the organic solvent (DMSO/DMF) in the reaction mixture does not exceed 10% (v/v) to maintain protein stability.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.
-
-
Reaction Quenching:
-
(Optional but recommended) Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Remove unreacted Azido-PEGn-NHS ester and other small molecules from the labeled protein using SEC, dialysis, or TFF.
-
Ion-exchange chromatography (IEX) can also be effective for separating PEGylated species from the unreacted protein, as PEGylation can shield surface charges.
-
C. Characterization
-
Confirm successful conjugation and determine the degree of labeling using techniques like SDS-PAGE (which will show a shift in molecular weight), MALDI-TOF mass spectrometry, or HPLC.
| Parameter | Recommended Condition | Notes |
| PEG Linker | Azido-PEGn-NHS Ester | Heterobifunctional linker is required for direct amine labeling. |
| Molar Excess | 5x - 20x over the amine-molecule | Must be optimized for the specific molecule and desired labeling degree. |
| Reaction pH | 7.0 - 8.5 | NHS esters react efficiently with unprotonated primary amines. |
| Reaction Time | 30 - 120 minutes | Longer times may be needed at lower temperatures (4°C). |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can help maintain the stability of sensitive proteins. |
| Buffer System | PBS, HEPES | Must be free of extraneous primary amines (e.g., Tris). |
| Purification Method | Principle | Application |
| Size-Exclusion Chromatography (SEC) | Separation by hydrodynamic radius. | Efficiently removes small, unreacted PEG linkers from larger PEGylated proteins. |
| Ion-Exchange Chromatography (IEX) | Separation by net surface charge. | Can separate un-PEGylated, mono-PEGylated, and multi-PEGylated species. |
| Dialysis / Ultrafiltration | Separation by molecular weight cutoff. | Good for buffer exchange and removing small molecule impurities. |
| Reverse Phase Chromatography (RPC) | Separation by hydrophobicity. | Useful for analytical scale separation of positional isomers and for smaller peptides. |
Application Note 2: Use of this compound as a Homobifunctional Crosslinker
The homobifunctional This compound linker can be used to crosslink two molecules together. This requires that both molecules to be linked are first modified to contain a terminal alkyne group. The this compound then acts as a bridge, with each azide end reacting with an alkyne group on one of the molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Conceptual Protocol 2: Crosslinking with this compound via CuAAC Reaction
This protocol provides a general outline for a CuAAC "click" reaction. Conditions must be optimized for the specific molecules being conjugated.
A. Principle
The CuAAC reaction involves the formation of a stable triazole ring from an azide and a terminal alkyne, catalyzed by a Cu(I) species. The Cu(I) is typically generated in situ from a Cu(II) salt (like CuSO₄) by a reducing agent (like sodium ascorbate). A copper-chelating ligand (like TBTA) is often included to stabilize the Cu(I) and improve reaction efficiency.
B. Materials and Reagents
-
Alkyne-Modified Molecule A
-
Alkyne-Modified Molecule B
-
This compound
-
Copper Source: Copper(II) sulfate (CuSO₄)
-
Reducing Agent: Sodium Ascorbate
-
Copper Ligand (Optional): Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand.
-
Solvent System: Aqueous buffer, often with a co-solvent like DMSO or t-butanol to aid solubility.
C. General Procedure
-
In a reaction vessel, dissolve the alkyne-modified molecules and the this compound linker in the chosen solvent system.
-
Add the copper ligand (if used), followed by the copper(II) sulfate.
-
Initiate the reaction by adding a freshly prepared solution of the reducing agent (sodium ascorbate).
-
Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by HPLC or LC-MS.
-
Once complete, the product must be purified to remove the copper catalyst, excess reagents, and any side products. This often involves chromatography techniques suitable for the final conjugate.
| Component | Typical Final Concentration | Purpose |
| Azide-PEG-Azide | 1.0 - 1.2 equivalents | The crosslinking agent. |
| Alkyne Molecules | 1.0 equivalent each | The molecules to be linked. |
| Copper(II) Sulfate | 0.1 - 1.0 mM | Source of the copper catalyst. |
| Sodium Ascorbate | 1.0 - 5.0 mM | Reduces Cu(II) to the active Cu(I) state. |
| Copper Ligand (e.g., TBTA) | 0.5 - 2.0 mM | Stabilizes the Cu(I) catalyst and prevents side reactions. |
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 3. adcreview.com [adcreview.com]
- 4. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azido-PEG9-azide as a Crosslinker for Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG9-azide is a homobifunctional crosslinker featuring two terminal azide groups spaced by a nine-unit polyethylene glycol (PEG) chain. This reagent is a valuable tool in bioconjugation and materials science, primarily utilized for its ability to link two alkyne-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1][2] The hydrophilic PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, reduces non-specific binding, and provides a flexible linkage between the conjugated molecules.[3]
These characteristics make this compound an ideal candidate for crosslinking fluorescent probes to biomolecules, nanoparticles, or surfaces, as well as for creating fluorescently labeled homo- or hetero-dimeric constructs.[4][5] Applications include the development of FRET (Förster Resonance Energy Transfer) pairs for studying molecular interactions, creating dual-labeled probes for multimodal imaging, and constructing targeted fluorescent nanoparticles.
Product Information and Properties
Quantitative data for this compound is summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C20H40N6O9 | |
| Molecular Weight | 508.57 g/mol | |
| Appearance | Colorless oil | |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | |
| Storage Conditions | Store at -20°C, protected from light. |
Key Applications
-
Crosslinking of Fluorescent Probes to Biomolecules: Linking alkyne-modified fluorescent dyes to alkyne-modified proteins, peptides, or nucleic acids.
-
Formation of Fluorescently Labeled Dimers: Creating controlled homo- or heterodimers of proteins or other biomolecules for studying protein-protein interactions.
-
Surface Functionalization: Attaching fluorescent probes to alkyne-functionalized surfaces, nanoparticles, or hydrogels for imaging and diagnostic applications.
-
Development of FRET Biosensors: Precisely positioning two different alkyne-containing fluorescent dyes to create a FRET pair for monitoring conformational changes or binding events.
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Crosslinking
This protocol describes a general method for crosslinking two different alkyne-containing molecules (Molecule A-alkyne and Molecule B-alkyne) using this compound. One or both of these molecules can be a fluorescent probe.
Materials:
-
Molecule A-alkyne (e.g., Alkyne-modified fluorescent probe 1)
-
Molecule B-alkyne (e.g., Alkyne-modified protein or fluorescent probe 2)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethylsulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Stock Solutions:
-
Molecule A-alkyne: Prepare a 10 mM stock solution in DMSO or an appropriate aqueous buffer.
-
Molecule B-alkyne: Prepare a 10 mM stock solution in an appropriate aqueous buffer.
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
CuSO₄: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a fresh 500 mM stock solution in deionized water.
-
TBTA/THPTA: Prepare a 10 mM stock solution in DMSO.
Reaction Procedure:
-
In a microcentrifuge tube, combine Molecule A-alkyne and Molecule B-alkyne in PBS buffer. The final concentration of each should typically be in the range of 10 µM to 1 mM.
-
Add this compound to the reaction mixture. For crosslinking, a 1:1:1 molar ratio of Molecule A-alkyne:this compound:Molecule B-alkyne is a good starting point. To favor the formation of the crosslinked product over homodimers, one can use a stepwise approach, first reacting Molecule A-alkyne with a molar excess of this compound, purifying the mono-adduct, and then reacting it with Molecule B-alkyne.
-
Add the copper-stabilizing ligand (TBTA or THPTA) to the reaction mixture to a final concentration of 100-200 µM.
-
Add CuSO₄ to a final concentration of 50-100 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-2 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction can also be performed at 4°C for 12-16 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE with fluorescence imaging, HPLC, or mass spectrometry).
-
Once the reaction is complete, purify the crosslinked product using a suitable method such as size-exclusion chromatography or dialysis to remove unreacted components and the copper catalyst.
Quantitative Data for a Typical CuAAC Reaction:
| Parameter | Typical Value/Range |
| Reactant Concentrations | 10 µM - 1 mM |
| CuSO₄ Concentration | 50 - 200 µM |
| Sodium Ascorbate Concentration | 1 - 5 mM |
| Ligand (TBTA/THPTA) Concentration | 100 - 500 µM |
| Reaction Time | 1 - 16 hours |
| Reaction Temperature | 4 - 25 °C |
| Typical Yield | > 70% |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for crosslinking two alkyne-modified molecules using this compound via CuAAC.
Caption: Logical relationship of this compound in fluorescent probe applications.
Conclusion
This compound is a versatile and efficient homobifunctional crosslinker for the conjugation of fluorescent probes and other molecules through click chemistry. The protocols and information provided herein offer a foundational guide for researchers to design and execute experiments for creating novel fluorescently labeled constructs for a wide range of applications in life sciences and drug development. The hydrophilic and flexible PEG spacer is a key feature that enhances the properties of the final conjugate, making this compound a valuable reagent in the bioconjugation toolbox.
References
Troubleshooting & Optimization
Technical Support Center: Azido-PEG9-azide Reactions
Welcome to the technical support center for Azido-PEG9-azide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your this compound reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a hydrophilic, bifunctional linker molecule. It consists of a nine-unit polyethylene glycol (PEG) spacer with an azide group (-N₃) at each end. Its primary application is in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, to link two alkyne-containing molecules.[1][2][3][4] This is widely used in bioconjugation, such as in the development of antibody-drug conjugates (ADCs) and PROTACs, due to the high efficiency and biocompatibility of the reaction.[5]
Q2: What is the fundamental mechanism of the CuAAC reaction?
The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between an azide and a terminal alkyne. The reaction is catalyzed by a Cu(I) species, which significantly accelerates the reaction rate compared to the uncatalyzed thermal reaction and exclusively yields the 1,4-disubstituted triazole isomer.
Q3: Why is a Cu(I) catalyst necessary, and how is it generated and maintained?
The catalytically active species is Cu(I). However, Cu(I) is prone to oxidation to the inactive Cu(II) state in the presence of oxygen. Therefore, Cu(I) is typically generated in situ by reducing a Cu(II) salt (e.g., CuSO₄) with a reducing agent, most commonly sodium ascorbate. To protect the Cu(I) from oxidation and improve reaction efficiency, a stabilizing ligand is often used.
Q4: What are the advantages of using a PEG linker like in this compound?
The PEG spacer offers several advantages in bioconjugation:
-
Increased Hydrophilicity: PEG chains are highly water-soluble, which can improve the solubility of the resulting conjugate.
-
Biocompatibility: PEG is non-toxic and non-immunogenic, making it suitable for in vivo applications.
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic volume of a molecule, leading to reduced renal clearance and a longer circulation half-life.
-
Flexibility: The PEG chain provides a flexible spacer between the conjugated molecules, which can help to maintain their biological activity.
Troubleshooting Guide: Enhancing Reaction Efficiency
Low or inconsistent yields in this compound reactions are common challenges. This guide provides a systematic approach to troubleshooting these issues.
Problem: Low or No Product Yield
Possible Cause 1: Inactive Copper Catalyst The Cu(I) catalyst is essential for the reaction and can be easily oxidized to the inactive Cu(II) state.
-
Solution:
-
Ensure you are using a fresh solution of the reducing agent (e.g., sodium ascorbate).
-
Deoxygenate your solvents and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst.
-
Use a Cu(I)-stabilizing ligand to protect the catalyst from oxidation.
-
Possible Cause 2: Poor Quality or Degradation of Reagents The purity and stability of your this compound and alkyne-containing molecule are critical.
-
Solution:
-
Use high-purity reagents.
-
Verify the integrity of your starting materials, especially if they have been stored for a long time. Azides can be sensitive to light and heat.
-
Perform a small-scale control reaction with fresh, known-good reagents to confirm that the issue is not with your specific substrates.
-
Possible Cause 3: Inappropriate Reaction Conditions The choice of solvent, temperature, and reactant concentrations can significantly impact reaction efficiency.
-
Solution:
-
Solvent: While CuAAC can be performed in a variety of solvents, a mixture of water and a co-solvent like t-BuOH, DMSO, or DMF is often effective, especially for biomolecules. The solvent system should be chosen to ensure all reactants are fully dissolved.
-
Temperature: Most CuAAC reactions proceed efficiently at room temperature. In some cases, gentle heating (e.g., 30-40°C) may improve the rate, but be cautious as higher temperatures can lead to degradation of sensitive molecules.
-
Concentration: Ensure adequate concentrations of your reactants. If working with dilute solutions of biomolecules, increasing the reaction time or the equivalents of the PEG linker may be necessary.
-
Possible Cause 4: Presence of Inhibitors Certain functional groups or impurities in your reaction mixture can interfere with the copper catalyst.
-
Solution:
-
Thiols are known to poison the CuAAC reaction by strongly binding to copper. If your biomolecule contains free thiols, they should be protected or a different conjugation strategy should be considered.
-
Ensure your buffers do not contain components that can chelate copper, such as EDTA.
-
Quantitative Data on Reaction Parameters
The following tables summarize the impact of different reaction parameters on CuAAC efficiency. Note that direct comparisons between studies can be challenging due to variations in substrates and specific reaction conditions.
Table 1: Effect of Copper Source and Ligand on Reaction Yield
| Copper Source | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuSO₄/NaAsc | None | t-BuOH/H₂O | Room Temp | 18 | 83 | |
| CuI | None | Cyrene™ | 30 | 1 | ~95 | |
| CuSO₄/NaAsc | THPTA | Water | Room Temp | 1 | Quantitative | |
| CuSO₄/NaAsc | TBTA | Water/SDS | Room Temp | Optimized | High Conversion | |
| Cu(I) Complex | Tripodal Amine | Various | Room Temp | Varied | High |
Table 2: Effect of Solvent on Reaction Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DMF | Room Temp | - | Mono-adduct favored | |
| Water | Room Temp | - | Bis-adduct favored | |
| Glycerol | 85 | 5 | 93 | |
| Deep Eutectic Solvent | Room Temp | 1 | Excellent | |
| Supercritical CO₂ | 35 | 24 | 82.32 |
Table 3: Effect of Temperature on Reaction Time and Yield
| Temperature (°C) | Time | Yield (%) | Reference |
| Room Temperature | 24 h | >95% | |
| 70 | 5 h | Quantitative | |
| 100 | 4 h | Quantitative |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction with this compound
This protocol provides a general guideline for the copper-catalyzed click reaction between this compound and an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM in water)
-
Sodium ascorbate solution (e.g., 1 M in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 200 mM in water)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Degassed solvents
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-containing molecule and this compound in the reaction buffer to the desired concentrations. A slight excess (1.2-1.5 equivalents) of one reagent can be used to drive the reaction to completion.
-
-
Catalyst Preparation:
-
In a separate microcentrifuge tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:2 to 1:5 molar ratio. Allow this mixture to stand for a few minutes.
-
-
Reaction Setup:
-
In the reaction tube containing the alkyne and azide solutions, add the pre-formed copper/ligand complex. The final copper concentration is typically in the range of 50-250 µM for bioconjugation reactions.
-
-
Initiation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
-
Purification:
-
Once the reaction is complete, the product can be purified to remove the copper catalyst, excess reagents, and byproducts. Common purification methods include size-exclusion chromatography (SEC), dialysis, or ion-exchange chromatography, depending on the nature of the product.
-
Protocol 2: Purification of PEGylated Product by Size-Exclusion Chromatography (SEC)
Materials:
-
Crude reaction mixture
-
SEC column with an appropriate molecular weight cutoff
-
Elution buffer (e.g., PBS, pH 7.4)
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the elution buffer.
-
Sample Loading: Load the crude reaction mixture onto the column.
-
Elution: Elute the sample with the elution buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for proteins) or another appropriate detection method.
-
Analysis: Analyze the collected fractions to identify those containing the purified PEGylated product. Pool the desired fractions.
Visualizations
Caption: A typical experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A decision tree for troubleshooting low yields in this compound reactions.
References
Technical Support Center: PEGylation of Peptides
Welcome to the technical support center for peptide PEGylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is peptide PEGylation and why is it used?
A1: Peptide PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a peptide. This modification is widely used in drug development to improve the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. Key benefits include increased half-life in the body, enhanced stability against enzymatic degradation, improved solubility, and reduced immunogenicity.[1][2][3]
Q2: What are the most common reactive groups on a peptide for PEGylation?
A2: The most frequently targeted reactive groups on a peptide are the primary amines of lysine residues and the N-terminal α-amino group.[4][5] Cysteine residues, with their thiol groups, are also a common target for more site-specific PEGylation.
Q3: How does the size of the PEG chain affect the properties of the PEGylated peptide?
A3: The molecular weight of the PEG chain has a significant impact on the final conjugate's properties. Generally, a larger PEG chain leads to a longer circulation half-life and greater protection from enzymatic degradation due to increased steric hindrance. However, very large PEG chains can also lead to a decrease in the peptide's biological activity if they obstruct the active site.
Q4: What is the difference between monofunctional and bifunctional PEG reagents?
A4: Monofunctional PEG reagents have a reactive group at one end and an inert group (like a methoxy group) at the other, preventing cross-linking between peptides. Bifunctional PEG reagents have reactive groups at both ends and can be used to create cross-linked peptide conjugates or for other specific applications. For most therapeutic applications involving peptides, monofunctional PEGs are preferred to avoid aggregation.
Q5: How can I confirm that my peptide has been successfully PEGylated?
A5: Successful PEGylation can be confirmed using a variety of analytical techniques. The most common methods include:
-
SDS-PAGE: An increase in the molecular weight of the peptide will be observed as a shift in the band position.
-
Size Exclusion Chromatography (SEC): The PEGylated peptide will elute earlier than the unmodified peptide due to its larger hydrodynamic radius.
-
Mass Spectrometry (MS): This technique provides the most definitive evidence by showing an increase in the molecular weight corresponding to the attached PEG chain(s).
Troubleshooting Guides
This section provides solutions to common problems encountered during peptide PEGylation experiments.
Problem 1: Incomplete Reaction or Low Yield
Symptoms:
-
Analysis (e.g., HPLC, SDS-PAGE) shows a large amount of unreacted peptide.
-
The final yield of the purified PEGylated peptide is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Suboptimal Reaction pH | The reactivity of amino groups is pH-dependent. For NHS-ester chemistry, a pH range of 7.0-8.5 is generally optimal. For N-terminal specific PEGylation with PEG-aldehyde, a slightly acidic pH (around 6.0) is often preferred. Verify and adjust the pH of your reaction buffer. |
| Inactive PEG Reagent | PEG reagents, especially NHS esters, are sensitive to moisture and can hydrolyze over time, rendering them inactive. Use fresh, high-quality PEG reagents and store them under appropriate conditions (e.g., at -20°C with a desiccant). |
| Insufficient Molar Ratio of PEG to Peptide | A low molar excess of the PEG reagent may not be sufficient to drive the reaction to completion. Increase the molar ratio of PEG to peptide (e.g., from 5:1 to 20:1) and optimize for your specific peptide. |
| Steric Hindrance | The target reactive group on the peptide may be located in a sterically hindered region, preventing the PEG chain from accessing it. Consider using a PEG reagent with a longer spacer arm or a smaller PEG chain. If possible, site-directed mutagenesis can be used to introduce a more accessible reactive residue. |
| Peptide Secondary Structure | The peptide may adopt a secondary structure in the reaction buffer that masks the target reactive sites. Try altering the buffer composition (e.g., adding a denaturant like urea or guanidine hydrochloride, if compatible with your peptide's stability) to disrupt these structures. |
| Presence of Competing Nucleophiles | Buffers containing primary amines, such as Tris, will compete with the peptide for reaction with amine-reactive PEG reagents. Use a non-amine-containing buffer like phosphate-buffered saline (PBS). |
Problem 2: Peptide Aggregation
Symptoms:
-
Visible precipitation or cloudiness in the reaction mixture or during purification.
-
Broad or tailing peaks during chromatographic analysis.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Hydrophobic Nature of the Peptide | Peptides with significant hydrophobic regions are prone to aggregation. PEGylation itself can help to mitigate this by increasing solubility. Ensure the peptide is fully dissolved before initiating the PEGylation reaction. |
| Inappropriate Buffer Conditions | The pH and ionic strength of the buffer can influence peptide solubility and aggregation. Perform small-scale solubility tests with different buffers to find the optimal conditions for your peptide. The addition of excipients like arginine can sometimes help to reduce aggregation. |
| Use of Bifunctional PEG | Contamination of monofunctional PEG with bifunctional PEG diol can lead to cross-linking and aggregation. Use high-purity, monodisperse PEG reagents. |
| High Peptide Concentration | High concentrations of the peptide can promote self-association and aggregation. Try performing the reaction at a lower peptide concentration. |
| Temperature | Elevated temperatures can sometimes induce peptide aggregation. Consider running the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
Problem 3: Loss of Biological Activity
Symptoms:
-
The purified PEGylated peptide shows significantly reduced or no activity in a functional assay compared to the unmodified peptide.
Possible Causes and Solutions:
| Possible Cause | Solution |
| PEGylation at or near the Active Site | The PEG chain may be attached to an amino acid residue that is critical for the peptide's biological function, causing steric hindrance and preventing interaction with its target. |
| Site-Specific PEGylation: If the active site is known, choose a PEGylation strategy that targets a residue far from this site. For example, if the N-terminus is part of the active site, target a lysine residue elsewhere. If all lysines are near the active site, consider introducing a cysteine residue at a distal location for thiol-specific PEGylation. | |
| Conformational Changes | The attachment of the PEG chain can induce conformational changes in the peptide, altering its three-dimensional structure and rendering it inactive. |
| Vary PEG Size: Try using a smaller PEG chain, as this may have less of an impact on the peptide's conformation. | |
| Linker Chemistry: The chemistry used to attach the PEG can also be a factor. Experiment with different linker types (e.g., stable vs. cleavable linkers) to see if this affects activity. |
Data Presentation
Table 1: Influence of Reaction pH on Site-Specificity of Amine-Reactive PEGylation
| Target Amine | pKa | Optimal Reaction pH for Modification | Common PEG Reagent |
| N-terminal α-amine | ~8 | ~7.0 (near-physiological) | PEG-Aldehyde (for reductive amination) |
| Lysine ε-amine | ~10 | 8.5 - 9.5 | PEG-NHS Ester |
| Data compiled from references. |
Table 2: Impact of PEG Molecular Weight on Peptide Pharmacokinetics
| PEG Molecular Weight (kDa) | Effect on Circulation Half-Life (t1/2) | Effect on Renal Clearance |
| < 10 | Modest increase | Significant reduction compared to unmodified peptide |
| 10 - 40 | Significant increase | Drastically reduced |
| > 40 | Substantial increase | Minimal |
| This table presents general trends. The actual pharmacokinetic parameters will vary depending on the specific peptide and the structure of the PEG (linear vs. branched). Data synthesized from references. |
Experimental Protocols
Protocol 1: Amine-Specific PEGylation with PEG-NHS Ester
This protocol provides a general procedure for PEGylating a peptide containing primary amines (N-terminus and lysine residues) using an N-hydroxysuccinimide (NHS) ester-activated PEG.
Materials:
-
Peptide of interest
-
PEG-NHS Ester reagent (store desiccated at -20°C)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5 (or other amine-free buffer at pH 7.0-8.5)
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0
-
Dry, water-miscible solvent (e.g., DMSO or DMF)
-
Purification system (e.g., SEC or IEX chromatography)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
PEG Reagent Preparation:
-
Allow the vial of PEG-NHS Ester to warm to room temperature before opening to prevent moisture condensation.
-
Calculate the amount of PEG-NHS Ester required for a 10- to 20-fold molar excess over the peptide.
-
Immediately before use, dissolve the calculated amount of PEG-NHS Ester in a minimal volume of dry DMSO or DMF.
-
-
PEGylation Reaction:
-
Slowly add the dissolved PEG reagent to the peptide solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C. The optimal time and temperature may need to be determined empirically.
-
-
Reaction Quenching:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any remaining active PEG-NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Proceed immediately to the purification of the PEGylated peptide using a suitable chromatographic method such as Size Exclusion Chromatography (Protocol 3) or Ion-Exchange Chromatography (Protocol 4).
-
Protocol 2: Thiol-Specific PEGylation with PEG-Maleimide
This protocol describes the site-specific PEGylation of a peptide containing a free cysteine residue using a PEG-maleimide reagent.
Materials:
-
Cysteine-containing peptide
-
PEG-Maleimide reagent (store desiccated at -20°C)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-5 mM EDTA (to prevent disulfide bond formation). The buffer must be free of any thiol-containing reagents.
-
Quenching Solution: 1 M L-cysteine or β-mercaptoethanol
-
Purification system (e.g., SEC or IEX chromatography)
Procedure:
-
Peptide Preparation:
-
If the target cysteine is in a disulfide bond, it must first be reduced using a reducing agent like DTT, followed by the complete removal of the reducing agent (e.g., by dialysis or desalting column).
-
Dissolve the reduced peptide in the Reaction Buffer.
-
-
PEG Reagent Preparation:
-
Dissolve the PEG-Maleimide reagent in the Reaction Buffer to a concentration of at least 10 mg/mL immediately before use.
-
-
PEGylation Reaction:
-
Add the PEG-Maleimide solution to the peptide solution to achieve a 10- to 20-fold molar excess of PEG over the peptide.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Reaction Quenching:
-
Add the Quenching Solution to a final concentration sufficient to react with any unreacted PEG-Maleimide.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated peptide using a suitable chromatographic method (Protocol 3 or 4).
-
Protocol 3: Purification by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It is an effective method for separating PEGylated peptides from unreacted peptide and smaller reaction components.
Materials:
-
SEC column suitable for the size range of your PEGylated peptide
-
Mobile Phase: A buffer in which your peptide is soluble and stable (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
Procedure:
-
System Equilibration: Equilibrate the SEC column with the Mobile Phase until a stable baseline is achieved.
-
Sample Injection: Inject the quenched PEGylation reaction mixture onto the column.
-
Elution: Elute the sample with the Mobile Phase at a constant flow rate. The PEGylated peptide, having a larger size, will elute before the unreacted peptide.
-
Fraction Collection: Collect fractions corresponding to the peaks observed on the chromatogram.
-
Analysis: Analyze the collected fractions by SDS-PAGE or mass spectrometry to confirm the identity and purity of the PEGylated peptide.
Protocol 4: Purification by Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. PEGylation can alter the overall charge of a peptide, allowing for the separation of PEGylated species from the unreacted peptide.
Materials:
-
IEX column (cation or anion exchange, depending on the pI of your peptide and the buffer pH)
-
Binding Buffer (low salt concentration)
-
Elution Buffer (high salt concentration)
-
HPLC system with a UV detector
Procedure:
-
Column Equilibration: Equilibrate the IEX column with the Binding Buffer.
-
Sample Loading: Load the quenched reaction mixture (desalted into the Binding Buffer if necessary) onto the column. The peptide and its PEGylated forms will bind to the resin.
-
Washing: Wash the column with several column volumes of Binding Buffer to remove any unbound impurities.
-
Elution: Apply a linear gradient of the Elution Buffer to elute the bound species. The PEGylated peptide will typically elute at a different salt concentration than the unreacted peptide due to the "charge shielding" effect of the PEG chain.
-
Fraction Collection and Analysis: Collect fractions across the elution peak(s) and analyze them to identify the fractions containing the pure PEGylated peptide.
Visualizations
Caption: A general experimental workflow for peptide PEGylation.
References
- 1. Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creativepegworks.com [creativepegworks.com]
Avoiding aggregation in Azido-PEG9-azide conjugation reactions.
Welcome to the Technical Support Center for Azido-PEG9-azide conjugation reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on avoiding aggregation and other common challenges during bioconjugation experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), illustrative data, and detailed protocols to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a homobifunctional linker molecule. It consists of a nine-unit polyethylene glycol (PEG) chain with an azide group (-N₃) at both ends. Its primary application is in bioconjugation, particularly through copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry) reactions, to link two molecules that possess alkyne groups.
Q2: What is the main cause of aggregation when using a homobifunctional linker like this compound?
A2: The primary cause of aggregation is intermolecular cross-linking.[1] Since this compound has a reactive azide group on both ends, it can react with two separate alkyne-modified molecules, leading to the formation of large, often insoluble, polymer chains and aggregates. Careful control of reaction stoichiometry is crucial to minimize this.
Q3: How does the short PEG9 chain length influence aggregation?
A3: While longer PEG chains can sometimes help to solubilize conjugates, the short PEG9 chain offers less steric hindrance, which can be advantageous for the reactivity of the azide groups. However, this also means there is less of a solubilizing PEG "shield" to prevent the aggregation of the cross-linked products. Therefore, with short-chain linkers, precise control over reaction conditions is even more critical.
Q4: What are the key reaction parameters to optimize to prevent aggregation?
A4: The key parameters to optimize are:
-
Molar ratio of reactants: The ratio of this compound to your alkyne-containing molecule is critical.
-
Concentration of reactants: Lower concentrations can favor intramolecular reactions or the formation of 1:1 conjugates over intermolecular cross-linking.
-
Rate of addition: A slow, stepwise addition of the linker can help control the reaction.
-
Temperature: Lowering the reaction temperature can slow down the reaction rate, providing more control.
-
pH and buffer composition: The stability of your biomolecule is paramount, and the buffer should be optimized to maintain its solubility and native conformation.
Q5: How can I detect and characterize aggregation in my reaction?
A5: Aggregation can be detected visually as precipitation or cloudiness in the reaction mixture. For more quantitative analysis, techniques such as dynamic light scattering (DLS) can be used to measure particle size distribution. Size-exclusion chromatography (SEC) is also an excellent method to separate and quantify monomers, dimers, and larger aggregates.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Immediate precipitation upon adding this compound. | High concentration of reactants: High local concentrations promote rapid intermolecular cross-linking. | - Lower the overall concentration of your reactants.- Add the this compound solution dropwise or in small aliquots over an extended period. |
| The final product is a heterogeneous mixture of different-sized conjugates (oligomers). | Uncontrolled polymerization: The homobifunctional nature of the linker leads to a mixture of products. | - Carefully control the stoichiometry; use a limiting amount of the this compound.- Optimize the reaction time to favor the formation of smaller conjugates.- Purify the desired conjugate using size-exclusion chromatography (SEC).[1][2] |
| Low yield of the desired 1:1 conjugate. | Suboptimal reaction conditions: Incorrect pH, temperature, or catalyst concentration can lead to poor reaction efficiency. | - Ensure the pH of the reaction buffer is optimal for both the stability of your biomolecule and the click chemistry reaction (typically pH 7-8 for CuAAC).- Screen different temperatures to find a balance between reaction rate and control.- If using a copper catalyst, ensure it is fresh and use a copper-coordinating ligand to improve efficiency and reduce side reactions. |
| The purified conjugate aggregates over time. | Inherent instability of the conjugate: The final product may have exposed hydrophobic regions or be prone to self-association. | - Store the purified conjugate in a buffer containing stabilizing excipients such as arginine or a low concentration of a non-ionic surfactant.- Screen different buffer conditions (pH, ionic strength) for long-term storage. |
Illustrative Reaction Parameters for Minimizing Aggregation
The following table provides a starting point for optimizing your this compound conjugation reaction. The goal is to find the conditions that favor the formation of the desired conjugate while minimizing the formation of larger aggregates.
| Parameter | Condition A (High Aggregation Risk) | Condition B (Moderate Aggregation Risk) | Condition C (Low Aggregation Risk) |
| [Alkyne-Molecule] | 10 mg/mL | 5 mg/mL | 1 mg/mL |
| Molar Ratio (this compound : Alkyne-Molecule) | 1 : 1 | 0.5 : 1 | 0.1 : 1 |
| Addition of this compound | Single aliquot | Added in 2-3 portions | Slow, dropwise addition over 1 hour |
| Reaction Temperature | Room Temperature (25°C) | 4°C | 4°C |
| Reaction Time | 4 hours | 2 hours | 1 hour (or until desired conversion is reached) |
Detailed Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general framework for the conjugation of an alkyne-containing biomolecule with this compound. It is essential to adapt this protocol to the specific requirements of your molecules.
1. Reagent Preparation:
-
Alkyne-Modified Biomolecule: Prepare a stock solution of your alkyne-containing protein or other molecule in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration that balances stability and reaction kinetics (e.g., 1-5 mg/mL).
-
This compound: Prepare a 10 mM stock solution in a water-miscible organic solvent like DMSO.
-
Copper (II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be made fresh immediately before use.
-
Copper-Coordinating Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.
2. Conjugation Reaction:
-
In a microcentrifuge tube, combine your alkyne-modified biomolecule with the reaction buffer to the desired final volume and concentration.
-
Add the copper-coordinating ligand to a final concentration of 5 times the copper concentration.
-
Add the CuSO₄ solution to a final concentration of 100-500 µM.
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Initiate the reaction by adding the this compound stock solution dropwise while gently vortexing. The final molar ratio should be optimized as per the table above.
-
Incubate the reaction at the desired temperature (e.g., 4°C) with gentle mixing for the optimized reaction time.
3. Reaction Quenching and Purification:
-
The reaction can be quenched by adding a chelating agent like EDTA to a final concentration of 10 mM to remove the copper catalyst.
-
Remove unreacted this compound and other small molecules by dialysis or using a desalting column.
-
To separate the desired conjugate from aggregates and unreacted biomolecule, perform size-exclusion chromatography (SEC). Collect fractions and analyze them by SDS-PAGE or other appropriate methods to identify the fractions containing the purified conjugate.
Visualizing Workflows and Mechanisms
Caption: A logical workflow for troubleshooting aggregation.
References
Technical Support Center: Optimizing CuAAC Reactions with Azido-PEG9-azide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the catalyst concentration for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving the bifunctional linker, Azido-PEG9-azide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for the copper(I) catalyst in a CuAAC reaction with this compound?
A1: For most bioconjugation applications, a starting copper concentration in the range of 50 to 100 µM is recommended.[1][2] This concentration is often sufficient to achieve high reaction rates without causing significant side reactions. However, the optimal concentration can be substrate-dependent and may require empirical optimization.
Q2: Why is a ligand necessary for the CuAAC reaction, and what is the optimal ligand-to-copper ratio?
A2: A copper-chelating ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), is crucial for several reasons. It stabilizes the catalytically active Cu(I) oxidation state, preventing its oxidation to Cu(II) or disproportionation.[3][4] The ligand also accelerates the reaction and can protect sensitive biomolecules from oxidative damage by acting as a sacrificial reductant.[5] A ligand-to-copper ratio of at least 5:1 is generally recommended to ensure all copper ions are complexed and to provide protective benefits.
Q3: Can the PEG linker in this compound affect the CuAAC reaction?
A3: Yes, the polyethylene glycol (PEG) linker can influence the reaction. While PEG enhances the solubility of the resulting conjugate, it can also, in some cases, chelate the copper catalyst, potentially reducing its effective concentration. However, for most applications with soluble PEG linkers like PEG9, this effect is often minimal. It is more of a consideration with high molecular weight or solid-phase PEG.
Q4: What are the common side reactions in CuAAC, and how can they be minimized?
A4: A primary side reaction is the oxidative homocoupling of alkynes, known as Glaser coupling, which can be promoted by Cu(II) ions in the presence of oxygen. This can be minimized by ensuring an oxygen-free environment (e.g., by degassing solutions) and by using an excess of a reducing agent like sodium ascorbate to maintain copper in the Cu(I) state. Another potential issue is the reaction of ascorbate oxidation byproducts with proteins. The addition of aminoguanidine can help mitigate this by intercepting these reactive byproducts.
Q5: How should the reagents be mixed to ensure optimal catalyst performance?
A5: The recommended order of addition is to first mix the copper sulfate (CuSO₄) solution with the ligand solution. This pre-complexation step is critical. This mixture should then be added to the solution containing the azide and alkyne substrates. The reaction is initiated by the final addition of freshly prepared sodium ascorbate solution. Adding ascorbate directly to the copper solution without a ligand can lead to the precipitation of copper(I) and catalyst deactivation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: Oxygen exposure has oxidized Cu(I) to Cu(II).2. Catalyst Sequestration: Your biomolecule (e.g., protein with a His-tag) is chelating the copper catalyst.3. Insufficient Catalyst: The concentration of the catalytic complex is below the required threshold.4. Problem with Reagents: One of the starting materials (azide or alkyne) is degraded or impure. | 1. Degas all solutions thoroughly before use. Prepare fresh sodium ascorbate solution for each experiment. Cap reaction tubes to minimize oxygen exposure.2. Increase the copper-ligand complex concentration up to 0.5 mM. Alternatively, add a sacrificial metal like Zn(II) to occupy the chelating sites on your biomolecule.3. Increase the copper concentration in increments (e.g., to 150 µM, 250 µM).4. Verify the integrity of your azide and alkyne reagents. Perform a small-scale control reaction with known reactive partners (e.g., a small molecule azide and alkyne). |
| Formation of Precipitate | 1. Copper Precipitation: Sodium ascorbate was added to CuSO₄ before the ligand, causing the reduction and precipitation of copper(I).2. Protein Aggregation: Oxidative damage to the protein or reaction of ascorbate byproducts with the protein. | 1. Always pre-mix the CuSO₄ and ligand before adding them to the reaction mixture. Initiate the reaction last with sodium ascorbate.2. Ensure the reaction is performed under anaerobic conditions. Add aminoguanidine to the reaction mixture to scavenge reactive ascorbate byproducts. |
| Reaction Stalls Before Completion | 1. Depletion of Reducing Agent: The sodium ascorbate has been consumed by dissolved oxygen over time.2. Catalyst Inhibition: The product of the reaction may be inhibiting the catalyst. | 1. Add a fresh aliquot of sodium ascorbate to the reaction mixture.2. Increase the initial catalyst concentration. |
| Multiple Products Observed (by LC-MS or SDS-PAGE) | 1. Glaser Coupling: Oxidative homocoupling of the alkyne-containing molecule.2. Modification by Ascorbate Byproducts: Covalent modification of proteins by dehydroascorbate. | 1. Ensure the reaction is thoroughly deoxygenated and that a sufficient excess of sodium ascorbate is present.2. Add aminoguanidine to the reaction mixture. |
Experimental Protocols
Protocol 1: Standard CuAAC Reaction with this compound
This protocol is for a standard bioconjugation reaction at an analytical scale.
Materials:
-
This compound solution (e.g., 10 mM in DMSO)
-
Alkyne-functionalized biomolecule (e.g., 1 mg/mL in PBS)
-
Copper(II) Sulfate (CuSO₄) solution (20 mM in water)
-
THPTA ligand solution (50 mM in water)
-
Sodium Ascorbate solution (100 mM in water, freshly prepared)
-
Aminoguanidine hydrochloride solution (100 mM in water)
-
Phosphate-Buffered Saline (PBS), pH 7.4, degassed
Procedure:
-
In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and the this compound in PBS. The final concentration of the limiting reactant should be in the µM to low mM range. A 2 to 10-fold excess of the PEG linker is often used.
-
In a separate tube, prepare the copper-ligand complex. For a 100 µL final reaction volume to achieve 100 µM Cu, mix 0.5 µL of 20 mM CuSO₄ with 1 µL of 50 mM THPTA. This maintains a 5:1 ligand-to-copper ratio. Let it stand for 1 minute.
-
Add the copper-ligand complex to the azide/alkyne mixture.
-
Add 5 µL of 100 mM aminoguanidine solution (final concentration 5 mM).
-
Initiate the reaction by adding 5 µL of freshly prepared 100 mM sodium ascorbate solution (final concentration 5 mM).
-
Mix gently by inversion and allow the reaction to proceed at room temperature for 1-4 hours. Protect the reaction from light if using fluorescently labeled molecules.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, LC-MS).
-
Once complete, the reaction can be quenched by adding EDTA to chelate the copper, and the conjugate can be purified.
Protocol 2: Optimization of Copper Concentration
This protocol describes a method to determine the optimal copper concentration for a new system.
Procedure:
-
Set up a series of parallel reactions as described in Protocol 1.
-
Vary the concentration of the copper-ligand complex in each reaction. Maintain a constant 5:1 ligand-to-copper ratio. A good starting range to test would be final copper concentrations of 25 µM, 50 µM, 100 µM, 250 µM, and 500 µM.
-
Ensure all other reaction parameters (substrate concentrations, temperature, reaction time) are kept constant across all reactions.
-
Allow the reactions to proceed for a fixed amount of time (e.g., 1 hour).
-
Analyze the yield of the desired product in each reaction using a quantitative method (e.g., densitometry of protein bands on a gel, integration of product peak from LC-MS).
-
Plot the product yield against the copper concentration to identify the optimal concentration that gives the highest yield with the fewest side products.
Data Summary
Table 1: Recommended Reagent Concentrations for CuAAC Bioconjugation
| Reagent | Recommended Starting Concentration | Typical Range | Key Considerations |
| Copper(II) Sulfate | 100 µM | 50 µM - 0.5 mM | Higher concentrations may be needed for challenging substrates or if catalyst sequestration occurs. |
| Ligand (e.g., THPTA) | 500 µM | 5x the copper concentration | A high ligand-to-copper ratio is crucial for catalyst stability and protection of biomolecules. |
| Sodium Ascorbate | 5 mM | 1 - 10 mM | Should be freshly prepared and in excess to maintain a reducing environment. |
| Aminoguanidine | 5 mM | 1 - 5 mM | Recommended for reactions with proteins to prevent side reactions from ascorbate oxidation. |
| Reactants (Azide/Alkyne) | - | µM to mM | The concentration will depend on the specific application. The reaction works well even at low concentrations. |
Visualizations
Caption: Experimental workflow for a standard CuAAC reaction.
Caption: A logical flowchart for troubleshooting low-yield CuAAC reactions.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions of Azido-PEG9-azide and how to prevent them.
Welcome to the technical support center for Azido-PEG9-azide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a homobifunctional linker molecule. It consists of a nine-unit polyethylene glycol (PEG) chain with an azide group (-N3) at both ends. The PEG component imparts hydrophilicity and biocompatibility to the molecules it reacts with.[1] The terminal azide groups are highly reactive towards alkynes in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] This allows for the efficient and specific conjugation of two alkyne-containing molecules. Its primary applications are in bioconjugation, drug delivery, and material science to link peptides, proteins, nanoparticles, or other biomolecules.[1][3]
Q2: What are the most common side reactions observed when using this compound?
The most common side reactions when using a homobifunctional linker like this compound are intermolecular polymerization/oligomerization and intramolecular cyclization . Additionally, general side reactions associated with the specific type of click chemistry being used (CuAAC or SPAAC) can also occur. For CuAAC, this can include oxidation of sensitive amino acid residues (like cysteine and methionine) in proteins, and side reactions involving the reducing agent, such as ascorbate. In some cases, radical-radical coupling of reaction intermediates can also lead to undesired byproducts.
Q3: How can I minimize the formation of oligomeric or polymeric side products?
The formation of oligomers or polymers occurs when one molecule of this compound reacts with two different alkyne-containing molecules, which then react with another this compound, leading to a chain. To minimize this, it is crucial to control the stoichiometry of the reactants. Using a molar excess of the alkyne-containing molecule relative to the this compound can favor the formation of the desired 1:1 conjugate. Performing the reaction at high dilution can also reduce the probability of intermolecular reactions.
Q4: Is intramolecular cyclization a significant concern with this compound?
Intramolecular cyclization, where the two azide ends of a single this compound molecule react with two alkyne groups on the same target molecule (if it has multiple alkyne groups), or if an alkyne-azide intermediate cyclizes, is a possibility. The likelihood of this depends on the length and flexibility of the PEG linker and the proximity of the reactive groups on the target molecule. While a PEG9 linker offers considerable flexibility, controlling the reaction kinetics and stoichiometry can help to mitigate this. Slower reaction rates and ensuring an appropriate molar ratio of reactants can favor the desired intermolecular reaction.
Q5: What are the key considerations for preventing side reactions in a copper-catalyzed reaction (CuAAC) with this compound?
When performing a CuAAC reaction, it is important to protect biomolecules from potential damage by copper ions and reactive oxygen species that can be generated. Key preventative measures include:
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Using a copper(I)-stabilizing ligand: Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can protect the copper(I) from oxidation and disproportionation, increasing reaction efficiency and reducing cell toxicity.
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Degassing solutions: Removing dissolved oxygen from the reaction mixture by sparging with an inert gas (like argon or nitrogen) can minimize the generation of reactive oxygen species.
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Optimizing the reducing agent: While sodium ascorbate is commonly used, it can lead to side reactions with some proteins. In such cases, alternative reducing agents or using a copper(I) source directly might be considered.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired conjugate | 1. Suboptimal reaction conditions: Incorrect stoichiometry, temperature, or pH. | Optimize the molar ratio of this compound to your alkyne-containing molecule. A slight excess of the alkyne is often beneficial. Ensure the pH of the reaction buffer is within the optimal range for the specific click chemistry reaction (typically pH 7-8.5 for CuAAC with biomolecules). |
| 2. Reagent degradation: this compound or the alkyne-functionalized molecule may have degraded. | Store this compound at -20°C, protected from light and moisture. Prepare fresh solutions of reagents before use. | |
| 3. Inefficient copper catalysis (for CuAAC): Oxidation of Cu(I) to inactive Cu(II). | Use a copper(I)-stabilizing ligand (e.g., TBTA, THPTA). Ensure all buffers are degassed to remove oxygen. Add the reducing agent (e.g., sodium ascorbate) fresh. | |
| Presence of high molecular weight species (oligomers/polymers) | 1. Incorrect stoichiometry: Molar ratio of azide to alkyne favors polymerization. | Use a molar excess of the alkyne-containing molecule. |
| 2. High concentration of reactants: Increased probability of intermolecular reactions. | Perform the reaction at a lower concentration (high dilution). | |
| Presence of unexpected byproducts | 1. Intramolecular cyclization: Favorable kinetics for intramolecular reaction. | Adjust reaction conditions to favor intermolecular coupling (e.g., by changing reactant concentrations). Analyze the structure of your target molecule to assess the likelihood of intramolecular reaction. |
| 2. Side reactions with the biomolecule (for bioconjugation): Copper-mediated oxidation of amino acids (CuAAC). | Use a copper ligand and degas solutions to minimize oxidative damage. | |
| 3. Glaser coupling of terminal alkynes (for CuAAC): Homodimerization of the alkyne-containing molecule. | Ensure the absence of oxygen and consider using a copper source and ligand system that disfavors this side reaction. | |
| Difficulty in purifying the desired product | 1. Similar physicochemical properties of product and byproducts: Co-elution during chromatography. | Employ high-resolution purification techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC). Optimize the gradient and column chemistry for better separation. |
| 2. Polydispersity of the PEG linker: Although this compound should be monodisperse, broader peaks can arise from impurities. | Use high-purity reagents. Characterize the starting materials to ensure monodispersity. |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a starting point for the conjugation of an alkyne-containing molecule to another using this compound as a linker. Optimization will be required for specific applications.
Materials:
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Alkyne-functionalized molecule A
-
Alkyne-functionalized molecule B
-
This compound
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate
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Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
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Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
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Solvent for dissolving reagents (e.g., DMSO, DMF)
Procedure:
-
Prepare stock solutions:
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
Dissolve the alkyne-functionalized molecules A and B in a suitable solvent to a concentration of 10 mM.
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Prepare a 100 mM stock solution of CuSO₄ in water.
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Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of TBTA or THPTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized molecule A to the desired final concentration in the degassed reaction buffer.
-
Add the copper ligand (TBTA or THPTA) to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.5 mM.
-
Add sodium ascorbate to a final concentration of 2.5 mM.
-
Vortex briefly to mix.
-
-
Initiate the reaction:
-
Add this compound to the reaction mixture to a final concentration that is half the concentration of alkyne-molecule A (for a 1:2 molar ratio of linker to alkyne A).
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Second Conjugation Step:
-
Add the alkyne-functionalized molecule B to the reaction mixture in a slight molar excess to the remaining free azide groups.
-
Continue the incubation for another 1-4 hours at room temperature.
-
-
Quenching and Purification:
-
The reaction can be quenched by adding EDTA to chelate the copper.
-
Purify the final conjugate using an appropriate chromatography method such as RP-HPLC or SEC.
-
Purification Protocol: Reverse-Phase HPLC (RP-HPLC)
Instrumentation:
-
HPLC system with a UV detector and preferably a mass spectrometer (MS) or evaporative light scattering detector (ELSD) for PEG detection.
-
C18 reverse-phase column.
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in Mobile Phase A.
-
Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection and Gradient: Inject the sample and run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Detection: Monitor the elution profile at an appropriate wavelength for your molecules (if they have a chromophore) and with the MS or ELSD.
-
Fraction Collection: Collect fractions corresponding to the desired product peak.
-
Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the final conjugate.
Visualizations
References
Technical Support Center: Purification of Azido-PEG9-azide Modified Proteins
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Azido-PEG9-azide modified proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound modified proteins?
The primary challenges stem from the heterogeneity of the PEGylation reaction and the physicochemical properties of the PEG moiety. Key difficulties include:
-
Separation of PEGylated species: Differentiating between mono-, multi-, and un-PEGylated protein, as well as positional isomers.
-
Removal of excess reagents: Eliminating unreacted this compound, catalysts (if applicable), and other reaction components.
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Protein aggregation: PEGylation can sometimes induce protein aggregation, complicating purification.[1]
-
Analytical characterization: Accurately determining the degree of PEGylation and purity of the final product.
Q2: Which chromatographic techniques are most effective for purifying PEGylated proteins?
The choice of technique depends on the specific separation goal. The most common methods are:
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Size-Exclusion Chromatography (SEC): Ideal for removing unreacted PEG and separating protein aggregates from the desired conjugate.[][3] However, it may not effectively separate species with small differences in PEGylation degree.[4][5]
-
Ion-Exchange Chromatography (IEX): A powerful technique for separating proteins based on the degree of PEGylation, as the PEG chains can shield the protein's surface charges. It is often the method of choice for purifying PEGylated proteins.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Useful for analytical purposes and for purifying smaller proteins and peptides, separating positional isomers based on hydrophobicity.
-
Hydrophobic Interaction Chromatography (HIC): Can be used as a polishing step, but its effectiveness can be variable as PEG itself can interact with the hydrophobic resin.
Q3: How do I remove the copper catalyst after a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?
Residual copper can cause protein aggregation and is often toxic in biological systems. Common removal methods include:
-
Chelating Agents: Dialysis or washing with a buffer containing a chelating agent like EDTA is a common approach.
-
Scavenger Resins: Using resins with high affinity for copper, such as those containing thiourea or other chelating functionalities, can effectively remove the catalyst.
-
Size-Exclusion Chromatography (SEC): A desalting column can separate the protein from the small molecule copper catalyst.
Q4: Are there alternatives to copper-catalyzed click chemistry to avoid the copper removal step?
Yes, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click chemistry reaction. This method is highly beneficial for applications where copper toxicity is a concern, such as in living systems.
Troubleshooting Guides
Problem 1: Low Yield of Purified PEGylated Protein
| Possible Cause | Solution |
| Incomplete PEGylation Reaction | Optimize reaction conditions: increase the molar excess of this compound (a 5 to 20-fold excess is a good starting point), extend the reaction time, or adjust the pH. |
| Protein Precipitation/Aggregation During Reaction | Modify reaction buffer with additives like arginine or adjust pH. Lowering the reaction temperature can also help. |
| Loss of Protein During Purification | For chromatography, ensure the column is properly equilibrated and consider using a different resin chemistry. For membrane-based methods, use a membrane with low protein binding properties (e.g., regenerated cellulose) and ensure the correct molecular weight cutoff (MWCO). |
| Inefficient Elution from Chromatography Column | Adjust the elution buffer composition (e.g., pH, salt concentration). A gradient elution may improve recovery. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Solution |
| Unreacted this compound | Use Size-Exclusion Chromatography (SEC) or a desalting column for efficient removal of the smaller PEG reagent. Dialysis with an appropriate MWCO membrane is also effective. |
| Unreacted (Native) Protein | Ion-Exchange Chromatography (IEX) is typically the most effective method for separating the PEGylated protein from the unreacted native protein due to differences in surface charge. |
| Non-specifically Labeled Protein (in SPAAC) | If using SPAAC, azide-independent side reactions with cysteine residues (thiol-yne addition) can occur. Pre-incubate the protein with a thiol-blocking agent like iodoacetamide (IAM) before adding the cyclooctyne reagent. |
| Residual Copper Catalyst (in CuAAC) | See FAQ Q3. Implement a copper removal step using chelation (EDTA) followed by dialysis/SEC, or use a copper scavenger resin. |
Problem 3: Protein Aggregation
| Possible Cause | Solution |
| Copper-Induced Aggregation (CuAAC) | Use a copper-stabilizing ligand such as THPTA or TBTA to minimize protein damage. Running the reaction under anaerobic conditions can also reduce oxidation and subsequent aggregation. |
| High Protein Concentration | Perform the PEGylation reaction and purification steps at a lower protein concentration. |
| Buffer Conditions | Optimize the pH and ionic strength of the buffers used during the reaction and purification to maintain protein stability. |
| Surface-Induced Aggregation | During purification, interactions with chromatography resins or membranes can sometimes induce aggregation. Screen different stationary phases or membrane materials. |
Data Presentation
Table 1: Comparison of HPLC Methods for PEGylated Protein Purification
| Method | Principle | Primary Application | Typical Purity Achieved | Key Advantage | Limitation |
| SEC-HPLC | Separation by hydrodynamic radius | Removal of aggregates and unreacted PEG | >95% (for aggregates) | Mild conditions, good for initial cleanup | Poor resolution of different PEGylated species |
| IEX-HPLC | Separation by surface charge | Separation of mono-, multi-, and un-PEGylated protein | >90% | High resolution for different degrees of PEGylation | Elution conditions need careful optimization |
| RP-HPLC | Separation by hydrophobicity | Analytical characterization, purification of peptides and small proteins, separation of positional isomers | High | Excellent for resolving isomers | Can be denaturing for some proteins |
| HIC-HPLC | Separation by hydrophobicity (non-denaturing) | Polishing step | Variable | Orthogonal to IEX and SEC | Lower capacity and resolution for PEGylated proteins |
Experimental Protocols
Protocol 1: General Workflow for SPAAC of Azido-Modified Protein
This protocol outlines a general procedure for conjugating an azide-modified protein with a cyclooctyne-PEG reagent.
-
Reagent Preparation:
-
Ensure the azide-modified protein is in an amine-free buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the cyclooctyne-PEG reagent (e.g., 10 mM in DMSO).
-
-
SPAAC Reaction:
-
In a reaction tube, add the azide-modified protein.
-
Add the cyclooctyne-PEG stock solution to achieve a 2-4 fold molar excess over the protein.
-
Keep the final DMSO concentration below 5% (v/v) to maintain protein stability.
-
Incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours.
-
-
Purification:
-
Remove excess cyclooctyne-PEG reagent using a desalting column (e.g., PD-10) or SEC.
-
Further purify the PEGylated protein from unreacted protein and different PEGylated species using IEX-HPLC.
-
-
Analysis:
-
Confirm conjugation and assess purity using SDS-PAGE (a band shift should be visible) and mass spectrometry.
-
Protocol 2: Copper Removal using EDTA and Dialysis
This protocol is for removing the copper catalyst after a CuAAC reaction.
-
Chelation:
-
To the reaction mixture, add a concentrated stock solution of EDTA (pH 8.0) to a final concentration of 10-50 mM.
-
Incubate at room temperature for 1 hour with gentle mixing.
-
-
Dialysis:
-
Transfer the EDTA-treated reaction mixture to a dialysis cassette with an appropriate MWCO (e.g., 10 kDa for most proteins).
-
Dialyze against a large volume of azide-free buffer (e.g., PBS, pH 7.4) at 4°C.
-
Perform at least three buffer changes over 24 hours.
-
-
Analysis:
-
Quantify residual copper using methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to confirm its removal.
-
Visualizations
Caption: General workflow for the synthesis and purification of PEGylated proteins.
Caption: Logical workflow for troubleshooting common purification challenges.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in Azido-PEG9-azide click chemistry.
Welcome to the technical support center for troubleshooting low yields in Azido-PEG9-azide click chemistry. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may lead to low product yield in a question-and-answer format.
Section 1: Reagent and Substrate Issues
Q1: My this compound seems to be unreactive. What could be the cause?
A1: The stability of the azide functional group is crucial for a successful click reaction. Potential issues include:
-
Degradation: Azide compounds can degrade over time, especially if not stored properly. They should be stored at low temperatures (e.g., -20°C), protected from light, and kept under an inert atmosphere to prevent degradation.
-
Purity: The purity of the this compound can significantly impact the reaction outcome. Ensure you are using a high-purity reagent and consider repurifying it if you suspect contamination.
-
Incompatibility with other reagents: In some instances, other components in your reaction mixture, such as reducing agents like dithiothreitol (DTT) or phosphines, can react with and consume the azide groups, making them unavailable for the click reaction.
Q2: I am observing incomplete conversion of my alkyne- or cyclooctyne-containing molecule. Why might this be happening?
A2: Low reactivity of the alkyne or cyclooctyne partner can be a significant contributor to low yields. Consider the following:
-
Steric Hindrance: Bulky functional groups near the alkyne or cyclooctyne can physically block the reaction site, slowing down or preventing the cycloaddition.[1] If steric hindrance is suspected, using a longer PEG linker might help by increasing the distance between the bulky group and the reactive moiety.
-
Reagent Purity and Stability: Like azides, the purity and stability of your alkyne or cyclooctyne reagent are critical. Strained cyclooctynes, in particular, can be unstable under certain conditions.
-
Solubility Issues: Poor solubility of one or both reactants in the chosen solvent can lead to a heterogeneous reaction mixture and consequently, a lower reaction rate and yield.
Section 2: Reaction Condition Optimization
Q3: What is the optimal stoichiometry for reacting a bifunctional azide like this compound?
A3: The stoichiometry is critical when using a bifunctional linker.
-
For forming a 1:1 conjugate (Molecule A - PEG - Molecule B): A common strategy is to react the this compound with the first alkyne-containing molecule in a 1:1 or slight excess of the alkyne to favor the formation of the mono-substituted product. This is then purified before reacting with the second alkyne-containing molecule.
-
For forming a cross-linked product (Molecule A - PEG - Molecule A): A slight excess of the this compound (e.g., 1.1 to 1.5 equivalents) relative to the alkyne-containing molecule can be used to drive the reaction to completion. However, this can also lead to the formation of oligomeric or polymeric side products. Careful control of the stoichiometry is essential to favor the desired product.
Q4: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is not working well. What are the key parameters to check?
A4: For CuAAC reactions, several factors related to the catalyst and reaction environment are crucial:
-
Copper(I) Oxidation State: The active catalyst is Cu(I). If you are starting with a Cu(II) salt (like CuSO₄), ensure you are using a sufficient amount of a reducing agent, such as sodium ascorbate, to maintain the copper in the +1 oxidation state.[2]
-
Oxygen Sensitivity: Cu(I) is susceptible to oxidation by atmospheric oxygen. Degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.
-
Ligand Choice: A stabilizing ligand is highly recommended for CuAAC reactions. Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous solutions or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) for organic solvents can protect the Cu(I) from oxidation and accelerate the reaction.[3]
-
Solvent and pH: The choice of solvent can influence the reaction rate. Polar solvents often accelerate the reaction.[4] For bioconjugations, a pH range of 7-9 is commonly employed.[5]
Q5: I am performing a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the yield is low. What can I do to improve it?
A5: While SPAAC avoids the use of a copper catalyst, reaction conditions still play a significant role:
-
Reaction Time and Temperature: SPAAC reactions can be slower than CuAAC. Increasing the reaction time (from a few hours to overnight) or temperature (from room temperature to 37°C) can often improve the yield, provided your biomolecules are stable under these conditions.
-
Solvent and pH: The choice of buffer and pH can impact SPAAC reaction rates. It is advisable to screen different buffer systems to find the optimal one for your specific reactants. Generally, a pH between 7 and 9 is recommended.
-
Cyclooctyne Reactivity: Different strained cyclooctynes have varying reaction kinetics. If you are experiencing low yields, consider using a more reactive cyclooctyne derivative.
Section 3: Side Reactions and Purification
Q6: With a bifunctional azide like this compound, what are the common side products, and how can I minimize them?
A6: The bifunctional nature of this compound can lead to several side products:
-
Intramolecular Cyclization: If the molecule to be conjugated also contains both an alkyne and another reactive group that can react with the second azide, intramolecular cyclization can occur. To minimize this, use a stoichiometric excess of the alkyne-containing molecule to favor the intermolecular reaction.
-
Oligomerization/Polymerization: When cross-linking two molecules, uncontrolled reactions can lead to the formation of dimers, trimers, and larger oligomers. This can be controlled by adjusting the stoichiometry and reaction concentrations.
-
Formation of Mono-substituted vs. Di-substituted Products: Achieving a pure di-substituted product can be challenging. A step-wise approach, where the mono-substituted product is first synthesized and purified before reacting with the second molecule, can provide better control over the final product distribution.
Q7: What are the best strategies for purifying the products of an this compound click reaction?
A7: The purification strategy will depend on the nature of your final product.
-
Size Exclusion Chromatography (SEC): This is a common and effective method for separating PEGylated proteins or other large biomolecules from unreacted small molecules and reagents.
-
Ion Exchange Chromatography (IEX): The PEG chain can shield charges on the surface of a protein, altering its isoelectric point. This change in charge can be exploited to separate PEGylated products from the unreacted protein using IEX.
-
Reverse-Phase HPLC (RP-HPLC): For smaller molecules, RP-HPLC can be an effective purification method.
-
Dialysis or Tangential Flow Filtration (TFF): These methods are useful for removing small molecule impurities from larger bioconjugates.
Quantitative Data Summary
The following tables summarize key reaction parameters and their potential impact on the yield of this compound click chemistry.
Table 1: Influence of Reactant Stoichiometry on Product Distribution
| Molar Ratio (this compound : Alkyne) | Expected Primary Product | Potential Side Products | Recommended Application |
| 1 : 2.2 | Di-substituted Product | Mono-substituted product, unreacted alkyne | Cross-linking of two identical molecules |
| 1 : 1 | Mono-substituted Product | Di-substituted product, unreacted azide | Step-wise synthesis of a heterodimeric conjugate |
| 2.2 : 1 | Mono-substituted Product | Unreacted azide | Driving the reaction to full conversion of a precious alkyne |
Table 2: Troubleshooting Low Yields in CuAAC Reactions
| Issue | Potential Cause | Recommended Solution |
| Low or No Product | Inactive Cu(I) catalyst | Use a fresh solution of reducing agent (e.g., sodium ascorbate); degas solvents to remove oxygen. |
| Poor ligand choice or concentration | Use a water-soluble ligand like THPTA for aqueous reactions at a 5:1 ligand-to-copper ratio. | |
| Suboptimal pH | Adjust pH to 7-8 for bioconjugations. | |
| Precipitate Formation | Catalyst precipitation | Ensure proper ligand concentration and solubility in the chosen solvent. |
| Product insolubility | Add co-solvents like DMSO or DMF to improve solubility. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol provides a starting point for the copper-catalyzed click reaction between an alkyne-containing biomolecule and this compound.
Materials:
-
Alkyne-functionalized biomolecule
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Degassed water
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-functionalized biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in degassed water or DMSO to a stock concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO₄ in degassed water.
-
Prepare a 100 mM stock solution of THPTA in degassed water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in degassed water.
-
-
Reaction Setup:
-
In a reaction tube, add the alkyne-functionalized biomolecule.
-
Add the this compound stock solution to achieve the desired molar excess (e.g., 10-20 equivalents).
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.
-
Initiate the reaction by adding the premixed CuSO₄/THPTA solution to a final copper concentration of 0.1-1 mM.
-
-
Reaction and Monitoring:
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or ion-exchange chromatography to remove excess reagents and byproducts.
-
Protocol 2: General Procedure for SPAAC with this compound
This protocol describes the strain-promoted click reaction between a cyclooctyne-functionalized molecule and this compound.
Materials:
-
Cyclooctyne-functionalized molecule (e.g., DBCO, BCN)
-
This compound
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DMSO or DMF (if needed for solubility)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the cyclooctyne-functionalized molecule in the reaction buffer (or a minimal amount of DMSO/DMF first, then dilute with buffer) to the desired concentration.
-
Dissolve this compound in the reaction buffer to a stock concentration of 10 mM.
-
-
Reaction Setup:
-
In a reaction tube, combine the cyclooctyne-functionalized molecule and the this compound solution. A 1.5 to 3-fold molar excess of the azide is often used.
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature or 37°C for 2-24 hours. The progress can be monitored by analytical techniques like LC-MS or HPLC.
-
-
Purification:
-
Purify the final conjugate using a suitable method such as size-exclusion chromatography or RP-HPLC to remove unreacted starting materials.
-
Visualizations
Caption: Experimental workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Troubleshooting decision tree for low-yield click chemistry reactions.
Caption: Simplified mechanisms of CuAAC and SPAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Azido-PEG9-azide Reaction Kinetics
Welcome to the technical support center for Azido-PEG9-azide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions regarding the impact of pH on the reaction kinetics of this compound and related molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional polyethylene glycol (PEG) derivative with azide (-N₃) groups at both ends of a 9-unit PEG chain. The azide groups are stable under most biological conditions and serve as handles for "click chemistry," specifically the highly efficient and specific azide-alkyne cycloaddition reactions. This bifunctional nature makes it suitable for applications such as:
-
Crosslinking: Linking two alkyne-containing molecules.
-
Polymerization: Forming polymers through reactions with bifunctional alkyne partners.
-
Surface Modification: Functionalizing surfaces to which alkyne-modified molecules can be attached.
Q2: How does pH affect the kinetics of azide-alkyne cycloaddition reactions?
The effect of pH on azide-alkyne cycloaddition kinetics depends significantly on the type of reaction being performed: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
CuAAC: These reactions are robust and can proceed over a broad pH range, typically between 4 and 12.[1] However, for applications involving sensitive biomolecules, a narrower pH range of 7 to 9 is commonly used to maintain the stability of the biomolecules while ensuring efficient reaction.[1] A neutral pH of around 7 is often a good starting point.[1]
-
SPAAC: This type of reaction is generally less sensitive to pH than CuAAC. However, studies have shown that the reaction rate can be influenced by both the buffer system and the pH.[2][3] Generally, higher pH values can lead to an increase in the reaction rate, although this is dependent on the specific cyclooctyne and buffer used. For instance, one study observed the highest reaction rates in HEPES buffer at pH 7.
Q3: What is the optimal pH for a CuAAC reaction using this compound?
For CuAAC reactions, a pH of approximately 7.0 is often recommended as a starting point, especially when working with sensitive biological molecules. The reaction can be effectively carried out in buffers such as phosphate-buffered saline (PBS) or HEPES at a pH between 7.0 and 7.5. An optimization screen across a pH range of 6.5 to 8.5 may be beneficial to find the ideal condition for a specific application.
Q4: Can any buffer be used for azide-alkyne cycloaddition reactions?
No, the choice of buffer is critical. For CuAAC, avoid buffers that can interfere with the copper catalyst. For example, Tris buffer can slow down the reaction due to its ability to bind copper. Buffers with high concentrations of chloride ions (>0.2 M) should also be avoided as chloride can compete for copper binding. Compatible buffers include phosphate, HEPES, and carbonate buffers in the pH range of 6.5 to 8.0. For SPAAC, while more tolerant, buffer choice can still impact reaction rates, with HEPES buffer at pH 7 showing higher rate constants in some studies compared to PBS.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Suboptimal pH: The pH of the reaction mixture may be outside the optimal range for the specific azide-alkyne cycloaddition reaction (CuAAC or SPAAC). | Perform a pH optimization screen. For CuAAC, test a range from pH 6.5 to 8.5. For SPAAC, consider testing a range from pH 7 to 10, depending on the stability of your molecules. |
| Incompatible Buffer: The buffer system may be inhibiting the reaction. For example, using Tris buffer in a CuAAC reaction can slow it down. | Switch to a non-coordinating buffer such as PBS or HEPES. | |
| Degradation of Reagents: The alkyne or azide-containing molecules may be unstable at the reaction pH. | Assess the stability of your reactants at the intended pH range before proceeding with the conjugation reaction. | |
| Slow Reaction Rate | Non-optimal pH or Buffer: Even if the reaction proceeds, the kinetics may be slow due to suboptimal conditions. | For SPAAC, higher pH values generally increase reaction rates (buffer-dependent). For CuAAC, ensure the pH is within the 7-9 range for bioconjugation. Consider switching to a buffer known to promote faster kinetics, such as HEPES for some SPAAC reactions. |
| Low Reagent Concentration: The concentration of one or both reactants may be too low. | Increase the concentration of the reactants. | |
| Side Product Formation | High pH with Sensitive Molecules: For reactions involving proteins, a high pH can lead to side reactions, such as the labeling of lysine residues. | If working with proteins, maintain a near-neutral pH (around 7.0-7.5) to minimize side reactions. |
| Copper-Mediated Damage (CuAAC): The copper catalyst in CuAAC can cause damage to sensitive biomolecules. | Use a copper-chelating ligand like THPTA or TBTA to protect the biomolecules and accelerate the reaction. Alternatively, consider using a copper-free method like SPAAC. |
Quantitative Data Summary
Table 1: pH Effects on Azide-Alkyne Cycloaddition Reaction Rates
| Reaction Type | Recommended pH Range | Optimal pH (General) | Notes |
| CuAAC | 4.0 - 12.0 | 7.0 - 8.0 (for bioconjugation) | Sensitive biomolecules may necessitate a narrower, near-neutral pH range. |
| SPAAC | 5.0 - 10.0 | Buffer-dependent | Higher pH generally increases reaction rates, but this can vary with the buffer system. |
Table 2: Comparison of Buffer Systems on SPAAC Reaction Rates
| Buffer | pH | Relative Rate Constant (M⁻¹s⁻¹) | Reference |
| PBS | 7 | 0.32 - 0.85 | |
| HEPES | 7 | 0.55 - 1.22 | |
| DMEM | 0.59 - 0.97 | ||
| RPMI | 0.27 - 0.77 |
Experimental Protocols
Protocol 1: pH Optimization for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To determine the optimal pH for the CuAAC reaction of this compound with an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄) stock solution
-
Sodium ascorbate stock solution (prepare fresh)
-
Copper-chelating ligand (e.g., THPTA) stock solution
-
Reaction buffers with varying pH (e.g., phosphate buffers at pH 6.5, 7.0, 7.5, 8.0, 8.5)
-
Deionized water
-
Analysis equipment (e.g., HPLC, mass spectrometer, or gel electrophoresis system)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound and the alkyne-containing molecule in a suitable solvent (e.g., water or DMSO).
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and the ligand in deionized water.
-
-
Set up Reactions:
-
In separate microcentrifuge tubes, aliquot the this compound and the alkyne-containing molecule into each of the reaction buffers with varying pH.
-
Prepare a premix of CuSO₄ and the ligand.
-
Add the CuSO₄/ligand premix to each reaction tube.
-
Initiate the reactions by adding freshly prepared sodium ascorbate to each tube.
-
-
Incubation:
-
Incubate the reactions at room temperature or 37°C for a set time (e.g., 1-2 hours).
-
-
Analysis:
-
Analyze the reaction products using a suitable analytical method to determine the extent of product formation at each pH.
-
-
Determine Optimal pH:
-
Identify the pH that results in the highest yield of the desired product.
-
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Objective: To perform a SPAAC reaction between this compound and a strained alkyne (e.g., DBCO-containing molecule) and investigate the effect of pH.
Materials:
-
This compound
-
Strained alkyne-containing molecule (e.g., DBCO-functionalized)
-
Reaction buffers (e.g., PBS at pH 7.4 and HEPES at pH 7.0 and 8.0)
-
Analysis equipment
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound and the strained alkyne in a suitable solvent.
-
-
Set up Reactions:
-
In separate tubes, combine the this compound and the strained alkyne in each of the chosen reaction buffers.
-
-
Incubation:
-
Incubate the reactions at room temperature or 37°C, monitoring the progress over time.
-
-
Analysis:
-
Analyze the reaction mixtures at different time points to determine the reaction rate and final product yield at each pH.
-
Visualizations
Caption: Workflow for pH optimization of azide-alkyne cycloaddition.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Purification of Biomolecules after Azido-PEG9-azide Conjugation
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for removing unreacted Azido-PEG9-azide from experimental samples.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
After a conjugation reaction, any unreacted or unconjugated this compound remains in the mixture. It is critical to remove this excess linker to ensure the purity of the final conjugated biomolecule.[1] This purification is essential for accurate downstream analysis and applications, as the presence of unreacted linker can interfere with subsequent assays, lead to inaccurate characterization, and potentially cause undesired side effects in therapeutic applications.[1][]
Q2: What are the common methods for removing unconjugated this compound?
The most common methods for removing small, unconjugated PEG linkers like this compound (MW: 508.57 g/mol ) from a mixture containing a much larger, conjugated biomolecule are based on differences in size and physicochemical properties.[1][3] These methods include:
-
Size-Exclusion Chromatography (SEC) / Desalting: A rapid and effective method for separating molecules based on their size.
-
Dialysis / Ultrafiltration: These techniques separate molecules based on their ability to pass through a semi-permeable membrane with a specific molecular weight cutoff (MWCO).
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity and is particularly useful for purifying peptides and smaller biomolecules.
Q3: How do I choose the best purification method for my experiment?
The choice of purification method depends on several factors, including the size and properties of your target biomolecule, the required purity, sample volume, and available equipment. The following decision-making workflow can guide your selection.
Caption: Decision workflow for selecting a purification method.
Data Presentation
Table 1: Comparison of Common Purification Methods
| Feature | Size-Exclusion Chromatography (SEC) | Dialysis / Ultrafiltration | Reverse-Phase HPLC (RP-HPLC) |
| Principle | Separation by molecular size (hydrodynamic radius) | Separation by MWCO of a semi-permeable membrane | Separation by hydrophobicity |
| Typical Use | Removal of small molecules, buffer exchange, separating oligomeric states | Removal of salts and small molecules from large biomolecules | High-resolution purification of peptides and oligonucleotides |
| Speed | Fast (minutes to hours) | Slow (hours to overnight) | Moderate to Fast |
| Sample Volume | 10-30% of column bed volume for optimal separation | Wide range (0.1 mL to >70 mL) | Typically small (µL to mL) |
| Purity Achieved | Good to Excellent | Good | Excellent |
| Pros | Rapid, mild conditions, can be used for buffer exchange | Simple, cost-effective, handles large volumes | High resolution and purity |
| Cons | Can cause sample dilution, potential for non-specific binding | Time-consuming, risk of sample loss or degradation | Can denature sensitive proteins, requires specialized equipment |
Experimental Protocols
Protocol 1: Removal of this compound using Dialysis
This protocol is ideal for removing the small linker from a much larger biomolecule when processing time is not a primary concern.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Reaction mixture containing the conjugated biomolecule and unreacted this compound
-
Large beaker (volume at least 100x the sample volume)
-
Magnetic stir plate and stir bar
Caption: Workflow for Dialysis purification.
Procedure:
-
Prepare Dialysis Membrane: If using dialysis tubing, cut it to the desired length and prepare it according to the manufacturer's instructions (this may involve boiling and washing). For dialysis cassettes, they are typically ready to use after a brief rinse.
-
Load Sample: Carefully transfer the reaction mixture into the dialysis tubing or cassette and seal both ends securely, ensuring no leaks.
-
Perform Dialysis: Place the sealed sample into a beaker containing a large volume of cold (4°C) dialysis buffer. The buffer volume should be at least 100 times the sample volume. Place the beaker on a stir plate with a stir bar to ensure continuous mixing.
-
Buffer Exchange: For efficient removal of the unreacted linker, perform the dialysis for several hours to overnight. Change the dialysis buffer completely at least 2-3 times at convenient intervals.
-
Sample Recovery: After the final buffer exchange, carefully remove the tubing or cassette from the buffer, wipe the exterior, and recover the purified conjugate using a pipette.
Protocol 2: Removal of this compound using Size-Exclusion Chromatography (SEC)
This protocol is suitable for rapid purification and buffer exchange, especially for smaller sample volumes.
Materials:
-
Desalting column (e.g., Sephadex G-25) with a suitable exclusion limit for separating the large conjugate from the small (~509 Da) linker.
-
Elution buffer (e.g., PBS, pH 7.4)
-
Chromatography system or centrifuge (for spin columns)
-
Collection tubes
References
Technical Support Center: Azido-PEG9-azide Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and use of Azido-PEG9-azide conjugates. It is intended for researchers, scientists, and drug development professionals working with this bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: The main stability concerns for this compound revolve around the two terminal azide groups. Organic azides are energetic molecules and can be sensitive to heat, light, and mechanical shock.[1] Key factors influencing stability include:
-
Thermal Decomposition: At elevated temperatures (typically above 175°C for alkyl azides with a low nitrogen-to-carbon ratio), azides can decompose to form highly reactive nitrenes, which can lead to a variety of byproducts.[2]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce the decomposition of alkyl azides, potentially forming aldehydes and other rearrangement products.[3]
-
Hydrolytic Stability: While the PEG backbone is generally stable, the azide groups can be susceptible to hydrolysis under strongly acidic or basic conditions, although they are generally stable under most conditions used in bioconjugation.[4]
-
Incompatibility with Certain Reagents: Azides can react with reducing agents (e.g., DTT, TCEP), strong acids, and certain metals, which can lead to their degradation.[1]
Q2: How should I properly store and handle this compound?
A2: Proper storage and handling are critical to maintain the integrity of this compound.
Storage Conditions Summary:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is the standard recommended storage temperature. | Minimizes thermal degradation and maintains long-term stability. |
| Light | Store in a dark container or protect from light. | Prevents photochemical decomposition of the azide groups. |
| Moisture | Store in a tightly sealed container with desiccant. | The PEG component can be hygroscopic, and moisture can affect reactivity. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. | Minimizes oxidation and reaction with atmospheric components. |
Handling Best Practices:
-
Use non-metal spatulas (e.g., ceramic or plastic) to handle the solid compound to avoid the formation of potentially explosive heavy metal azides.
-
When preparing solutions, use anhydrous solvents like DMSO or DMF.
-
Equilibrate the vial to room temperature before opening to prevent moisture condensation.
-
Prepare solutions fresh for each experiment whenever possible.
Q3: My click chemistry reaction with this compound is failing or giving low yields. What are the possible causes?
A3: Low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions are a common issue. The problem can often be traced to one of the following factors:
-
Inactivated Copper Catalyst: The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state by dissolved oxygen.
-
Degraded this compound: Improper storage or handling may have led to the degradation of the azide functionalities.
-
Issues with the Alkyne-Containing Molecule: The alkyne partner may be impure, degraded, or sterically hindered.
-
Suboptimal Reaction Conditions: Incorrect solvent, pH, temperature, or reactant concentrations can all negatively impact the reaction efficiency.
For a more detailed breakdown of troubleshooting steps, please refer to the Troubleshooting Guide section below.
Troubleshooting Guides
Guide 1: Low or No Yield in Click Chemistry (CuAAC) Reaction
This guide will help you diagnose and resolve issues leading to poor outcomes in your copper-catalyzed azide-alkyne cycloaddition reactions.
Troubleshooting Workflow for Low CuAAC Yield:
Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.
Detailed Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| No product formation | Oxidized Copper Catalyst | Prepare a fresh solution of the reducing agent (e.g., sodium ascorbate) immediately before use. Ensure all buffers are deoxygenated by bubbling with argon or nitrogen. |
| Degraded this compound | Use a fresh aliquot of this compound that has been properly stored. Confirm the integrity of the azide groups via FT-IR (azide stretch at ~2100 cm⁻¹) or ¹H NMR. | |
| Low product yield | Insufficient Catalyst | Increase the concentration of the copper sulfate and the reducing agent. The use of a Cu(I)-stabilizing ligand like TBTA can also improve catalytic turnover. |
| Steric Hindrance | If the azide or alkyne is attached to a bulky molecule, increase the reaction time and/or temperature (e.g., to 37°C). | |
| Side product formation | Alkyne Homocoupling (Glaser coupling) | This can occur in the presence of oxygen. Ensure thorough deoxygenation of the reaction mixture. |
| Reaction with Buffers | Avoid using buffers containing primary amines (e.g., Tris) as they can compete with the intended reaction if your this compound is functionalized with an amine-reactive group. |
Guide 2: Assessing the Stability of this compound
If you suspect degradation of your this compound stock, the following experimental protocols can help you assess its integrity.
Experimental Protocol: Stability Assessment by HPLC
Objective: To quantify the purity of this compound and detect potential degradation products.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of your this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
To simulate degradation, you can expose aliquots of this solution to various stress conditions (e.g., elevated temperature, UV light, acidic/basic pH) for defined periods.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Since PEG lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended. If unavailable, a low wavelength UV detector (e.g., 210-220 nm) may provide some signal.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Analyze a fresh, properly stored sample of this compound to establish a reference chromatogram.
-
Compare the chromatograms of the stressed samples to the reference. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
-
Purity can be calculated as the percentage of the main peak area relative to the total peak area.
-
Expected Results:
| Sample Condition | Expected Observation in HPLC Chromatogram | Interpretation |
| Fresh Sample | A single major peak at a specific retention time. | High purity of the this compound conjugate. |
| Thermally Stressed | Decrease in the main peak area and appearance of new, likely more polar, peaks. | Thermal degradation of the molecule. |
| Photochemically Stressed | Similar to thermal stress, with the formation of various degradation products. | Photodegradation has occurred. |
| Acid/Base Stressed | Potential for new peaks corresponding to hydrolyzed products. | Hydrolytic degradation of the azide or other functional groups. |
Experimental Workflow for HPLC Stability Assessment:
Caption: Workflow for assessing the stability of this compound using HPLC.
Experimental Protocol: Stability Assessment by ¹H NMR Spectroscopy
Objective: To qualitatively assess the structural integrity of the this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
The characteristic signal for the methylene protons adjacent to the azide group (–CH₂–N₃) is typically found around 3.4 ppm.
-
The large signal from the PEG backbone protons (–O–CH₂–CH₂–O–) will be observed around 3.6 ppm.
-
The disappearance or significant reduction in the integration of the signal at ~3.4 ppm relative to the PEG backbone signal is indicative of azide group degradation.
-
The appearance of new signals, for example in the aldehyde region (9-10 ppm), could indicate specific degradation pathways.
-
By following these guidelines and protocols, researchers can better understand and mitigate stability issues associated with this compound, leading to more reliable and reproducible experimental outcomes.
References
Validation & Comparative
A Head-to-Head Comparison: Azido-PEG9-azide vs. Heterobifunctional PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a linker is a pivotal decision in the design and synthesis of bioconjugates. The linker not only connects the different components of a conjugate but also critically influences its stability, solubility, and in vivo performance. This guide provides an objective comparison between a homobifunctional linker, Azido-PEG9-azide, and a range of heterobifunctional PEG linkers, supported by experimental data and detailed protocols to inform the optimal choice for your bioconjugation needs.
Polyethylene glycol (PEG) linkers are widely employed in bioconjugation to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1] Benefits of PEGylation include improved solubility, extended circulation half-life, reduced immunogenicity, and enhanced stability.[1] The choice between a homobifunctional linker, which possesses two identical reactive groups, and a heterobifunctional linker, with two different reactive groups, depends on the specific conjugation strategy and desired outcome.
Executive Summary: Key Differences at a Glance
| Feature | This compound (Homobifunctional) | Heterobifunctional PEG Linkers |
| Reactive Ends | Two azide (-N₃) groups | Two different reactive groups (e.g., NHS ester and Maleimide, or DBCO and NHS ester) |
| Conjugation Strategy | One-step or two-step "click chemistry" reactions | Sequential, orthogonal two-step conjugations |
| Control over Conjugation | Can lead to crosslinking or polymerization if not carefully controlled. | High degree of control, minimizing unwanted side products. |
| Versatility | Primarily used for linking two alkyne-modified molecules. | Highly versatile, enabling the linkage of a wide variety of molecules with different functional groups. |
| Reaction Specificity | High, based on bioorthogonal click chemistry. | High, with each end group reacting specifically with its target functional group. |
Performance Comparison: A Data-Driven Analysis
The selection of a bioconjugation strategy often hinges on factors such as reaction efficiency, the stability of the resulting linkage, and the specific functional groups available on the biomolecules to be conjugated.[2]
| Parameter | This compound (via Click Chemistry) | Heterobifunctional Linker (e.g., NHS-PEG-Maleimide) | Heterobifunctional Linker (e.g., DBCO-PEG-NHS Ester) |
| Typical Conjugation Yield | Generally high to very high | Variable, moderate to high | Generally high to very high |
| Reaction Conditions | Mild, aqueous conditions; Copper(I) catalyst for CuAAC, or catalyst-free for SPAAC. | pH 7.2-8.0 for NHS ester reaction; pH 6.5-7.5 for maleimide reaction.[3] | pH 7.2-8.0 for NHS ester reaction; neutral pH for SPAAC. |
| Linkage Stability | High (Stable triazole ring). The 1,2,3-triazole is not cleaved by proteases.[4] | High (Stable amide and thioether bonds). The thioether bond can undergo thiol exchange reactions under certain conditions. | High (Stable amide and triazole bonds). |
| Specificity | High (Bioorthogonal reaction). | Moderate to low for NHS esters which can react with other nucleophiles; high for maleimides which are specific for thiols. | High for both NHS ester (under optimal conditions) and SPAAC reaction. |
| Side Reactions | Minimal in SPAAC. Copper catalyst in CuAAC can have cytotoxic effects. | Hydrolysis of the NHS ester is a major competing reaction, especially at higher pH. | Hydrolysis of the NHS ester is a competing reaction. |
Experimental Workflows and Logical Relationships
The choice of linker dictates the overall workflow of a bioconjugation experiment. Heterobifunctional linkers allow for a more controlled, sequential process, which is often advantageous in complex conjugations like the formation of antibody-drug conjugates (ADCs).
Detailed Experimental Protocols
Protocol 1: Conjugation of an Amine-Containing Protein with a Thiol-Containing Molecule using an NHS-Ester-PEG-Maleimide Linker
This protocol describes a two-step conjugation process. First, the amine-containing protein is reacted with the NHS ester end of the linker. After removing the excess linker, the maleimide-activated protein is then reacted with the thiol-containing molecule.
Materials:
-
Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
Thiol-containing molecule (e.g., drug, peptide).
-
NHS-Ester-PEG-Maleimide linker.
-
Anhydrous DMSO or DMF.
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2.
-
Quenching Buffer: 1M Tris-HCl, pH 8.0 or 1M glycine.
-
Desalting columns.
-
Reaction vessels and stirring equipment.
Procedure:
-
Preparation of Protein:
-
Dissolve the amine-containing protein in the Conjugation Buffer to a final concentration of 2-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Conjugation Buffer using a desalting column or dialysis.
-
-
Activation of Protein with NHS-Ester-PEG-Maleimide:
-
Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution while gently stirring.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Linker:
-
Remove the unreacted NHS-Ester-PEG-Maleimide using a desalting column equilibrated with Conjugation Buffer. This yields the maleimide-activated protein.
-
-
Conjugation to Thiol-Containing Molecule:
-
Immediately add the thiol-containing molecule to the desalted maleimide-activated protein solution. A 1.5 to 3-fold molar excess of the thiol-containing molecule over the protein is a common starting point.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
-
Quenching and Purification:
-
(Optional) To quench any unreacted maleimide groups, add a quenching reagent like cysteine or 2-mercaptoethanol to a final concentration of 10-20 mM and incubate for 15 minutes.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted components.
-
Protocol 2: Copper-Free "Click Chemistry" Conjugation using a DBCO-PEG-NHS Ester Linker
This protocol outlines the conjugation of an azide-containing molecule to a protein with primary amines using a DBCO-PEG-NHS Ester linker via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Materials:
-
Amine-containing protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-containing molecule.
-
DBCO-PEG-NHS Ester linker.
-
Anhydrous DMSO or DMF.
-
Quenching Buffer: 1M Tris-HCl, pH 8.0.
-
Desalting columns.
Procedure:
-
Labeling of Protein with DBCO-PEG-NHS Ester:
-
Equilibrate the vial of DBCO-PEG-NHS Ester to room temperature before opening.
-
Prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF immediately before use.
-
Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS Ester solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification of DBCO-labeled Protein:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Remove excess, unreacted DBCO-linker using a desalting column equilibrated with PBS, pH 7.4.
-
-
SPAAC Reaction with Azide-Containing Molecule:
-
Add the azide-containing molecule to the purified DBCO-labeled protein. A 5- to 10-fold molar excess of the azide molecule is recommended.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours.
-
-
Final Purification:
-
Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.
-
Protocol 3: Homobifunctional Crosslinking with this compound (Illustrative)
This protocol provides a general framework for crosslinking two alkyne-containing molecules using this compound via a copper-catalyzed "click" reaction (CuAAC). This approach can lead to a mixture of products, and optimization is critical.
Materials:
-
Alkyne-containing molecule 1.
-
Alkyne-containing molecule 2.
-
This compound.
-
Copper(II) sulfate (CuSO₄).
-
Sodium ascorbate.
-
Reaction Buffer: e.g., PBS, pH 7.4.
-
Purification system (e.g., HPLC).
Procedure:
-
Reaction Setup:
-
Dissolve the alkyne-containing molecules and this compound in the reaction buffer. The molar ratio of the reactants will need to be carefully optimized to favor the desired product over crosslinked polymers. A common starting point is a 1:1:1 molar ratio of alkyne-molecule 1: this compound: alkyne-molecule 2.
-
-
Catalyst Preparation:
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.
-
-
Click Reaction:
-
Add the CuSO₄ and sodium ascorbate to the reaction mixture. A typical final concentration is 1 mM CuSO₄ and 5 mM sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS.
-
-
Purification:
-
Purify the desired conjugate from unreacted starting materials, catalyst, and side products using an appropriate chromatographic technique like reverse-phase HPLC.
-
Conclusion and Recommendations
Both homobifunctional and heterobifunctional PEG linkers are valuable tools in bioconjugation.
-
This compound and other homobifunctional linkers are suitable for applications where the goal is to link two identical or similar molecules, or where a one-pot reaction is desired, and subsequent purification challenges can be addressed. The bioorthogonality of the azide groups offers high specificity.
-
Heterobifunctional PEG linkers provide superior control and versatility for a broader range of applications, particularly for the synthesis of complex bioconjugates like ADCs. The ability to perform sequential, orthogonal conjugations generally leads to higher yields of more defined and stable products. For applications requiring high precision, reproducibility, and the preservation of protein function, heterobifunctional linkers coupled with specific chemistries like copper-free click chemistry are often the superior choice.
References
A Comparative Purity Analysis of Synthesized Azido-PEG9-azide and Its Alternatives for Bioconjugation
In the rapidly advancing fields of drug delivery, proteomics, and materials science, the purity of bifunctional linkers is paramount to ensure the efficacy, safety, and reproducibility of the resulting conjugates. Azido-PEG9-azide is a popular discrete polyethylene glycol (dPEG®) linker, widely utilized in click chemistry applications due to its terminal azide groups that readily react with alkynes. This guide provides a comparative analysis of the purity of synthesized this compound and its common alternatives: Azido-PEG9-acid, Azido-PEG9-amine, and Azido-PEG9-alcohol. The purity of these linkers is a critical factor, as impurities can lead to undesirable side reactions, reduced conjugation efficiency, and challenges in the purification of the final product.
This guide presents a summary of typical purity levels for these linkers based on commercially available data and outlines the key analytical techniques for their purity assessment. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are provided to enable researchers to perform their own purity evaluations.
Comparative Purity Overview
| Linker | Functional Groups | Typical Purity (%) | Potential Impurities |
| This compound | Azide, Azide | >95 - >98% | Incompletely reacted starting materials (e.g., hydroxyl-PEG-azide), PEGs of different lengths, residual solvents. |
| Azido-PEG9-acid | Azide, Carboxylic Acid | >95 - >98% | Starting materials (e.g., Azido-PEG9-alcohol), reagents from the oxidation step, PEGs of varying lengths. |
| Azido-PEG9-amine | Azide, Amine | >95 - >98% | Incompletely reacted precursors, byproducts from the amination reaction, PEGs with different chain lengths. |
| Azido-PEG9-alcohol | Azide, Alcohol | >95 - >98% | Starting diol, incompletely azidated species (diol), PEGs of different lengths. |
Experimental Protocols for Purity Analysis
Accurate determination of the purity of PEG linkers requires a combination of analytical techniques. NMR provides structural confirmation and can be used for quantitative analysis, HPLC is ideal for separating impurities based on polarity and size, and MS confirms the molecular weight and helps identify unknown impurities.
1. Quantitative ¹H NMR Spectroscopy for Azide Incorporation
Direct quantification of the azide group incorporation by ¹H NMR can be challenging due to the overlap of the methylene protons adjacent to the azide with the PEG backbone signals. A more robust method involves the derivatization of the azide groups with an alkyne-containing reagent via a click reaction, followed by ¹H NMR analysis of the resulting triazole product.[1]
Protocol:
-
Derivatization:
-
Dissolve 10 mg of the azido-PEG linker in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a 1.2 molar excess of a suitable alkyne, such as dimethyl acetylenedicarboxylate (DMAD).
-
Add a catalytic amount of a copper(I) source (e.g., CuI or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate).
-
Add a copper ligand, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), to stabilize the copper(I) and improve reaction efficiency.
-
Allow the reaction to proceed at room temperature for 2-4 hours or until complete as monitored by TLC or LC-MS.
-
-
Work-up:
-
Pass the reaction mixture through a small plug of silica gel to remove the copper catalyst.
-
Evaporate the solvent under reduced pressure.
-
-
¹H NMR Analysis:
-
Dissolve the dried product in a known volume of a deuterated solvent containing a calibrated internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene).
-
Acquire the ¹H NMR spectrum.
-
Integrate the characteristic signal of the triazole protons and the signal of the internal standard.
-
Calculate the purity based on the integral ratios, the number of protons, and the known purity of the internal standard.
-
2. HPLC Purity Analysis
Reversed-phase HPLC is a powerful technique for separating the target PEG linker from impurities that have different polarities, such as incompletely reacted starting materials or byproducts.
Protocol:
-
Instrumentation: HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD) for compounds without a strong chromophore.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm (for amide bonds in derivatized linkers or end groups with UV absorbance) or ELSD.
-
Sample Preparation: Dissolve the PEG linker in the initial mobile phase composition at a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
3. Mass Spectrometry for Molecular Weight Confirmation and Impurity Identification
Mass spectrometry is essential for confirming the molecular weight of the synthesized linker and for identifying potential impurities. Electrospray Ionization (ESI) is a commonly used technique for PEG analysis.
Protocol:
-
Instrumentation: ESI-quadrupole time-of-flight (ESI-Q-TOF) or Orbitrap mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Sample Infusion: The sample can be directly infused or introduced via an LC system.
-
Sample Preparation: Dissolve the PEG linker in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 10 µM.
-
Mass Range: Scan from m/z 100 to 2000.
-
Data Analysis: The primary peak in the mass spectrum should correspond to the expected molecular weight of the PEG linker (often as [M+H]⁺ or [M+Na]⁺ adducts). Impurities will appear as additional peaks at different m/z values. The high-resolution mass data can be used to predict the elemental composition of these impurities.
Workflow and Process Visualization
The following diagrams illustrate the experimental workflow for the purity analysis of this compound and a conceptual diagram of the signaling pathway where such a linker might be used, for instance, in a PROTAC.
Caption: Purity analysis workflow for this compound.
Caption: PROTAC mechanism utilizing a PEG linker.
Conclusion
The purity of bifunctional linkers such as this compound and its derivatives is a critical parameter that directly impacts the outcome of bioconjugation reactions and the performance of the final product. While commercial suppliers typically provide high-purity reagents, it is essential for researchers to have robust analytical methods to independently verify purity and characterize any potential impurities. The combination of quantitative NMR, HPLC, and mass spectrometry provides a comprehensive approach to ensure the quality of these critical reagents, leading to more reliable and reproducible scientific results.
References
The Dual Nature of Azido-PEG9-azide: A Comparative Guide to In Vitro and In Vivo Efficacy
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly impacts the performance of a bioconjugate. Among the vast array of available options, Azido-PEG9-azide, a homobifunctional polyethylene glycol (PEG) derivative, offers a discrete-length spacer for crosslinking molecules via highly efficient click chemistry. This guide provides an objective comparison of its efficacy in controlled in vitro settings versus complex in vivo environments, supported by experimental data on analogous linkers, to inform its application in advanced therapeutic and diagnostic development.
This compound is a monodisperse PEG linker featuring azide (N₃) groups at both ends of a nine-unit ethylene glycol chain. This symmetrical architecture makes it an ideal tool for crosslinking two alkyne-containing molecules or for creating multimeric structures. The PEG component enhances hydrophilicity, which can improve the solubility and reduce aggregation of the final conjugate, while the terminal azide groups are primed for bioorthogonal ligation through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.
In Vitro Efficacy: Precision and Control
In a controlled laboratory environment, the efficacy of this compound is primarily judged by the efficiency and specificity of the conjugation reaction. The azide groups are exceptionally stable under most buffer conditions and participate in click chemistry reactions that are known for their high yields and minimal byproducts.[1][2]
The primary advantage of a homobifunctional linker like this compound in vitro is its utility in creating symmetrical constructs or acting as a simple spacer. However, this symmetry can also be a drawback, as it can lead to a mixture of products, including undesirable polymers, if not carefully controlled.[3] For applications requiring the sequential attachment of two different molecules, a heterobifunctional linker (e.g., Azide-PEG-NHS ester) is generally preferred due to the orthogonal reactivity of its end groups.
| Parameter | This compound (Homobifunctional) | Azide-PEG-NHS (Heterobifunctional) | Key Finding |
| Primary Application | Crosslinking two identical or similar alkyne-modified molecules; creating homo-dimers. | Sequential conjugation of two different molecules (one amine-containing, one alkyne-containing). | Heterobifunctional linkers offer greater control for complex conjugate synthesis.[3] |
| Reaction Control | Can lead to polymerization or a mixture of products if stoichiometry is not precise. | Allows for a controlled, two-step conjugation, resulting in a more homogenous product. | Sequential reactions with heterobifunctional linkers generally yield purer conjugates. |
| Reaction Efficiency | High yields achievable with click chemistry on both ends. | High yields for both amine and click chemistry reactions under optimal conditions. | Both linker types can be highly efficient with appropriate reaction design. |
| Potential Issues | Risk of intramolecular crosslinking or formation of oligomeric species. | Requires distinct functional groups on the target molecules. | Homobifunctional linkers may require more stringent purification steps. |
In Vivo Efficacy: The Influence of PEG Length
Once a conjugate is introduced into a living system, its efficacy is determined by a different set of parameters, including pharmacokinetics (PK), biodistribution, stability, and immunogenicity. The PEG component of the linker plays a dominant role in these characteristics.[4] While specific in vivo data for this compound is limited, extensive research on short-chain PEG linkers provides valuable insights into its expected performance.
The length of the PEG chain is a critical determinant of in vivo behavior. Longer PEG chains (e.g., 2 kDa - 30 kDa) are well-documented to increase the hydrodynamic radius of a molecule, which reduces renal clearance and significantly extends its circulation half-life. Conversely, very short PEG linkers, such as the PEG9 unit, have a more nuanced effect. While they enhance hydrophilicity, their impact on extending half-life is less pronounced compared to their longer counterparts. In some cases, short PEG linkers have been observed to lead to faster blood clearance compared to non-PEGylated molecules.
The table below summarizes findings from studies on various PEG linker lengths, which can be used to infer the likely in vivo performance of a conjugate using a short PEG9 linker.
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes. | |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG. | |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG. | |
| Trastuzumab (Antibody) | Short PEG8 | Faster blood clearance compared to the non-PEGylated counterpart. | |
| DNA Polyplex | 30 kDa | Maximally blocked liver uptake and resulted in a long circulatory half-life. | |
| Folate-Targeted Liposomes | 2 kDa vs. 10 kDa | The 10 kDa linker significantly enhanced tumor accumulation and antitumor activity in vivo compared to the 2 kDa linker. |
These data suggest that while a PEG9 linker can improve the solubility and stability of a conjugate, it may not be the optimal choice for applications requiring a long circulation half-life. However, for applications where rapid clearance of unbound conjugate is desirable to improve signal-to-background ratios in imaging, a short PEG linker could be advantageous.
Experimental Protocols
The primary application of this compound is in click chemistry reactions. Below are representative protocols for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for conjugating an alkyne-containing molecule to this compound.
Materials:
-
Alkyne-modified molecule
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO or DMF for dissolving linker
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-modified molecule in PBS to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in DMSO to create a 10 mM stock solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified molecule with this compound. For crosslinking two molecules, a 0.5:1 molar ratio of linker to alkyne-molecule is a common starting point.
-
Prepare a fresh premix of CuSO₄ and THPTA ligand in water. A 1:5 molar ratio of Cu:ligand is typical.
-
Prepare a fresh solution of sodium ascorbate in water.
-
-
Initiation of Reaction:
-
Add the CuSO₄/THPTA premix to the reaction tube to a final copper concentration of 50-100 µM.
-
Add the sodium ascorbate solution to a final concentration of 1-5 mM to reduce Cu(II) to the catalytic Cu(I) species.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or SDS-PAGE.
-
-
Purification:
-
Remove unreacted components and the copper catalyst using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free method is ideal for applications involving live cells or where copper toxicity is a concern.
Materials:
-
Molecule modified with a strained alkyne (e.g., DBCO or BCN)
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of Reactants:
-
Dissolve the strained alkyne-modified molecule in the desired reaction buffer.
-
Dissolve this compound in the same buffer or a compatible solvent like DMSO.
-
-
Reaction Setup:
-
Combine the strained alkyne-modified molecule and this compound in a reaction tube. A slight molar excess (1.1 to 1.5-fold) of one reactant is often used to drive the reaction to completion.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from minutes to several hours depending on the specific strained alkyne and the concentration of reactants.
-
-
Analysis/Purification:
-
The reaction progress can be monitored by HPLC, LC-MS, or fluorescence if one of the components is labeled.
-
If necessary, the final conjugate can be purified using standard chromatographic techniques.
-
Visualizing the Applications
Diagram 1: Homobifunctional vs. Heterobifunctional Conjugation
References
Validating the Bridge: A Comparative Guide to Functional Assays for Azido-PEG9-azide
For researchers and professionals in drug development, the precise and efficient conjugation of molecules is paramount. Bifunctional linkers are the molecular bridges that make this possible, and among them, the Azido-PEG9-azide stands out for its role in "click chemistry." This guide provides a comparative analysis of this compound, offering detailed functional assays to validate its activity and objective comparisons with alternative linkers, supported by clear experimental data and protocols.
This compound is a homo-bifunctional, polyethylene glycol (PEG)-based crosslinker.[1][2] It features an azide (N3) group at both ends of a 9-unit PEG spacer.[2] Its primary application lies in conjugating two molecules that have been functionalized with alkyne groups. This is typically achieved through the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC).[1][3] These characteristics make it a valuable tool in the synthesis of complex bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs), which require linking a target protein ligand to an E3 ubiquitin ligase ligand.
Comparative Analysis of Bifunctional Linkers
The choice of a linker is critical and depends on the specific application, including the nature of the molecules to be conjugated, the required spacer length, and the desired reaction chemistry. This compound is one of many options, each with distinct properties.
| Linker Name | Type | Reactive Groups | Reaction Chemistry | Key Applications | Advantages & Disadvantages |
| This compound | Homo-bifunctional | Azide, Azide | CuAAC, SPAAC | PROTAC synthesis, Conjugating two alkyne-modified molecules | Advantages: Highly specific and efficient "click" reaction, PEG spacer enhances solubility. Disadvantages: CuAAC requires a potentially cytotoxic copper catalyst. |
| Azido-PEGn-acid | Hetero-bifunctional | Azide, Carboxylic Acid | CuAAC/SPAAC, Amide bond formation (EDC/NHS chemistry) | Linking amine-containing biomolecules to alkyne-modified molecules | Advantages: Allows for sequential, controlled conjugation. Disadvantages: Amide bond formation is less specific than click chemistry. |
| Azido-PEGn-NHS Ester | Hetero-bifunctional | Azide, N-hydroxysuccinimide Ester | CuAAC/SPAAC, NHS ester-amine reaction | Rapidly labeling proteins/biomolecules with an azide for subsequent click reaction | Advantages: NHS esters react efficiently with primary amines in physiological conditions. Disadvantages: NHS esters are prone to hydrolysis. |
| DBCO-PEGn-NHS Ester | Hetero-bifunctional | Dibenzocyclooctyne, NHS Ester | SPAAC, NHS ester-amine reaction | Copper-free click chemistry conjugation to amine-containing biomolecules | Advantages: SPAAC is catalyst-free, making it highly biocompatible for use in living systems. Disadvantages: DBCO is a bulky group which may cause steric hindrance. |
| Bis(sulfosuccinimidyl)suberate (BS3) | Homo-bifunctional | NHS Ester, NHS Ester | NHS ester-amine reaction | Cross-linking proteins via primary amines (lysine residues) | Advantages: Well-established and widely used for protein cross-linking. Disadvantages: Reaction is not bioorthogonal; can cross-link any accessible primary amines. |
Functional Assay Workflow
To validate the activity of this compound, a straightforward workflow can be employed. This involves reacting the bifunctional linker with two alkyne-containing partners and subsequently analyzing the reaction mixture to confirm the formation of the desired ternary conjugate.
Experimental Protocols
Below are two key protocols for quantitatively and qualitatively assessing the functional activity of this compound.
Protocol 1: Small Molecule Conjugation via CuAAC and LC-MS Analysis
This assay confirms the bifunctional reactivity of the linker by conjugating two different alkyne-containing small molecules and detecting the final product using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Alkyne-Molecule A (e.g., Propargylglycine)
-
Alkyne-Molecule B (e.g., 5-Ethynyl-2'-deoxyuridine, EdU)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in H₂O)
-
Sodium Ascorbate stock solution (freshly prepared, 300 mM in H₂O)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS grade acetonitrile, water, and formic acid
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, prepare a 1 mM solution of this compound in PBS. In separate tubes, prepare 10 mM solutions of Propargylglycine and EdU in PBS.
-
Catalyst Premix: In a separate tube, prepare the copper/ligand complex by mixing 10 µL of 20 mM CuSO₄ solution and 10 µL of 100 mM THPTA solution. Vortex briefly. A 1:5 molar ratio of copper to ligand is common.
-
Reaction Setup: To 100 µL of the 1 mM this compound solution, add 12 µL of 10 mM Propargylglycine (1.2 molar equivalents) and 12 µL of 10 mM EdU (1.2 molar equivalents).
-
Initiation: Add 2.5 µL of the catalyst premix to the reaction tube. Initiate the reaction by adding 10 µL of freshly prepared 300 mM sodium ascorbate solution. Vortex gently.
-
Incubation: Protect the reaction from light and incubate at room temperature for 1-2 hours.
-
Sample Preparation for LC-MS: Dilute a 10 µL aliquot of the reaction mixture 1:100 in a solution of 50:50 acetonitrile:water with 0.1% formic acid.
-
LC-MS Analysis: Inject the diluted sample onto an LC-MS system. Monitor the disappearance of reactants and the appearance of the new product peak corresponding to the calculated mass of the Propargylglycine-PEG9-EdU conjugate.
Protocol 2: Protein Cross-linking and SDS-PAGE Analysis
This assay demonstrates the ability of this compound to cross-link larger biomolecules. A model protein, Bovine Serum Albumin (BSA), is first functionalized with an alkyne group and then cross-linked using the linker. The resulting oligomers are visualized by SDS-PAGE.
Materials:
-
Bovine Serum Albumin (BSA)
-
Alkyne-NHS Ester (e.g., DBCO-PEG4-NHS ester for SPAAC)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: Tris-HCl, pH 8.0 (1 M)
-
SDS-PAGE gels, running buffer, and loading dye
-
Coomassie Brilliant Blue stain
Procedure: Part A: BSA Functionalization with Alkyne
-
Dissolve BSA in PBS to a final concentration of 10 mg/mL.
-
Dissolve the Alkyne-NHS Ester in DMSO to a concentration of 25 mM.
-
Add the Alkyne-NHS ester solution to the BSA solution at a 20-fold molar excess.
-
Incubate for 1 hour at room temperature with gentle mixing.
-
Remove excess, unreacted Alkyne-NHS ester using a desalting column equilibrated with PBS.
-
Determine the concentration of the resulting alkyne-modified BSA (alkyne-BSA) using a BCA protein assay.
Part B: Cross-linking with this compound
-
In a microcentrifuge tube, dilute the alkyne-BSA to 1 mg/mL in PBS.
-
Add this compound to the alkyne-BSA solution at various molar ratios (e.g., 0:1, 1:1, 5:1, 20:1 linker:protein).
-
If using CuAAC, add the catalyst and sodium ascorbate as described in Protocol 1. For SPAAC, no catalyst is needed.
-
Incubate for 2 hours at room temperature.
-
Quench the reaction by adding quenching buffer to a final concentration of 50 mM Tris.
-
SDS-PAGE Analysis: Mix 15 µL of each reaction with 5 µL of 4x SDS-PAGE loading dye. Heat at 95°C for 5 minutes.
-
Load the samples onto a 4-12% polyacrylamide gel and run according to the manufacturer's instructions.
-
Stain the gel with Coomassie Brilliant Blue and destain. Analyze the gel for the appearance of higher molecular weight bands corresponding to BSA dimers, trimers, and larger oligomers in the linker-treated lanes.
Logic of a Key Application: PROTAC Function
A primary use for linkers like this compound is in the construction of PROTACs. The linker physically connects a ligand for a target Protein of Interest (POI) with a ligand for an E3 ubiquitin ligase, hijacking the cell's natural protein disposal system.
By validating the fundamental conjugating activity of this compound through these assays, researchers can confidently employ it in constructing such sophisticated therapeutic and research tools. The choice between it and its alternatives will ultimately be guided by the specific requirements for biocompatibility, reaction kinetics, and molecular architecture inherent to the project at hand.
References
A Head-to-Head Comparison of Azide-Terminated PEG Linkers for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design of advanced biomolecular conjugates, influencing stability, pharmacokinetics, and overall therapeutic efficacy. Among the diverse array of available linker technologies, azide-terminated polyethylene glycol (PEG) linkers have become indispensable tools, particularly for their role in "click chemistry." Their inherent hydrophilicity, biocompatibility, and versatile reactivity make them a favored choice for applications ranging from antibody-drug conjugates (ADCs) to nanoparticle surface functionalization.
This guide provides a comprehensive head-to-head comparison of different azide-terminated PEG linkers, focusing on key performance attributes and supported by experimental data. We will delve into the impact of PEG chain length, polydispersity, and architecture on the outcomes of bioconjugation, offering researchers the insights needed to select the optimal linker for their specific application.
Key Performance Indicators for Azide-Terminated PEG Linkers
The performance of an azide-terminated PEG linker can be evaluated based on several key parameters that directly impact its utility in bioconjugation:
-
Reaction Kinetics: The rate at which the azide group participates in cycloaddition reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Faster kinetics are often desirable to ensure efficient conjugation under mild conditions and with low reactant concentrations.
-
Conjugation Efficiency: The overall yield of the desired bioconjugate. This is influenced by the reactivity of the azide, steric hindrance, and the stability of the linker under reaction conditions.
-
Stability: The chemical stability of the azide group to various reaction conditions and physiological environments is crucial to prevent premature degradation or side reactions.
-
Physicochemical Properties of the Conjugate: The impact of the PEG linker on the solubility, aggregation propensity, and hydrodynamic radius of the final bioconjugate.
-
Pharmacokinetics and Pharmacodynamics (for in vivo applications): The influence of the PEG linker on the circulation half-life, biodistribution, and biological activity of the conjugated molecule.
Comparative Analysis of Azide-Terminated PEG Linkers
Impact of PEG Linker Length
The length of the PEG chain is a critical design parameter that can be tailored to fine-tune the properties of a bioconjugate.[1] Generally, longer PEG chains impart greater hydrophilicity, which can be advantageous for solubilizing hydrophobic payloads and reducing aggregation.[2] However, there is a trade-off, as longer linkers can sometimes lead to decreased in vitro potency.[2]
| PEG Linker Length | Key Characteristics | Impact on ADC Performance | Reference |
| Short (e.g., PEG2-PEG8) | Less steric hindrance, may favor higher in vitro potency. | Can lead to faster clearance and lower exposure in vivo. May be suitable when a more rapid clearance is desired. | [1][2] |
| Medium (e.g., PEG12-PEG24) | A balance between improved pharmacokinetics and retained potency. | Often provides a good compromise for enhancing solubility and circulation time without significantly compromising biological activity. | |
| Long (e.g., >PEG24, up to 10 kDa) | Significantly increases hydrodynamic radius and can dramatically extend circulation half-life. | Can lead to reduced in vitro cytotoxicity but enhanced in vivo efficacy due to prolonged exposure. Also significantly reduces off-target toxicity. |
Table 1: Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties.
Monodisperse vs. Polydisperse PEG Linkers
A key distinction among PEG linkers is their dispersity. Polydisperse PEGs are a mixture of molecules with a range of molecular weights, while monodisperse (or discrete) PEGs consist of a single, well-defined molecular structure. For therapeutic applications, monodisperse PEG linkers are increasingly favored due to the homogeneity they impart to the final conjugate, leading to better-defined products with more predictable pharmacokinetic profiles and improved batch-to-batch consistency.
| Linker Type | Advantages | Disadvantages | Primary Applications |
| Monodisperse (Discrete) Azide-PEG | Homogeneous final product, well-defined structure, predictable pharmacokinetics, improved safety profile. | More complex and costly to synthesize. | Development of therapeutic bioconjugates (e.g., ADCs), where precise control over the molecular composition is critical. |
| Polydisperse Azide-PEG | Lower cost, readily available in a wide range of average molecular weights. | Heterogeneous final product, leading to variability in pharmacological properties and potential for immunogenicity. | Research applications where molecular precision is less critical, surface modification of nanoparticles, and some drug delivery systems. |
Table 2: Comparison of Monodisperse and Polydisperse Azide-PEG Linkers.
Linear vs. Branched PEG Architectures
The architecture of the PEG linker also plays a significant role in the properties of the resulting bioconjugate. While linear PEGs are the most common, branched or multi-arm PEGs offer unique advantages, such as a larger hydrodynamic radius for a given molecular weight, which can further enhance in vivo circulation time.
| Linker Architecture | Key Characteristics | Impact on Bioconjugate Properties | Reference |
| Linear Azide-PEG | Simpler structure, more predictable behavior, and potentially less steric hindrance in some applications. | Provides a good balance of hydrophilicity and increased hydrodynamic size. | |
| Branched Azide-PEG | Larger hydrodynamic radius compared to a linear PEG of the same molecular weight. Can be designed to carry multiple azide functionalities. | Can lead to a more significant increase in circulation half-life and reduced renal clearance. Allows for the attachment of multiple molecules to a single point. |
Table 3: Comparison of Linear and Branched Azide-PEG Linkers.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of azide-terminated PEG linkers. Below are representative protocols for key experimental procedures.
Protocol 1: Synthesis of an Azide-Terminated PEG Linker
This protocol describes a general two-step synthesis of a monofunctional azide-PEG-alcohol from a diol precursor.
Materials:
-
α,ω-Dihydroxy PEG (PEG-diol)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium azide (NaN₃)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Mesylation of PEG-diol:
-
Dissolve the PEG-diol in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA (1.1 equivalents) to the solution.
-
Slowly add MsCl (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the PEG-mesylate.
-
-
Azidation of PEG-mesylate:
-
Dissolve the PEG-mesylate in anhydrous DMF.
-
Add NaN₃ (3-5 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature and precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Purify the product by dialysis or size-exclusion chromatography.
-
Characterize the final product by ¹H NMR and FTIR to confirm the presence of the azide group (a characteristic peak around 2100 cm⁻¹ in the IR spectrum).
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Conjugation
This protocol outlines a general procedure for conjugating an azide-PEG linker to an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-terminated PEG linker
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of the Reaction Mixture:
-
In a microcentrifuge tube, combine the alkyne-modified protein and the azide-terminated PEG linker. A molar excess of the PEG linker (e.g., 5-20 equivalents) is typically used.
-
-
Preparation of the Catalyst Complex:
-
In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of Cu:ligand is often used.
-
-
Initiation of the Reaction:
-
Add the copper/ligand complex to the protein/linker mixture. The final concentration of copper is typically in the range of 100-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE or LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.
-
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Basic structure of an azide-terminated PEG linker.
Caption: Workflow of a CuAAC bioconjugation reaction.
Caption: General experimental workflow for bioconjugation.
Conclusion
The selection of an azide-terminated PEG linker is a multifaceted decision that requires careful consideration of the desired properties of the final bioconjugate. There is no single "best" linker; the optimal choice is highly dependent on the specific application.
-
For applications requiring precise control and reproducibility, especially in therapeutic development, monodisperse azide-PEG linkers are the superior choice.
-
The length of the PEG chain must be optimized to balance the need for improved pharmacokinetics and solubility with the potential for reduced in vitro potency.
-
Branched PEG architectures can offer advantages for maximizing in vivo circulation time but may introduce additional complexity.
By leveraging the information and protocols provided in this guide, researchers can make more informed decisions in the design and synthesis of novel bioconjugates, ultimately accelerating the development of new diagnostics and therapeutics.
References
Assessing the Stability of Triazole Bonds from Azido-PEG9-Azide Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of linker chemistry is a critical decision in the design of bioconjugates, influencing their stability, efficacy, and overall performance. The 1,2,3-triazole linkage, formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions, has emerged as a superior covalent bond for bioconjugation due to its remarkable stability. This guide provides an objective comparison of the triazole bond's performance against other common linkages, supported by experimental data and detailed protocols for stability assessment.
The 1,2,3-triazole ring is exceptionally stable and is not susceptible to cleavage by proteases, a significant advantage over amide bonds commonly found in peptides and proteins.[1][2] This heterocycle is resistant to hydrolysis under both acidic and basic conditions, as well as to oxidative and reductive environments.[3][4] This inherent stability ensures that the integrity of the bioconjugate is maintained under physiological conditions, preventing premature release of conjugated payloads and enhancing in vivo half-life.[5]
Quantitative Comparison of Linker Stability
While direct quantitative comparisons of the half-life of an Azido-PEG9-azide derived triazole linkage against other linkages under identical conditions are not extensively documented in a single study, the available data from various studies on similar structures consistently demonstrate the superior stability of the triazole bond. The following table summarizes representative stability data for different linkage types.
| Linker Type | Bond | Conditions | Half-life (t½) | References |
| Triazole | 1,2,3-Triazole | Human Plasma | > 90 hours | |
| Triazole | 1,2,3-Triazole | Murine Plasma | 2.92 - 8.87 hours (for a macrocyclic peptide triazole) | |
| Amide | Amide | Human Plasma | 2.1 hours (for an unmodified peptide) | |
| Amide | Amide | Human Plasma | 3.9 hours (for a reference peptide) | |
| Ester | Ester | PBS (pH 7.4) | ~4 days (for a degradable hydrogel) | |
| Hydrazone | Hydrazone | pH 5.0 | ~10 hours | |
| Disulfide | Disulfide | Intracellular (reductive) | Cleaved |
Note: The stability of linkers can be highly dependent on the specific molecular context, and direct comparisons should be made with caution.
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of robust bioconjugates. The following are detailed methodologies for key experiments to evaluate the stability of triazole and other linkages.
Protocol 1: In Vitro Plasma Stability Assay via HPLC
This protocol outlines a method to assess the stability of a bioconjugate in plasma by monitoring its degradation over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Bioconjugate of interest (e.g., PEGylated peptide with a triazole linker)
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator at 37°C
-
Reversed-phase HPLC (RP-HPLC) system with UV detector
-
C18 column
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the bioconjugate in PBS.
-
Add the bioconjugate to pre-warmed plasma to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 96 hours), withdraw an aliquot of the plasma-bioconjugate mixture.
-
-
Protein Precipitation:
-
To each aliquot, add an equal volume of cold ACN containing 0.1% TFA to precipitate plasma proteins.
-
Vortex the samples and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Collect the supernatant containing the bioconjugate and its potential degradation products.
-
Inject the supernatant into the RP-HPLC system.
-
Use a suitable gradient of water with 0.1% TFA (Mobile Phase A) and ACN with 0.1% TFA (Mobile Phase B) to separate the components.
-
Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for peptide bonds or a wavelength specific to a chromophore in the conjugate).
-
-
Data Analysis:
-
Quantify the peak area of the intact bioconjugate at each time point.
-
Calculate the percentage of the remaining intact bioconjugate relative to the 0-hour time point.
-
Plot the percentage of intact bioconjugate versus time and determine the half-life (t½).
-
Protocol 2: Mass Spectrometry Analysis of Degradation Products
This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and characterize the degradation products of a bioconjugate.
Materials:
-
Samples from the in vitro plasma stability assay (supernatants after protein precipitation)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
C18 column
-
Formic acid
Procedure:
-
Sample Preparation:
-
The supernatant collected from the protein precipitation step in Protocol 1 can be directly used.
-
Alternatively, for more complex samples, solid-phase extraction (SPE) can be used to desalt and concentrate the peptides and their fragments.
-
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system.
-
Separate the components using a gradient of water with 0.1% formic acid (Mobile Phase A) and ACN with 0.1% formic acid (Mobile Phase B).
-
The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both full scan MS and tandem MS (MS/MS) spectra.
-
-
Data Analysis:
-
Process the raw data using appropriate software to identify the masses of the parent bioconjugate and any new species that appear over time.
-
Analyze the MS/MS spectra of the degradation products to determine their fragmentation patterns and identify the specific cleavage sites. For amide bond hydrolysis, this will result in smaller peptide fragments. The triazole bond is expected to remain intact.
-
Protocol 3: Enzymatic Degradation Assay
This protocol evaluates the stability of a bioconjugate in the presence of specific proteases.
Materials:
-
Bioconjugate of interest
-
Protease of interest (e.g., trypsin, chymotrypsin, or a mixture of proteases)
-
Appropriate enzyme digestion buffer (e.g., Tris-HCl or ammonium bicarbonate buffer)
-
Incubator at 37°C
-
HPLC or LC-MS system
Procedure:
-
Reaction Setup:
-
Dissolve the bioconjugate in the enzyme digestion buffer.
-
Add the protease to the bioconjugate solution at a specific enzyme-to-substrate ratio (e.g., 1:20 or 1:50 w/w).
-
Incubate the reaction mixture at 37°C.
-
-
Time Course Analysis:
-
At various time points, withdraw aliquots of the reaction mixture.
-
Stop the enzymatic reaction by adding an inhibitor or by acidifying the sample (e.g., with TFA or formic acid).
-
-
Analysis:
-
Analyze the samples by RP-HPLC or LC-MS as described in Protocols 1 and 2 to monitor the disappearance of the intact bioconjugate and the appearance of degradation products.
-
-
Data Interpretation:
-
A stable linker like the triazole bond will result in the intact bioconjugate being resistant to degradation, while labile linkers will show cleavage. For peptide-based bioconjugates, the degradation of the peptide backbone can be monitored while observing the stability of the triazole linkage itself.
-
Visualizing Experimental Workflows and Linker Comparisons
The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing bioconjugate stability and provide a conceptual comparison of linker stability.
Conclusion
The 1,2,3-triazole linkage formed from azide-alkyne cycloaddition reactions stands out as an exceptionally stable and robust linker for bioconjugation. Its resistance to enzymatic degradation, hydrolysis, and redox conditions makes it a superior choice over more labile linkages such as amides and esters, particularly for in vivo applications where long-term stability is paramount. While direct head-to-head quantitative data for every specific bioconjugate is not always available, the wealth of evidence strongly supports the use of triazole chemistry for the development of stable and effective bioconjugates in research, diagnostics, and therapeutics. The experimental protocols provided herein offer a robust framework for the systematic evaluation of linker stability, enabling researchers to make informed decisions in their bioconjugation strategies.
References
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In-Cell Protein Labeling: Azido-PEG9-azide in Focus
For Researchers, Scientists, and Drug Development Professionals
The ability to specifically label proteins within living cells is a cornerstone of modern biological research and therapeutic development. This guide provides an objective comparison of in-cell protein labeling using Azido-PEG9-azide, a bifunctional linker, against alternative methodologies. We will delve into the underlying chemistries, present comparative quantitative data, and provide detailed experimental protocols to empower researchers in selecting the optimal strategy for their needs.
Introduction to In-Cell Protein Labeling
In-cell protein labeling enables the visualization, tracking, and quantification of proteins in their native environment. This is crucial for understanding protein function, interactions, and trafficking. A common strategy involves a two-step process: first, the introduction of a bioorthogonal functional group (e.g., an azide) onto the target protein, and second, the reaction of this group with a complementary probe (e.g., an alkyne-functionalized fluorophore)[1][2][3].
This compound is a homo-bifunctional linker that can be used to conjugate two molecules, both modified with alkynes, through a copper-free click chemistry reaction. However, for the purpose of this guide, we will focus on the more common application of a hetero-bifunctional analog, Azido-PEG9-NHS ester, for introducing an azide onto a protein for subsequent detection. This approach leverages the efficiency and biocompatibility of copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for live-cell applications[1][4].
Comparative Analysis of In-Cell Protein Labeling Strategies
The choice of a protein labeling strategy depends on several factors, including the desired specificity, the nature of the target protein, and the experimental context (e.g., live vs. fixed cells). Here, we compare three prevalent methods for introducing an azide handle into cellular proteins:
-
Amine-Reactive Labeling (e.g., with Azido-PEG-NHS ester): This method utilizes an N-hydroxysuccinimide (NHS) ester to react with primary amines on the protein surface, primarily the ε-amino groups of lysine residues and the N-terminus.
-
Metabolic Labeling (e.g., with Azidohomoalanine - AHA): In this approach, cells are cultured with an amino acid analog containing an azide group (AHA), which is incorporated into newly synthesized proteins in place of methionine.
-
Enzymatic Labeling (e.g., using Sortase A): Specific enzymes can be used to covalently attach an azide-containing probe to a target protein that has been engineered to contain a recognition sequence for the enzyme.
A fourth, distinct strategy involves the use of self-labeling protein tags:
-
Protein Fusion Tags (e.g., SNAP-tag®): The target protein is genetically fused to a "tag" protein (like SNAP-tag) that can be specifically and covalently labeled with a substrate carrying a fluorescent dye.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for these labeling strategies. The data represents typical values reported in the literature and can vary depending on the specific protein, cell type, and experimental conditions.
| Parameter | Amine-Reactive (Azido-PEG-NHS) | Metabolic Labeling (AHA) | Enzymatic Labeling (Sortase A) | Protein Fusion Tag (SNAP-tag®) |
| Specificity | Low (targets accessible lysines) | High (targets methionines in newly synthesized proteins) | High (targets specific recognition sequence) | High (targets the fusion tag) |
| Typical Labeling Efficiency | 20-50% (overall) | >90% (for click reaction step) | >90% | >95% |
| Degree of Labeling (DoL) Control | Difficult to control | Can be modulated by incubation time and AHA concentration | High control (typically 1:1) | High control (typically 1:1) |
| Reaction Time (Labeling Step) | 1-2 hours | 1-4 hours (AHA incorporation) + 1 hour (click reaction) | 1-4 hours | 30-60 minutes |
| Cytotoxicity | Low to moderate (reagent dependent) | Low | Low | Very Low |
| Applicability to Endogenous Proteins | Yes (surface proteins) | Yes (newly synthesized) | Requires genetic modification | Requires genetic modification |
Experimental Protocols
Detailed methodologies for the key labeling strategies are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: In-Cell Protein Labeling using Azido-PEG-NHS Ester and SPAAC
This protocol describes the labeling of cell surface proteins.
Materials:
-
Cells expressing the protein of interest
-
Azido-PEG-NHS ester (e.g., Azido-PEG4-NHS ester)
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized fluorescent dye
-
Cell culture medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in a suitable vessel for imaging.
-
NHS Ester Labeling:
-
Wash the cells twice with ice-cold, amine-free PBS.
-
Prepare a fresh solution of Azido-PEG-NHS ester in anhydrous DMSO at a stock concentration of 10 mM.
-
Dilute the Azido-PEG-NHS ester stock solution in ice-cold PBS to the desired final concentration (e.g., 100-500 µM).
-
Incubate the cells with the Azido-PEG-NHS ester solution for 30-60 minutes at 4°C to label cell surface proteins.
-
Wash the cells three times with ice-cold PBS to remove unreacted NHS ester.
-
-
Copper-Free Click Reaction (SPAAC):
-
Prepare a solution of the DBCO-functionalized fluorescent dye in cell culture medium at the desired final concentration (e.g., 5-20 µM).
-
Incubate the cells with the dye solution for 30-60 minutes at 37°C in a cell culture incubator.
-
Wash the cells three times with fresh cell culture medium.
-
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Protocol 2: Metabolic Labeling with Azidohomoalanine (AHA) and SPAAC
Materials:
-
Cells of interest
-
Methionine-free cell culture medium
-
L-Azidohomoalanine (AHA)
-
DBCO-functionalized fluorescent dye
-
Cell culture medium
-
Fluorescence microscope
Procedure:
-
Methionine Depletion and AHA Incorporation:
-
Wash the cells once with pre-warmed PBS.
-
Replace the normal growth medium with methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine.
-
Replace the methionine-free medium with fresh methionine-free medium supplemented with AHA at a final concentration of 25-50 µM.
-
Incubate the cells for 4-24 hours to allow for incorporation of AHA into newly synthesized proteins.
-
-
Cell Fixation and Permeabilization (Optional, for intracellular targets):
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Copper-Free Click Reaction (SPAAC):
-
Prepare a solution of the DBCO-functionalized fluorescent dye in PBS (for fixed cells) or cell culture medium (for live cells) at the desired final concentration (e.g., 5-20 µM).
-
Incubate the cells with the dye solution for 30-60 minutes at room temperature (fixed cells) or 37°C (live cells).
-
Wash the cells three times with PBS or cell culture medium.
-
-
Imaging: Image the cells using a fluorescence microscope.
Protocol 3: SNAP-tag® Labeling
Materials:
-
Cells expressing the SNAP-tag® fusion protein
-
SNAP-tag® substrate (e.g., SNAP-Cell® TMR-Star®)
-
Cell culture medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells expressing the SNAP-tag® fusion protein to the desired confluency.
-
Labeling Reaction:
-
Prepare the SNAP-tag® substrate solution in cell culture medium at the recommended concentration (typically 1-5 µM).
-
Replace the existing medium with the substrate-containing medium.
-
Incubate the cells for 30 minutes at 37°C in a cell culture incubator.
-
-
Washing:
-
Remove the labeling medium.
-
Wash the cells three times with fresh, pre-warmed cell culture medium, incubating for 5-10 minutes during each wash to ensure removal of unbound substrate.
-
-
Imaging: Image the cells using a fluorescence microscope.
Visualization of Workflows and Signaling Pathways
To further clarify the experimental processes, the following diagrams illustrate the key workflows and chemical reactions.
Conclusion
The choice of an in-cell protein labeling strategy is a critical decision that impacts the specificity, efficiency, and biological relevance of the experimental outcome.
-
Azido-PEG-NHS ester labeling followed by SPAAC is a straightforward method for labeling cell surface proteins, though it offers limited specificity.
-
Metabolic labeling with AHA provides high specificity for newly synthesized proteins and is well-suited for pulse-chase experiments.
-
Enzymatic labeling and protein fusion tags like SNAP-tag® offer the highest degree of specificity for a particular protein of interest, but require genetic modification of the target.
For applications where high specificity and minimal perturbation are paramount, metabolic or enzymatic labeling, and the use of self-labeling tags are generally preferred. Amine-reactive labeling remains a useful tool for more general cell surface labeling applications. Researchers should carefully consider the advantages and limitations of each method in the context of their specific research question to ensure the generation of robust and meaningful data.
References
A Comparative Guide to CuAAC and SPAAC for Azido-PEG9-azide Conjugations
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of ligation chemistry is critical to the success of their work. Among the most powerful tools in this field are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides an objective comparison of these two "click chemistry" methods specifically for the conjugation of molecules using Azido-PEG9-azide, a common hydrophilic linker. The comparison is supported by experimental data and detailed protocols to aid in selecting the optimal method for a given application.
At a Glance: CuAAC vs. SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to copper cytotoxicity, requiring careful ligand selection for in vivo applications.[1][2] | High, suitable for in vivo and live-cell applications.[1][3] |
| Reaction Rate | Generally faster (10¹ - 10⁴ M⁻¹s⁻¹).[4] | Generally slower (10⁻³ - 1 M⁻¹s⁻¹), but highly dependent on the cyclooctyne used. |
| Alkyne Reactant | Terminal alkynes. | Strained cyclooctynes (e.g., DBCO, BCN). |
| Reagent Accessibility | Simple alkynes and copper catalysts are readily available and generally less expensive. | Strained cyclooctynes can be complex and more expensive to synthesize. |
| Side Reactions | Potential for oxidative homocoupling of alkynes and copper-mediated damage to biomolecules. | Cyclooctynes can be prone to side reactions if highly unstable; some may react with thiols. |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer. | Not regioselective, yielding a mixture of regioisomers. |
Quantitative Data Summary
The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following table summarizes typical quantitative data for these reactions, providing a basis for comparison when conjugating this compound.
| Parameter | CuAAC with Terminal Alkynes | SPAAC with Common Cyclooctynes (e.g., DBCO) |
| Second-Order Rate Constant (k₂) | 10¹ - 10⁴ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ |
| Typical Reaction Time | 1 - 4 hours at room temperature. | 2 - 12 hours at room temperature, or overnight at 4°C. |
| Typical Yield | High to quantitative under optimized conditions. | High to quantitative, dependent on reactants and conditions. |
| Reactant Concentration | Micromolar to millimolar range. | Micromolar to millimolar range. |
| Temperature | Room temperature to 37°C. | 4°C to room temperature. |
Note: Reaction rates and yields are highly dependent on the specific reactants, solvent, temperature, and presence of accelerating ligands (for CuAAC).
Reaction Mechanisms and Workflow
The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC requires a copper(I) catalyst to activate a terminal alkyne, while SPAAC utilizes the inherent ring strain of a cyclooctyne to react with an azide spontaneously.
The experimental workflows for CuAAC and SPAAC also differ, primarily due to the requirement of a catalyst in CuAAC.
Detailed Experimental Protocols
The following are generalized protocols for the conjugation of a biomolecule to a payload using this compound as a linker. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.
Protocol 1: CuAAC Conjugation
This protocol describes the conjugation of an alkyne-modified biomolecule to an azide-functionalized payload.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Payload with a functional group for attachment to the PEG linker
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (NaAsc)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or DMF (for dissolving reagents)
-
EDTA solution (for quenching)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare a stock solution of the this compound attached to the payload in DMSO or an appropriate buffer.
-
Dissolve the alkyne-modified biomolecule in PBS to the desired concentration.
-
Prepare the catalyst solution: In a separate tube, mix CuSO₄ and TBTA in a suitable solvent.
-
Initiate the reaction: Add the catalyst solution to the mixture of the alkyne-biomolecule and the azide-PEG-payload.
-
Add freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE for proteins, LC-MS for small molecules).
-
Quench the reaction by adding EDTA to chelate the copper catalyst.
-
Purify the conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove excess reagents and byproducts.
Protocol 2: SPAAC Conjugation
This protocol describes the conjugation of a strained alkyne (e.g., DBCO)-modified biomolecule to an azide-functionalized payload.
Materials:
-
DBCO-modified biomolecule
-
This compound
-
Payload with a functional group for attachment to the PEG linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or DMF (for dissolving reagents)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare a stock solution of the this compound attached to the payload in DMSO or an appropriate buffer.
-
Dissolve the DBCO-modified biomolecule in PBS to the desired concentration.
-
Combine the DBCO-modified biomolecule and the azide-PEG-payload in a reaction vessel. A 1.5 to 10-fold molar excess of one reactant can be used to drive the reaction to completion.
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight with gentle mixing.
-
Monitor the reaction progress using an appropriate analytical technique.
-
The reaction typically proceeds to completion without the need for quenching.
-
Purify the conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove unreacted starting materials.
Conclusion: Making the Right Choice
The decision between CuAAC and SPAAC for this compound conjugations hinges on the specific requirements of the experiment.
CuAAC is the preferred method when:
-
High reaction speed is a priority.
-
The biological system is not sensitive to the presence of copper, or when the final product can be rigorously purified to remove the catalyst.
-
Cost and reagent accessibility are significant factors.
SPAAC is the superior choice for:
-
In vivo or live-cell applications where copper toxicity is a major concern.
-
Applications requiring high biocompatibility and mild reaction conditions.
-
When simplicity of the reaction setup (no catalyst preparation) is desired.
A proteomics study comparing the two methods for labeling azido-modified glycoproteins found that CuAAC had a higher labeling efficiency and identified more proteins than SPAAC in an in vitro setting. This suggests that for applications where biocompatibility is not the primary concern, CuAAC may offer better performance in terms of labeling throughput.
Ultimately, a thorough understanding of the advantages and limitations of each method, as outlined in this guide, will enable researchers to select the most appropriate click chemistry tool to achieve their scientific goals.
References
Safety Operating Guide
Proper Disposal of Azido-PEG9-azide: A Step-by-Step Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of Azido-PEG9-azide, ensuring the safety of researchers and compliance with regulations.
The safe disposal of this compound is critical to prevent potential hazards, including the formation of explosive metal azides and exposure to toxic compounds. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound in a laboratory setting. While many PEGylated azide compounds are not classified as hazardous, the azide functional groups warrant careful handling and adherence to established safety protocols for azido compounds in general.
Core Safety Principles for Handling Azido Compounds
Before initiating any disposal procedure, it is imperative to understand the primary hazards associated with azido compounds:
-
Explosivity : Heavy metal azides, which can form from reactions with metals like lead, copper, silver, and mercury, are highly shock-sensitive and can detonate violently. Sodium azide, a common reagent, can also decompose explosively when heated or subjected to friction[1].
-
Toxicity : Azides are acutely toxic, with effects similar to cyanide. Exposure can occur through inhalation, ingestion, or skin absorption and can be fatal[1].
-
Reactivity with Acids : Azides react with acids to produce hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound[1][2].
-
Plumbing Hazards : Disposing of azide solutions down the drain without deactivation can lead to the formation of explosive metal azides in copper or lead pipes[1].
Step-by-Step Disposal Procedures
There are two primary routes for the disposal of this compound: direct disposal as hazardous waste and chemical deactivation for dilute solutions followed by disposal. The choice of method depends on the concentration of the azide and the nature of the waste.
Method 1: Direct Disposal as Hazardous Waste (Recommended for most scenarios)
This is the most straightforward and often the safest method, particularly for concentrated solutions, organic azides, or waste mixed with other chemicals.
Step 1: Segregate Waste
-
All materials contaminated with this compound, including unused product, solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, weigh boats, gloves, and kimwipes), must be collected as hazardous waste.
-
Use dedicated, clearly labeled waste containers. Avoid mixing azide waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Container and Labeling
-
Use a compatible, leak-proof container.
-
The container must be clearly labeled as "Hazardous Waste: Contains Azido Compounds" and list all chemical constituents, including "this compound".
Step 3: Arrange for Pickup
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed disposal company, in accordance with national and regional regulations.
Method 2: Chemical Deactivation (for Dilute Solutions ≤5%)
For dilute aqueous solutions of azides (≤5%), chemical deactivation, also known as quenching, can be performed to render the waste non-hazardous before disposal. This procedure must be conducted in a properly functioning chemical fume hood. The most common method involves treatment with nitrous acid, which is generated in situ from sodium nitrite and an acid.
Experimental Protocol: Deactivation of Dilute Azide Solutions with Nitrous Acid
Materials:
-
Dilute this compound solution (≤5%)
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
Starch-iodide paper
-
Three-necked flask equipped with a stirrer, a dropping funnel, and an outlet tube leading to the fume hood flue.
-
pH paper
-
Dilute sodium hydroxide (NaOH) solution for neutralization.
Procedure:
-
Setup : Place the dilute azide solution in the three-necked flask within a chemical fume hood.
-
Add Sodium Nitrite : With stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of sodium azide estimated to be in the solution (a 40% excess).
-
Acidification : Crucially, only after the sodium nitrite has been added , slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel until the solution is acidic to pH paper. Warning: Adding acid before the nitrite will generate highly toxic and explosive hydrazoic acid (HN₃) .
-
Reaction : The reaction will generate nitric oxide (NO), a toxic gas, which is why this procedure must be performed in a fume hood. Allow the mixture to stir for at least one hour to ensure the complete destruction of the azide.
-
Test for Completion : Test the solution for the presence of excess nitrite by dipping a piece of starch-iodide paper into the solution. A blue color indicates that excess nitrite is present and the decomposition of the azide is complete.
-
Neutralization : Once the reaction is complete, neutralize the solution to a pH between 6 and 9 with a dilute sodium hydroxide solution.
-
Final Disposal : The neutralized solution should be collected in a hazardous waste container and disposed of through your institution's EHS office. Do not pour the treated solution down the drain unless explicitly permitted by your local regulations .
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| Concentration for Chemical Deactivation | ≤ 5% aqueous solution | |
| Sodium Nitrite Excess for Deactivation | ~40% excess (approx. 1.5g NaNO₂ per 1g of azide) | |
| Final pH after Neutralization | 6 - 9 | |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles/face shield, lab coat. | |
| Engineering Controls | Use only in a chemical fume hood. |
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill :
-
Small Spill (inside a fume hood) : Alert others in the immediate area. Wearing appropriate PPE, confine the spill with an inert absorbent material (e.g., sand, vermiculite). Sweep up the material, place it in a tightly closed container, and label it for hazardous waste disposal.
-
Large Spill (or any spill outside a fume hood) : Evacuate the area and call your institution's emergency EHS number. Prevent others from entering the area.
-
-
Skin Contact : Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.
-
Inhalation : Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion : Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Azido-PEG9-azide
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the handling of Azido-PEG9-azide, a bifunctional PEG linker commonly used in bioconjugation and drug delivery applications. While many commercially available Azido-PEG compounds are not classified as hazardous substances due to the stabilizing effect of the polyethylene glycol (PEG) chain, it is crucial to handle them with care, adhering to best practices for organic azides.[1][2][3]
Hazard Assessment and Mitigation
Organic azides are a class of compounds known for their potential instability and toxicity. However, the stability of an organic azide is significantly influenced by its molecular structure. A common guideline is the "Rule of Six," which suggests that a compound with at least six carbon atoms for every azide group is relatively stable. This compound, with its long PEG chain, adheres to this rule, which contributes to its lower hazard profile compared to smaller organic azides.
Despite its presumed stability, it is prudent to treat this compound with the caution required for all azide-containing compounds. The primary hazards associated with organic azides include:
-
Potential for explosive decomposition: This is a greater concern for small organic azides and can be initiated by heat, shock, friction, or light.
-
Toxicity: While information on the specific toxicity of this compound is limited, some azide compounds can be toxic if inhaled, ingested, or absorbed through the skin.
-
Formation of hazardous byproducts: Azides can react with certain metals to form highly shock-sensitive metal azides and with acids to produce toxic and explosive hydrazoic acid.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and absorption. |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes or aerosols. |
| Body Protection | A fully buttoned lab coat | To protect skin and clothing from contamination. |
Operational and Handling Plan
Adherence to a strict operational plan is critical for the safe handling of this compound.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store separately from incompatible materials such as strong oxidizing agents and acids.
Handling:
-
All manipulations should be performed in a chemical fume hood to avoid inhalation of any potential vapors or aerosols.
-
Use non-sparking tools and avoid friction or grinding.
-
Do not use metal spatulas to handle the compound, as this could lead to the formation of shock-sensitive metal azides.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and accidental reactions.
-
Waste Collection: Collect all waste containing this compound in a designated, clearly labeled, and sealed container.
-
Incompatible Waste: Do not mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.
-
Disposal Method: Dispose of the waste as special hazardous waste through a licensed disposal company, in accordance with local, regional, and national regulations.
-
Drain Disposal: Under no circumstances should this compound or its solutions be poured down the drain. This can lead to the formation of explosive metal azides in the plumbing.
Experimental Protocol: A Typical Click Chemistry Reaction
This protocol outlines a general procedure for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a common application for this compound.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., water, t-butanol, DMF)
-
Appropriate reaction vessel and stir bar
Procedure:
-
In a chemical fume hood, dissolve the alkyne-functionalized molecule in the chosen solvent in the reaction vessel.
-
Add the this compound to the solution and stir until dissolved.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄ in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture can be purified using standard techniques such as chromatography.
-
Dispose of all waste generated during the reaction and purification according to the disposal plan outlined above.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
